A,17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
82309-44-2 |
|---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.432 |
IUPAC Name |
(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3/t12-,14-,17-,18-,19-/m0/s1 |
InChI Key |
OSGVQFYGNHLOLP-UYJMCMLGSA-N |
SMILES |
CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of a Master Regulator: An In-depth Technical Guide to the Structure and Catalytic Domain of ADAM17
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a pivotal type I transmembrane sheddase that plays a central role in a vast array of physiological and pathological processes.[1][2][3] First identified as the enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form, its substrate repertoire has since expanded to over 80 membrane-anchored proteins.[3][4][5] These substrates include cytokines, cytokine receptors, growth factors, and adhesion molecules, implicating ADAM17 in the regulation of inflammation, immunity, cancer progression, and neurodegenerative diseases.[1][5] Its dysregulated activity is a hallmark of numerous diseases, making it a prime therapeutic target.[6][7] This technical guide provides a comprehensive overview of the ADAM17 structure, the discovery and function of its catalytic domain, key experimental methodologies, and its role in critical signaling pathways.
The Multi-Domain Architecture of ADAM17
ADAM17 is an 824-amino acid polypeptide with a modular, multi-domain structure, a characteristic feature of the ADAM family of proteases.[1][2] Each domain contributes to the enzyme's maturation, localization, regulation, and catalytic function. The inactive pre-pro-form has a molecular weight of approximately 134 kDa, which is processed to a mature, active form of about 98 kDa.[8]
Domain Organization
The domains are arranged sequentially from the N-terminus to the C-terminus. The majority of the protein constitutes the extracellular region (ectodomain), followed by a single-pass transmembrane helix and a C-terminal cytoplasmic tail.[1][2][8]
| Domain | Approximate Amino Acid Residues | Core Function |
| Signal Sequence | 1-17 | Directs the nascent polypeptide to the endoplasmic reticulum (ER).[1][3] |
| Prodomain (PD) | 18-214 | Acts as an intramolecular chaperone and inhibitor of the catalytic domain.[1][3][8] |
| Metalloprotease/Catalytic Domain (MD) | 215-473 | Contains the active site responsible for substrate cleavage.[1][3] |
| Disintegrin Domain (DD) | 474-572 | Implicated in cell adhesion and interaction with integrins.[1][2][8] |
| Cysteine-Rich Domain (CRD) | 573-671 | Contains an EGF-like motif and contributes to substrate recognition.[2][8] |
| Transmembrane Domain (TMD) | 672-694 | Anchors the protein in the cell membrane.[1][8] |
| Cytoplasmic Domain (CD) | 695-824 | Involved in intracellular signaling and regulation of sheddase activity.[1][8] |
The Catalytic Domain: The Engine of ADAM17
The catalytic activity of ADAM17 resides within its metalloprotease domain. This domain was a primary focus of early research, leading to the identification of ADAM17 as a key sheddase.
Discovery and Activation
ADAM17 was discovered concurrently by two research groups in 1997 who identified it as the enzyme that converts the 26 kDa membrane-bound pro-TNF-α into its soluble 17 kDa form.[3] This discovery provided the first clear physiological function for a catalytically active ADAM protein.[3]
The activation of ADAM17 is a tightly regulated, multi-step process. In its immature state, the enzyme is kept inactive by its N-terminal prodomain.[1][9] This inhibition is mediated by a "cysteine switch" mechanism, where a conserved cysteine residue in the prodomain coordinates the zinc ion within the catalytic site, blocking its activity.[9][10] For the enzyme to become active, the prodomain must be proteolytically removed. This cleavage is performed by furin-like pro-protein convertases in the trans-Golgi network, which recognize a specific RVKR sequence at the junction of the prodomain and catalytic domain.[1][3][10] This event "unmasks" the active site, rendering the enzyme catalytically competent as it is transported to the cell surface.[11]
Caption: ADAM17 Maturation and Activation Workflow.
Structural Features
The crystal structure of the ADAM17 catalytic domain (PDB ID: 1BKC) reveals a characteristic metzincin metalloprotease fold.[1] This structure is generally globular, comprising five α-helices and five distorted β-strands that form the scaffold for its proteolytic activity.[1]
A deep active-site cleft separates the domain into two subdomains.[9] At the base of this cleft lies the catalytic zinc ion (Zn²⁺), which is essential for catalysis. The zinc ion is coordinated by three histidine residues within the conserved HEXXHXXGXXH zinc-binding motif, a hallmark of this class of enzymes.[3][8] A glutamic acid residue downstream of this motif acts as the general base for catalysis, activating a water molecule to attack the scissile peptide bond of the substrate.[12]
Experimental Protocols for Elucidating Structure and Function
The characterization of ADAM17's catalytic domain has been accomplished through a combination of structural biology, molecular biology, and biochemical techniques.
X-ray Crystallography of the Catalytic Domain
Objective: To determine the three-dimensional structure of the ADAM17 catalytic domain at atomic resolution.
Methodology:
-
Protein Expression and Purification: The gene fragment encoding the human ADAM17 catalytic domain (e.g., residues 215-473) is cloned into an expression vector (e.g., pET vector) and transformed into a suitable host, typically E. coli. The protein is overexpressed, often as a fusion protein with a tag (e.g., His-tag) to facilitate purification. Cells are lysed, and the soluble protein is purified using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.
-
Crystallization: The purified, concentrated protein is subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A wide range of buffer conditions (pH, salt concentration, precipitants) are tested to find conditions that promote the formation of well-ordered crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded. The phases of the diffraction data are determined (e.g., by molecular replacement using a homologous structure), and an electron density map is calculated. An atomic model is then built into the electron density map and refined to yield the final structure.
Site-Directed Mutagenesis
Objective: To identify key functional residues within the catalytic domain and prodomain.
Methodology:
-
Mutant Generation: A plasmid containing the full-length or domain-specific ADAM17 cDNA is used as a template. Primers containing the desired nucleotide change are used in a polymerase chain reaction (PCR) to generate the mutated plasmid. For example, to confirm the role of the catalytic glutamate, it can be mutated to an alanine (B10760859) (e.g., E406A).[13] Similarly, the cysteine in the prodomain's "cysteine switch" can be mutated to probe its inhibitory role.[3]
-
Expression and Functional Assay: The mutated plasmid is transfected into a suitable mammalian cell line (e.g., HEK293 or ADAM17-deficient cells). The expression of the mutant protein is confirmed by Western blot. The catalytic activity is then assessed using a shedding assay.
-
Shedding Assay: Cells expressing wild-type or mutant ADAM17 are co-transfected with a vector expressing a known ADAM17 substrate (e.g., alkaline phosphatase-tagged TGF-α). The sheddase activity is often stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA). The amount of shed substrate in the cell culture supernatant is quantified (e.g., by measuring alkaline phosphatase activity) and compared between wild-type and mutant forms. A significant reduction in shedding for a mutant indicates the functional importance of the mutated residue.
Caption: Experimental Workflow for Site-Directed Mutagenesis.
Enzyme Kinetics with Fluorogenic Substrates
Objective: To determine the kinetic parameters (Kₘ, k꜀ₐₜ) of ADAM17 activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant ADAM17 catalytic domain is purified as described above. A synthetic peptide substrate is used, which mimics the cleavage site of a natural substrate (e.g., pro-TNF-α). The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Kinetic Assay: The assay is performed in a microplate reader. A fixed concentration of the enzyme is added to wells containing varying concentrations of the fluorogenic substrate in an appropriate reaction buffer.
-
Data Acquisition and Analysis: Upon cleavage of the peptide by ADAM17, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The initial reaction velocity (V₀) is measured for each substrate concentration by monitoring the rate of fluorescence increase over time. The data (V₀ vs. substrate concentration) are then fit to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The turnover number (k꜀ₐₜ) can be calculated from Vₘₐₓ if the active enzyme concentration is known.
Quantitative Data Summary
The following tables summarize key quantitative data related to ADAM17 structure and inhibition.
Table 1: Crystallographic Data for ADAM17 Catalytic Domain
| PDB ID | Inhibitor Bound | Resolution (Å) | Reference |
| 1BKC | Hydroxamic acid-based inhibitor | 2.0 | Maskos et al., 1998[1] |
| 8SNM | Prodomain | 3.2 (Cryo-EM) | Zhao et al., 2024[14] |
Table 2: IC₅₀ Values for Selected ADAM17 Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ Value | Reference |
| Marimastat | Broad-spectrum metalloproteinase inhibitor | TNF-α cleavage (THP-1 cells) | ~10 µM (as control) | Gilmore et al., 2013[15] |
| Compound 17 | Exosite-binding selective inhibitor | TNF-α cleavage (THP-1 cells) | ~100 µM | Gilmore et al., 2013[15] |
| Compound 19 | Exosite-binding selective inhibitor | TNF-α cleavage (THP-1 cells) | ~28 µM | Gilmore et al., 2013[15] |
ADAM17 in Core Signaling Pathways
ADAM17's sheddase activity is a critical node in several major signaling networks. By releasing ectodomains, it can initiate signaling (e.g., releasing a ligand), terminate signaling (e.g., cleaving a receptor), or generate soluble decoy receptors.[8]
TNF-α and IL-6 Receptor Signaling
ADAM17 is the principal sheddase for TNF-α and the Interleukin-6 Receptor (IL-6R).[1][16] Cleavage of membrane-bound TNF-α releases the soluble cytokine, which then binds to TNF receptors on target cells, activating pro-inflammatory pathways like NF-κB and MAPK.[1][5] Similarly, shedding of IL-6R generates a soluble form (sIL-6R). The complex of IL-6 and sIL-6R can then stimulate cells that only express the gp130 co-receptor but not the membrane-bound IL-6R, a process known as IL-6 trans-signaling, which is strongly pro-inflammatory.[9][16]
Caption: ADAM17-mediated TNF-α and IL-6 trans-signaling.
EGFR Ligand Shedding and Transactivation
ADAM17 is a key mediator of Epidermal Growth Factor Receptor (EGFR) signaling.[16] It cleaves and releases multiple EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[17] The soluble ligands can then bind to and activate EGFR on the same cell (autocrine) or neighboring cells (paracrine), triggering downstream pro-proliferative and survival pathways, including the RAS/RAF/MEK/ERK cascade.[17][18] This process, known as EGFR transactivation, is crucial in both normal physiology and in driving cancer progression.[16][19]
Conclusion
ADAM17 is a multi-domain sheddase whose biological significance is anchored in the structure and function of its catalytic domain. The discovery of this domain as the TNF-α converting enzyme was a landmark finding, paving the way for our understanding of ectodomain shedding as a fundamental regulatory mechanism. Through the application of X-ray crystallography, mutagenesis, and sophisticated biochemical assays, the scientific community has detailed the atomic architecture of the catalytic site, its mechanism of activation via prodomain removal, and its interaction with substrates and inhibitors. This deep structural and functional knowledge has illuminated ADAM17's central role in orchestrating complex signaling networks and continues to guide the development of novel therapeutics aimed at modulating its activity in a range of human diseases.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 - Wikipedia [en.wikipedia.org]
- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 6. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. rcsb.org [rcsb.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Core Mechanism of ADAM17 in Ectodomain Shedding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in a process called ectodomain shedding. This process involves the cleavage and release of the extracellular domains of a wide array of membrane-anchored proteins, including cytokines, growth factors, receptors, and adhesion molecules. The shedding event profoundly impacts cellular signaling, regulating processes such as inflammation, cell proliferation, migration, and tissue regeneration. Dysregulation of ADAM17 activity is implicated in numerous pathologies, including cancer, inflammatory diseases, and cardiovascular conditions, making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanism of ADAM17 action, detailing its molecular machinery, regulatory pathways, and the experimental methodologies used to investigate its function.
The Molecular Machinery of ADAM17-Mediated Ectodomain Shedding
ADAM17 is a multi-domain protein, and its structure is intrinsically linked to its function. The key domains include an N-terminal pro-domain that maintains latency, a catalytic metalloprotease domain responsible for substrate cleavage, a disintegrin domain involved in cell-cell and cell-matrix interactions, a cysteine-rich domain, a transmembrane domain that anchors the protein to the cell membrane, and a cytoplasmic tail that is a hub for regulatory signaling.
The catalytic activity of ADAM17 resides within its metalloprotease domain, which contains a consensus zinc-binding motif (HEXGHXXGXXHD). The shedding process is initiated by the recognition and binding of a specific substrate. While a strict consensus cleavage sequence is not apparent across all substrates, studies using peptide libraries and analysis of known cleavage sites have revealed preferences for certain amino acids at specific positions relative to the scissile bond. For instance, ADAM17 often cleaves substrates with smaller aliphatic residues at the P1' position.
Regulatory Mechanisms Governing ADAM17 Activity
The activity of ADAM17 is tightly regulated at multiple levels to ensure precise control over ectodomain shedding. This regulation occurs through post-translational modifications, subcellular localization, and interaction with regulatory proteins.
Activation and Maturation
ADAM17 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by furin-like proprotein convertases in the trans-Golgi network. This unmasks the catalytic site, rendering the enzyme active.
The Crucial Role of iRhom2
The inactive rhomboid protein 2 (iRhom2) is an essential cofactor for ADAM17. iRhom2 plays a critical role in the trafficking of ADAM17 from the endoplasmic reticulum to the Golgi apparatus for maturation and subsequent transport to the cell surface.[1][2] Beyond its role in trafficking, iRhom2 is also involved in the stimulus-dependent activation of ADAM17 and may influence substrate selectivity.[3]
Signaling Pathways Modulating ADAM17 Activity
A variety of extracellular stimuli can trigger rapid and transient activation of ADAM17, leading to bursts of ectodomain shedding. Key signaling pathways that converge on ADAM17 include:
-
G-Protein Coupled Receptor (GPCR) Signaling: Activation of certain GPCRs can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through ADAM17-mediated shedding of EGFR ligands.[4] This process often involves the activation of Protein Kinase C (PKC).
-
Protein Kinase C (PKC) Activation: Phorbol esters, potent activators of PKC, are widely used experimental tools to induce ADAM17-mediated shedding. PKC isoforms, such as PKCα and PKCδ, can regulate ADAM17 activity through distinct pathways, including direct phosphorylation of the ADAM17 cytoplasmic tail or through downstream effectors like MAP kinases.[5][6]
-
MAP Kinase Pathways: The mitogen-activated protein (MAP) kinase pathways, including ERK and p38, have been shown to be involved in the regulation of ADAM17 activity, often through phosphorylation of its cytoplasmic domain.[7]
The following diagram illustrates the key signaling pathways that lead to the activation of ADAM17.
References
- 1. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The iRhom homology domain is indispensable for ADAM17-mediated TNFα and EGF receptor ligand release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of iRhom2 in Metabolic and Cardiovascular-Related Disorders [frontiersin.org]
- 4. Distinct ADAM metalloproteinases regulate G protein-coupled receptor-induced cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCα and PKCδ regulate ADAM17-mediated ectodomain shedding of heparin binding-EGF through separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C (PKC) increases TACE/ADAM17 enzyme activity in porcine ovarian somatic cells, which is essential for granulosa cell luteinization and oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation [mdpi.com]
The Gatekeepers of the Cell Surface: An In-depth Technical Guide to ADAM17 Substrates and their Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2][3] Its primary function is to cleave and release the extracellular domains of a multitude of membrane-tethered proteins, a process termed "ectodomain shedding." This proteolytic event is a critical post-translational modification that modulates cell-cell communication, signaling pathways, and inflammation.[4][5] The diverse repertoire of ADAM17 substrates underscores its significance in health and its implication in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.[2][6][7] This in-depth technical guide provides a comprehensive overview of ADAM17 substrates, their physiological functions, quantitative data on their cleavage, and detailed experimental protocols for their study.
ADAM17 Substrates and Their Physiological Roles
ADAM17 targets a wide range of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules. The shedding of these substrates can either activate or inactivate signaling pathways, leading to profound effects on cellular behavior.
Key Substrate Categories and their Functions:
-
Cytokines and their Receptors: ADAM17 is famously known for its role in processing the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), converting it from its membrane-bound form to its soluble, active state.[3] It also cleaves and releases other cytokine receptors, such as the IL-6 receptor (IL-6R), which is crucial for both classic and trans-signaling pathways in inflammation.[6]
-
Epidermal Growth Factor Receptor (EGFR) Ligands: A major function of ADAM17 is the shedding of EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[1] This release activates EGFR signaling, which is vital for developmental processes but is also frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.
-
Adhesion Molecules: ADAM17 regulates cell adhesion and migration by cleaving molecules like L-selectin and Intercellular Adhesion Molecule-1 (ICAM-1). The shedding of L-selectin from the surface of leukocytes, for instance, is a critical step in their trafficking during an inflammatory response.
-
Notch Signaling Components: ADAM17 participates in the Notch signaling pathway by mediating the S2 cleavage of Notch receptors. This proteolytic event is a prerequisite for the subsequent intramembrane cleavage that releases the Notch intracellular domain (NICD), a key transcriptional regulator involved in cell fate decisions.[8]
-
Amyloid Precursor Protein (APP): In the context of Alzheimer's disease, ADAM17 can act as an α-secretase, cleaving APP within the amyloid-β (Aβ) domain. This non-amyloidogenic processing pathway is considered protective as it prevents the generation of the neurotoxic Aβ peptide.[9]
Quantitative Data on ADAM17 Substrate Cleavage
The efficiency and specificity of ADAM17-mediated cleavage are influenced by factors such as substrate sequence, post-translational modifications, and the cellular context. While comprehensive quantitative data for all substrates is not available, studies using fluorogenic peptides and proteomics have provided valuable insights into the kinetic parameters and cleavage site preferences of ADAM17.
Table 1: Kinetic Parameters of Fluorogenic Peptide Substrates for ADAM17
| Substrate | Sequence | kcat/KM (M⁻¹s⁻¹) | Reference |
| TACEtide (PEPDAB064) | Dabcyl-PRAAAHomopheTSPK(5FAM)-NH2 | 6.3 x 10⁴ | [6] |
| PEPDAB010 | Not specified | Not specified | [6] |
| Mca-PLAQAV-Dpa-RSSSR-NH2 | Mca-PLAQAV-Dpa-RSSSR-NH2 | >500 pmol/min/µg (Specific Activity) | [10] |
Table 2: Cleavage Site Preferences of ADAM17
| Position | Preferred Amino Acids | Notes | Reference |
| P1' | Valine, Leucine | The P1' position shows the most significant difference between ADAM10 and ADAM17 specificity. | [11][12] |
| P1 | Alanine | [12] | |
| P2' | Alanine | [12] | |
| P3 | Branched amino acids | [12] | |
| P5 | Proline | [12] |
Signaling Pathways Involving ADAM17
ADAM17 is a key node in numerous signaling cascades, acting as a switch that can initiate or terminate cellular signals.
EGFR Signaling Pathway
ADAM17-mediated shedding of EGFR ligands is a critical step in activating the EGFR pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.
TNF-α Signaling Pathway
The conversion of membrane-bound pro-TNF-α to its soluble active form by ADAM17 is a key event in inflammation. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, triggering signaling pathways such as NF-κB and MAPK, leading to the expression of pro-inflammatory genes.
Experimental Protocols
Studying ADAM17 and its substrates requires a combination of biochemical, cell-based, and proteomic approaches. Below are detailed methodologies for key experiments.
In Vitro Cleavage Assay Using a Fluorogenic Peptide Substrate
This assay measures the enzymatic activity of ADAM17 by monitoring the cleavage of a synthetic peptide containing a fluorophore and a quencher. Cleavage separates the two, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
Dilute the ADAM17 stock solution in assay buffer to the desired working concentration (e.g., 1.25 ng/µl).[13]
-
In a 96-well black microplate, add 20 µL of the diluted ADAM17 to each well.
-
For inhibitor studies, add 5 µL of the test compound or vehicle control (e.g., 10% DMSO in assay buffer) to the respective wells.[13]
-
Incubate the plate at room temperature for 30 minutes.[14]
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock to 20 µM in assay buffer.[10]
-
Initiate the reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm, taking readings every 5 minutes for 1-2 hours.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no enzyme" control well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Shedding Assay
This assay quantifies the shedding of a specific ADAM17 substrate from the surface of cultured cells.
Protocol using HEK293 cells and PMA stimulation:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfect the cells with a plasmid encoding the ADAM17 substrate of interest (e.g., AP-tagged TGF-α) using a suitable transfection reagent.[15]
-
-
Stimulation and Sample Collection:
-
24 hours post-transfection, replace the culture medium with serum-free medium.
-
Stimulate the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 30 minutes to 1 hour to activate ADAM17.[16][17] For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 10 µM TAPI-2) for 30 minutes before PMA stimulation.[18]
-
Collect the conditioned medium, which contains the shed ectodomain of the substrate.
-
Lyse the cells to obtain the cell lysate containing the full-length and C-terminal fragments of the substrate.
-
-
Analysis of Shedding:
-
Western Blotting: Separate the proteins in the conditioned medium and cell lysate by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the ectodomain of the substrate.[17] The amount of shed ectodomain in the medium is indicative of ADAM17 activity.
-
ELISA: Use a sandwich ELISA kit specific for the shed substrate to quantify its concentration in the conditioned medium.[19]
-
Mass Spectrometry-Based Proteomics for Sheddome Analysis
This powerful approach allows for the unbiased identification and quantification of proteins shed from the cell surface, providing a global view of the "sheddome."
References
- 1. Modification of proteolytic activity matrix analysis (PrAMA) to measure ADAM10 and ADAM17 sheddase activities in cell and tissue lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic study of modulation of ADAM-mediated ectodomain shedding by site-specific O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amsbio.com [amsbio.com]
- 8. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozyme-inc.com [biozyme-inc.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Functional Maturation of A Disintegrin and Metalloproteinase (ADAM) 9, 10, and 17 Requires Processing at a Newly Identified Proprotein Convertase (PC) Cleavage Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
ADAM17 Signaling Pathways in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the role of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in the pathogenesis of autoimmune diseases. We will delve into the core signaling pathways orchestrated by ADAM17, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions to support research and development efforts in this field.
Introduction to ADAM17
ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a critical role in a process called "ectodomain shedding".[1][2] This involves the proteolytic cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules.[1][3][4][5] With over 80 known substrates, ADAM17 acts as a master regulator of multiple signaling pathways that are fundamental to physiological processes such as inflammation, immunity, tissue remodeling, and development.[6][7][8][9]
Dysregulation of ADAM17's enzymatic activity is strongly implicated in the pathology of numerous inflammatory and autoimmune diseases.[1][5] By releasing potent signaling molecules, hyperactivated ADAM17 can initiate and amplify inflammatory cascades, contributing to the chronic inflammation and tissue damage characteristic of conditions like rheumatoid arthritis (RA), multiple sclerosis (MS), psoriasis, and inflammatory bowel disease (IBD).[1][5][6] This central role makes ADAM17 a compelling therapeutic target for a range of autoimmune disorders.[8][10]
Core ADAM17 Signaling Pathways in Autoimmunity
ADAM17's influence on autoimmunity is primarily exerted through the shedding of several key substrates that initiate pro-inflammatory signaling cascades.
TNF-α Signaling Pathway
ADAM17 was originally identified as the primary enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, biologically active form (sTNF-α).[3][5][11] This shedding event is a critical control point in inflammation. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on various immune and non-immune cells, triggering downstream signaling pathways (e.g., NF-κB, MAPKs) that drive the expression of inflammatory genes, leading to systemic inflammation.[12] Elevated levels of sTNF-α are a hallmark of many autoimmune diseases, and increased ADAM17 activity is directly correlated with this pathological feature.[1][5][6]
IL-6 Trans-Signaling Pathway
ADAM17 plays a pivotal role in the Interleukin-6 (IL-6) signaling pathway through a mechanism known as "trans-signaling".[6] ADAM17 cleaves the membrane-bound IL-6 receptor (mIL-6R), which is expressed on only a limited number of cell types like hepatocytes and some leukocytes.[6] This shedding releases a soluble IL-6R (sIL-6R). The sIL-6R can bind to IL-6, and this complex can then stimulate cells that do not express mIL-6R but do ubiquitously express the signal-transducing protein gp130.[6] This trans-signaling dramatically expands the range of cells responsive to IL-6, amplifying its pro-inflammatory effects through the JAK/STAT pathway.[6] This mechanism is strongly associated with the chronic inflammatory states seen in diseases like RA.[12]
EGFR Ligand Shedding Pathway
ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[1][5] The shedding of these ligands from the cell surface is necessary for their activation and subsequent binding to EGFR.[7] Activation of EGFR triggers downstream signaling cascades, most notably the ERK1/2 MAPK pathway.[1][6] In the context of autoimmunity, such as in Sjögren's syndrome, the ADAM17/AREG/EGFR/ERK pathway leads to an increased release of pro-inflammatory cytokines, exacerbating the inflammatory state.[1][6]
Notch Signaling Pathway
ADAM17 is also involved in the activation of the Notch signaling pathway, a critical pathway in cell fate decisions, proliferation, and immune regulation.[6][13] While the precise mechanisms are complex, ADAM17 can contribute to the proteolytic processing of Notch receptors. Hyperactivation of the ADAM17/Notch pathway has been observed in the skin and lungs of patients with Systemic Sclerosis (SSc), where it is linked to fibrosis and immune dysregulation.[13] Inhibition of this pathway has been shown to reduce the severity of the disease in murine models.[13]
Quantitative Data and Disease Association
The dysregulation of ADAM17 is a common theme across multiple autoimmune diseases. The following tables summarize key substrates and observed changes in ADAM17 levels.
Table 1: Key ADAM17 Substrates in Autoimmune Diseases
| Substrate | Disease Association | Consequence of Shedding | Reference |
| TNF-α | RA, MS, Psoriasis, IBD, SLE, SS | Release of pro-inflammatory cytokine, systemic inflammation. | [1][5][6][14] |
| IL-6 Receptor (IL-6R) | RA, SLE | Enables IL-6 trans-signaling, amplifying inflammatory response. | [3][6][12] |
| TNFR1 / TNFR2 | MS, RA | Release of soluble receptors that can modulate TNF-α signaling. | [3][11][15] |
| L-selectin | General Inflammation | Downregulates leukocyte adhesion and trafficking. | [3][12] |
| Amphiregulin (AREG) | Sjögren's Syndrome (SS) | Activates EGFR/ERK pathway, promoting cytokine release. | [1][6] |
| ICAM-1 | RA | Modulates cell-cell adhesion and immune cell interaction. | [3][16] |
| Notch Receptors | Systemic Sclerosis (SSc) | Contributes to Notch pathway activation, linked to fibrosis. | [6][13] |
Table 2: ADAM17 Expression and Activity in Autoimmune Diseases
| Disease | Finding | Sample Type | Reference |
| Rheumatoid Arthritis (RA) | Significantly higher ADAM17 levels vs. osteoarthritis (OA) and normal controls. | Serum, Synovial Fluid | [16][17] |
| Multiple Sclerosis (MS) | Increased ADAM17 expression in active lesions; associated with macrophages, microglia, and T-cells. | Brain Tissue | [14][15] |
| Multiple Sclerosis (MS) | Increased protein levels of ADAM17 compared to non-inflammatory controls. | Cerebrospinal Fluid | [15] |
| Systemic Sclerosis (SSc) | Overexpression of ADAM17 in response to reactive oxygen species. | Skin, Lung | [13] |
| Sjögren's Syndrome (SS) | ADAM17 activation drives inflammatory response in salivary glands. | Salivary Glands | [1][6] |
Table 3: Selected ADAM17 Inhibitors in Clinical Development
| Inhibitor | Target(s) | Status / Outcome in Autoimmune Disease Trials | Reference |
| Apratastat | ADAM17 | Phase II trials for RA stopped due to lack of efficacy and adverse events. | [6] |
| DPC 333 | ADAM17 | Use in RA treatment ceased due to inefficacy and toxicity (liver, muscle). | [6] |
| INCB7839 | ADAM10 / ADAM17 | Advanced to clinical trials; primarily used in oncology settings. | [6] |
Experimental Protocols and Methodologies
Accurate measurement of ADAM17 expression and activity is crucial for research. Below are detailed methodologies for key experiments.
General Workflow for Studying ADAM17 Shedding
The following workflow outlines the typical steps involved in investigating the shedding of an ADAM17 substrate in a cell-based model.
ADAM17 Activity Assay (Fluorogenic)
This protocol describes a common method to quantify the enzymatic activity of ADAM17 in cell lysates or with purified enzyme using a quenched fluorescent substrate.
Principle: A specific peptide substrate for ADAM17 is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.
Materials:
-
ADAM17 Fluorogenic Assay Kit (e.g., from Amsbio, Anaspec, Calbiochem).[18][19][20]
-
Cell Lysates or Purified Recombinant ADAM17.
-
Assay Buffer (provided in kit).
-
ADAM17 Inhibitor (e.g., TAPI-0, DPC-333) for control wells.[19]
-
Black 96-well microplate.
-
Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/405 nm or 490/520 nm).[19]
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
Prepare reactions in a 96-well plate according to the kit manufacturer's protocol.
-
Include the following wells:
-
Sample Wells: Cell lysate/purified enzyme + assay buffer + fluorogenic substrate.
-
Inhibitor Control: Cell lysate/purified enzyme + ADAM17 inhibitor + assay buffer + fluorogenic substrate.
-
Substrate Blank: Assay buffer + fluorogenic substrate (no enzyme).
-
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure fluorescence intensity in kinetic mode for a set period (e.g., 5 to 60 minutes), taking readings every 1-2 minutes.[21]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Subtract the slope of the inhibitor control or blank from the sample slope to determine the specific ADAM17 activity.
-
Normalize activity to the amount of protein loaded per well (e.g., pmol/min/µg).
-
Measurement of ADAM17 Expression
A. Western Blotting:
This method is used to detect and quantify ADAM17 protein levels in cell lysates or tissue homogenates. It can distinguish between the inactive pro-form and the mature, active form of ADAM17.
Procedure:
-
Protein Extraction: Prepare cell or tissue lysates as described above. For analyzing membrane-bound mature ADAM17, enrichment of membrane proteins may be required.[22]
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAM17 (e.g., rabbit anti-TACE).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
B. Immunohistochemistry (IHC):
IHC is used to visualize the location and distribution of ADAM17 protein within tissue sections.
Procedure:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.[23]
-
Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope (e.g., using citrate (B86180) buffer).[14][23]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate tissue sections with a primary antibody against ADAM17.
-
Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining & Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount the slides.
-
Analysis: Examine slides under a microscope. Expression can be semi-quantitatively assessed using methods like the H-score, which considers both the staining intensity and the percentage of positive cells.[24]
Conclusion and Therapeutic Outlook
ADAM17 is a central hub in the signaling networks that drive inflammation and autoimmunity.[25][26] Its ability to release key mediators like TNF-α and enable IL-6 trans-signaling places it at a critical nexus in the pathogenesis of numerous debilitating diseases. The consistent observation of elevated ADAM17 activity in autoimmune conditions underscores its potential as a high-value therapeutic target.[1][5]
However, the development of ADAM17 inhibitors has been challenging. Early-generation inhibitors lacked specificity and exhibited significant off-target effects, leading to toxicity and failure in clinical trials.[6] The broad substrate repertoire of ADAM17 means that complete inhibition may interfere with essential physiological processes, such as tissue repair.
Future strategies are focused on developing more selective inhibitors, including monoclonal antibodies that target specific domains of the enzyme or allosteric modulators.[27] A deeper understanding of the cell-specific regulation of ADAM17 and its interaction with regulatory proteins like iRhoms may unveil novel approaches to selectively target pathological ADAM17 activity while preserving its homeostatic functions. Continued research into the complex biology of ADAM17 is essential for translating its therapeutic potential into safe and effective treatments for patients with autoimmune diseases.
References
- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]
- 3. ADAM17 at the interface between inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 11. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting ADAM-17/notch signaling abrogates the development of systemic sclerosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Disintegrin and Metalloprotease-17 (ADAM-17) Is Expressed In Rheumatoid Arthritis and Mediates Monocyte Migration - ACR Meeting Abstracts [acrabstracts.org]
- 18. ADAM17 Activity Assay [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. amsbio.com [amsbio.com]
- 21. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ADAM17 in Cancer Progression and Metastasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in the progression and metastasis of numerous cancers.[1][2] Its enzymatic activity releases the ectodomains of a vast array of cell surface proteins, including growth factors, cytokines, and their receptors, thereby activating critical signaling pathways that drive tumor growth, invasion, and dissemination.[3][4] This technical guide provides a comprehensive overview of the function of ADAM17 in oncology, with a focus on its molecular mechanisms, key substrates, and involvement in critical signaling cascades. We present quantitative data on ADAM17 expression in various cancers, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development.
The Core Function of ADAM17: A Molecular "Scissor" in Cancer
ADAM17 is a zinc-dependent metalloproteinase that functions as a "molecular scissor," cleaving and releasing the extracellular domains of its substrates from the cell surface.[5][6] This process, known as ectodomain shedding, is a critical post-translational modification that can have profound effects on cell signaling.[5] The sheddase activity of ADAM17 can lead to:
-
Activation of Ligands: Many growth factors, such as the Epidermal Growth Factor Receptor (EGFR) ligands Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG), are synthesized as transmembrane precursors.[7][8] ADAM17-mediated cleavage releases the soluble, active forms of these ligands, which can then bind to and activate their cognate receptors on cancer cells and stromal cells in a paracrine or autocrine manner.[5][9]
-
Modulation of Receptor Activity: ADAM17 can also cleave the extracellular domains of receptors, such as the IL-6 receptor (IL-6R) and Notch, which can either activate or inhibit downstream signaling.[1][2][8]
-
Alteration of Cell Adhesion: By cleaving cell adhesion molecules, ADAM17 can influence cell-cell and cell-matrix interactions, promoting cell migration and invasion.[3][10]
The dysregulation of ADAM17 activity, often through overexpression in tumor cells, is a common feature in many malignancies and is frequently associated with poor prognosis.[11][12]
Quantitative Data on ADAM17 Expression in Cancer
The overexpression of ADAM17 is a hallmark of numerous human cancers. The following tables summarize quantitative data on ADAM17 expression levels in various tumor types.
| Cancer Type | Method | Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Immunohistochemistry (IHC) | High ADAM17 expression was observed in 17.6% (19/108) of NSCLC patients and was significantly associated with poorer progression-free and overall survival. | [13][14] |
| IHC | All analyzed NSCLC samples (n=38) showed positive staining for ADAM17, while normal lung tissues (n=8) were virtually negative. | [15] | |
| qRT-PCR & IHC | ADAM17 mRNA and protein expression were significantly higher in NSCLC tissues compared to non-cancerous tissues. | [11][16] | |
| Breast Cancer | Western Blot | The proportion of the active form of ADAM17 progressively increased from normal breast tissue to primary breast cancer to lymph node metastases. | [17] |
| qRT-PCR | ADAM17 mRNA expression was significantly up-regulated in breast cancer compared with normal breast tissue. | [17] | |
| Ovarian Cancer | Gene Expression Analysis | ADAM17 gene expression is significantly enhanced in both early and advanced ovarian cancer compared with normal ovaries. | [12] |
| Gastric Cancer | IHC | High ADAM17 expression is associated with poor prognosis. | [12] |
| Colorectal Cancer | IHC | ADAM17 protein is overexpressed in primary and metastatic tumors compared with normal colonic mucosa. | [12] |
| Hepatocellular Carcinoma | IHC | High ADAM17 expression is related to tumor invasiveness and adverse prognosis. | [12] |
| Clear-Cell Renal Carcinoma | IHC | High ADAM17 expression is related to adverse prognosis. | [12] |
| Glioblastoma | IHC | High ADAM17 expression is related to adverse prognosis. | [12] |
Key Signaling Pathways Modulated by ADAM17
ADAM17 is a central node in several signaling pathways that are critical for cancer progression and metastasis.
EGFR Signaling Pathway
The activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a major mechanism by which ADAM17 promotes tumorigenesis.[4][5]
ADAM17 cleaves membrane-bound EGFR ligands like TGF-α and amphiregulin, releasing their soluble forms.[7][8] These soluble ligands then bind to and activate EGFR, triggering downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][5] This leads to increased cell proliferation, survival, and invasion.[5]
Notch Signaling Pathway
ADAM17 also plays a crucial role in the activation of the Notch signaling pathway, which is involved in cell fate decisions, stem cell maintenance, and tumorigenesis.[2][18]
Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages.[18] ADAM17 performs the initial S2 cleavage, generating the Notch extracellular truncation (NEXT).[18] This is followed by an intramembrane S3 cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD).[18] NICD then translocates to the nucleus to activate the transcription of target genes, such as HES1, promoting tumorigenicity.[18]
Epithelial-Mesenchymal Transition (EMT)
ADAM17 is a key driver of EMT, a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize.[2][13][15]
ADAM17 promotes EMT by activating signaling pathways such as TGF-β/Smad and Notch.[13][19] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin, as well as EMT-inducing transcription factors like Snail.[13][19]
Experimental Protocols
ADAM17 Activity Assay (Fluorogenic)
This protocol describes a method to measure the enzymatic activity of ADAM17 using a fluorogenic substrate.
Materials:
-
ADAM17 Fluorogenic Assay Kit (e.g., BPS Bioscience, #78000; AnaSpec, AS-72085)[1][20][21]
-
Recombinant ADAM17 enzyme
-
ADAM17 fluorogenic substrate (internally quenched)
-
Assay buffer
-
96-well black microplate
-
Fluorimeter capable of excitation at ~358 nm and emission at ~455 nm (or as specified by the kit)[1]
Procedure:
-
Prepare Master Mixture: Prepare a master mixture of assay buffer and fluorogenic substrate according to the kit manufacturer's instructions.
-
Dispense Master Mixture: Add the master mixture to the wells of the 96-well plate designated for the positive control, test inhibitor, and blank.
-
Prepare Enzyme: Thaw the recombinant ADAM17 enzyme on ice. Dilute the enzyme to the recommended concentration in assay buffer. Keep the diluted enzyme on ice.
-
Add Enzyme: Add the diluted ADAM17 enzyme to the positive control and test inhibitor wells. Add assay buffer without the enzyme to the blank wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30 minutes to 1 hour).
-
Read Fluorescence: Measure the fluorescence intensity using a fluorimeter at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank from all other readings. The fluorescence intensity is directly proportional to the ADAM17 activity. For inhibitor screening, calculate the percentage of inhibition relative to the positive control.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells in vitro, which can be modulated by ADAM17 activity.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., 10% FBS)
-
Cancer cells of interest (e.g., with ADAM17 knockdown or overexpression)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Coat Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (e.g., 1:3 dilution).[4][9] Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.[4][9]
-
Prepare Cells: Harvest cancer cells and resuspend them in serum-free medium.
-
Seed Cells: Seed the cancer cells into the Matrigel-coated upper chamber of the Transwell inserts.
-
Add Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.
-
Fix and Stain Invading Cells: Fix the invading cells on the lower surface of the membrane with a fixation solution. Stain the fixed cells with a staining solution.
-
Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. The number of invaded cells is a measure of their invasive potential.
In Vivo Mouse Model of Metastasis
This protocol provides a general framework for studying the role of ADAM17 in metastasis using a mouse model.
Procedure:
-
Cell Line Preparation: Use cancer cell lines with stable modulation of ADAM17 expression (e.g., shRNA-mediated knockdown or CRISPR/Cas9 knockout).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human cancer cell lines or syngeneic models for mouse cancer cell lines.
-
Tumor Cell Injection: Inject the prepared cancer cells into the mice. The injection route will determine the type of metastasis model:
-
Treatment (Optional): If testing an ADAM17 inhibitor, administer the compound to a cohort of mice according to a predetermined schedule.
-
Monitoring: Monitor the mice for primary tumor growth (for orthotopic models) and signs of metastasis (e.g., weight loss, labored breathing).
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumor (if applicable) and organs of interest (e.g., lungs, liver).
-
Metastasis Quantification: Quantify the metastatic burden by:
-
Counting the number of visible metastatic nodules on the organ surface.
-
Histological analysis (H&E staining) of tissue sections to identify and count micrometastases.
-
Immunohistochemistry for markers of the cancer cells.
-
Experimental and Therapeutic Workflows
The study of ADAM17 and the development of inhibitors often follow a structured workflow.
Conclusion and Future Directions
ADAM17 is a critical driver of cancer progression and metastasis, making it an attractive therapeutic target. Its multifaceted role in cleaving a wide range of substrates highlights its central position in tumor biology. The development of specific and potent ADAM17 inhibitors holds promise for novel anti-cancer therapies. Future research should focus on further elucidating the complex substrate repertoire of ADAM17 in different cancer contexts, understanding the mechanisms of resistance to ADAM17 inhibition, and identifying predictive biomarkers to guide the clinical application of ADAM17-targeted therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to support these ongoing efforts to translate our understanding of ADAM17 biology into effective treatments for cancer patients.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ADAM17 Activity Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. ADAM17 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. snapcyte.com [snapcyte.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the association of ADAM17 expression with survival in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival | springermedizin.de [springermedizin.de]
- 17. ADAM-17 expression in breast cancer correlates with variables of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expression of ADAM17 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. amsbio.com [amsbio.com]
- 22. rupress.org [rupress.org]
- 23. researchgate.net [researchgate.net]
The Role of ADAM17 in Inflammatory Response Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a pivotal cell-surface sheddase that plays a critical role in orchestrating the inflammatory response. By cleaving and releasing a vast array of membrane-tethered substrates—including cytokines, cytokine receptors, and growth factor ligands—ADAM17 acts as a molecular switch that can initiate and amplify inflammatory signaling cascades. Its dysregulation is implicated in a wide range of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis, making it a high-priority target for therapeutic intervention. This guide provides an in-depth overview of ADAM17's function, key signaling pathways, quantitative data on its activity and inhibition, and detailed experimental protocols for its study.
Core Function: The Molecular Scissors of Inflammation
ADAM17 is a zinc-dependent metalloproteinase responsible for the ectodomain shedding of over 80 known substrates.[1] This proteolytic event transforms membrane-anchored precursors into soluble, biologically active molecules that can act in a paracrine or endocrine fashion. The most critical substrates in the context of inflammation are Tumor Necrosis Factor-α (TNF-α) and the Interleukin-6 Receptor (IL-6R).[2]
-
TNF-α Shedding: ADAM17 was first identified as the primary enzyme that cleaves the 26-kDa transmembrane precursor of TNF-α to release the soluble 17-kDa cytokine.[2] Soluble TNF-α is a potent pro-inflammatory mediator that drives inflammatory processes in numerous diseases.[1][3]
-
IL-6R Shedding and Trans-Signaling: ADAM17 cleaves the membrane-bound IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and this complex can then stimulate cells that only express the gp130 signal-transducing subunit, a phenomenon known as IL-6 trans-signaling.[4] This pathway is predominantly pro-inflammatory, whereas classic signaling through the membrane-bound IL-6R is often associated with regenerative or protective functions.[5]
-
EGFR Ligand Shedding: ADAM17 also releases ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[6] This can contribute to inflammatory responses and is a key mechanism in inflammation-associated cancers.[4][7][8]
The maturation and activation of ADAM17 are tightly regulated processes, involving transport from the endoplasmic reticulum to the Golgi by iRhom proteins, proteolytic cleavage of its inhibitory pro-domain by furin, and subsequent activation at the cell surface by stimuli such as phorbol (B1677699) esters and signaling pathways like MAPK and PKC.[9][10][11]
Signaling Pathways
ADAM17 Maturation and Activation
ADAM17 is synthesized as an inactive zymogen (pro-ADAM17). Its journey to becoming an active sheddase is a multi-step process, critically regulated by the inactive rhomboid proteins (iRhoms).
ADAM17-Mediated TNF-α Shedding
Once active at the cell surface, ADAM17 rapidly cleaves transmembrane TNF-α (tmTNF-α) to release soluble TNF-α (sTNF-α), a key initiator of the inflammatory cascade.
ADAM17 and IL-6 Trans-Signaling
ADAM17-mediated shedding of the IL-6R enables the pro-inflammatory IL-6 trans-signaling pathway, which can activate a broad range of cells that do not express the membrane-bound IL-6R.
Data Presentation: Quantitative Analysis
Quantitative data is essential for understanding the potency of ADAM17 inhibitors and the kinetic behavior of the enzyme.
Table 1: Inhibitory Potency (IC₅₀) of Select ADAM17 Inhibitors
| Inhibitor | Type | IC₅₀ (ADAM17) | Target Cell/System | Reference |
| INCB3619 | Small Molecule | 14 nM | Enzyme Assay | [12] |
| TAPI-1 | Broad-spectrum hydroxamate | 8.09 µM | Cell-based (cytokine shedding) | [13] |
| FLF-15 | Small Molecule | 10.43 nM | Enzyme Assay | [14] |
| MEDI3622 | Monoclonal Antibody | 39 pM | Enzyme Assay | [13] |
| Pratastat | Small Molecule | 3.5 µM | Cell-based (NSCLC cells) | [15] |
| ZLDI-8 | Small Molecule | 1.8 µM | Cell-based (NSCLC cells) | [15] |
Table 2: Kinetic Parameters of ADAM17
| Substrate | Kₘ (µM) | Vₘₐₓ (RFU/s) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Experimental System | Reference |
| Fluorogenic Peptide | 3.65 ± 0.6 | 1.77 ± 0.09 | 0.173 | 4.74 x 10⁴ | HEK Cell Lysate | [5][16] |
| TNFα Peptide (non-glyc.) | 12 ± 3 | - | 0.25 ± 0.03 | 2.1 x 10⁴ | Recombinant ADAM17 ECD | [17] |
| TNFα Peptide (glyc.) | 7.6 ± 1.3 | - | 0.08 ± 0.01 | 1.05 x 10⁴ | Recombinant ADAM17 ECD | [17] |
Table 3: Effects of ADAM17 Depletion/Inhibition on Substrate Shedding
| Substrate | Model System | Effect | Magnitude of Change | Reference |
| TNF-α | Myeloid-specific ADAM17 KO mice (LPS challenge) | Reduced circulating TNF-α | ~50% reduction vs. WT | [18] |
| TGF-α | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 89% reduction vs. WT | [6] |
| Amphiregulin | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 65.8% reduction vs. WT | [6] |
| HB-EGF | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 58.1% reduction vs. WT | [6] |
| IL-6R | Ba/F3-gp130-hIL-6R cells (PMA stimulated) | Increased soluble IL-6R | 2.9 ± 0.4-fold increase | [19] |
Experimental Protocols
Detailed and reproducible protocols are crucial for studying ADAM17 function.
Protocol: Fluorogenic ADAM17 Activity Assay
This protocol measures the enzymatic activity of ADAM17 using a quenched fluorogenic peptide substrate.
Workflow Diagram:
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, #930-ADB)
-
Fluorogenic Peptide Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂, R&D Systems, #ES003)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0 (Note: High salt concentrations can inhibit activity)[20]
-
Test inhibitors (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant ADAM17 to a working concentration of 0.2 ng/µL in Assay Buffer.
-
Dilute the fluorogenic substrate to a working concentration of 20 µM in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[21]
-
-
Assay Reaction:
-
Add 50 µL of the diluted ADAM17 solution to each well of the black 96-well plate.
-
Add 10 µL of diluted inhibitor or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Pre-incubate for 10-15 minutes at 37°C if desired.
-
Initiate the reaction by adding 40 µL of the diluted substrate solution to each well. The final volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Read the plate in kinetic mode, with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[20] Take readings every 60 seconds for 5 to 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Subtract the slope of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[22]
-
Protocol: Western Blot for ADAM17 Detection
This protocol is for detecting the pro (~100-120 kDa) and mature (~80-90 kDa) forms of ADAM17 in cell lysates.[1][23]
Materials:
-
Cell Lysis Buffer: RIPA buffer or PBS with 1% Triton X-100, supplemented with protease inhibitors (e.g., 5 mM 1,10-phenanthroline).[24]
-
Primary Antibody: Rabbit or mouse anti-ADAM17 antibody (targeting the C-terminus is common).[25]
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Lyse cells on ice for 30 minutes in Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADAM17 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a digital imager or X-ray film. The pro-form will appear at a higher molecular weight than the mature, active form.
-
Protocol: ELISA for Soluble Substrates (e.g., sIL-6R)
This protocol outlines the quantitative measurement of a shed ADAM17 substrate in cell culture supernatants or biological fluids using a sandwich ELISA.
Materials:
-
ELISA Kit for the target of interest (e.g., Human sIL-6R DuoSet ELISA, R&D Systems).[26]
-
Cell culture supernatant or serum/plasma samples.
-
Plate washer and microplate reader (450 nm).
Procedure:
-
Plate Preparation:
-
Coat a 96-well microplate with the capture antibody overnight at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate with Reagent Diluent for 1 hour.
-
-
Assay:
-
Wash the plate 3 times.
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of the detection antibody to each well and incubate for 2 hours.
-
Wash the plate 3 times.
-
Add 100 µL of Streptavidin-HRP and incubate for 20 minutes in the dark.
-
Wash the plate 3 times.
-
Add 100 µL of Substrate Solution and incubate for 20 minutes in the dark.
-
-
Measurement and Analysis:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the soluble substrate in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
ADAM17 is a master regulator of inflammation, controlling the availability of potent signaling molecules like TNF-α and enabling the pro-inflammatory IL-6 trans-signaling pathway. Its central role has made it an attractive therapeutic target, but the development of inhibitors has been challenging due to the broad substrate profile and potential for off-target effects. Early broad-spectrum metalloproteinase inhibitors showed toxicity, highlighting the need for highly selective agents.[27]
Future research and drug development will likely focus on:
-
Selective Inhibition: Developing inhibitors, such as monoclonal antibodies or exosite-targeting small molecules, that specifically block the cleavage of pro-inflammatory substrates while sparing substrates essential for tissue homeostasis.[27]
-
Targeting Regulators: Indirectly modulating ADAM17 activity by targeting its regulatory partners, such as the iRhom proteins, which could offer tissue- or cell-type-specific inhibition.[10]
-
Biomarker Development: Using levels of shed substrates like sIL-6R or sTNFR1 as biomarkers to stratify patients for ADAM17-targeted therapies and to monitor treatment efficacy.
A deeper understanding of the complex biology of ADAM17, aided by the robust experimental approaches detailed in this guide, will be paramount to successfully harnessing its therapeutic potential in a wide range of inflammatory diseases.
References
- 1. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]
- 2. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRhom2: An Emerging Adaptor Regulating Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of iRhom2 at the plasma membrane controls mammalian TACE-dependent inflammatory and growth factor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-ADAM17 Antibodies | Invitrogen [thermofisher.com]
- 26. Soluble IL-6R is produced by IL-6R ectodomain shedding in activated CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of ADAM17 as TNF-α Converting Enzyme (TACE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical transmembrane sheddase involved in a vast array of physiological and pathological processes.[1] Its discovery in 1997 by two independent groups, Black et al. and Moss et al., marked a significant milestone in understanding the regulation of inflammatory responses and cellular signaling.[2][3][4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the seminal work that led to the identification and characterization of ADAM17 as TACE, including detailed experimental protocols, quantitative data, and visualization of associated signaling pathways.
The Discovery of TACE: A Metalloproteinase Responsible for TNF-α Release
Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine initially synthesized as a 26 kDa transmembrane precursor (pro-TNF-α).[11][12] The soluble, biologically active 17 kDa form of TNF-α is released from the cell surface through proteolytic cleavage between an Alanine and Valine residue.[1][12] The enzyme responsible for this cleavage was termed TNF-α Converting Enzyme (TACE).
The search for TACE was driven by the observation that hydroxamic acid-based inhibitors of metalloproteinases could block the release of soluble TNF-α.[2] This implicated a metalloproteinase in the shedding process.
Characterization of ADAM17/TACE
Structure
ADAM17 is a type I transmembrane protein belonging to the ADAM family of zinc-dependent metalloproteinases.[13] Its structure consists of multiple domains: a pro-domain which maintains the enzyme in an inactive state, a catalytic domain containing the zinc-binding motif, a disintegrin domain, a cysteine-rich region, a transmembrane domain, and a cytoplasmic tail.[5]
Enzymatic Activity and Substrate Specificity
ADAM17/TACE exhibits a high degree of specificity for the cleavage of pro-TNF-α. Subsequent research has revealed a broad range of substrates for ADAM17, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-α (TGF-α), and receptors like the TNF receptor and IL-6 receptor.[14] This positions ADAM17 as a key regulator of multiple signaling pathways.
Quantitative Data
Enzyme Kinetics
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Pro-TNF-α Peptide | 15 | 0.28 | 1.87 x 10⁴ | [15] |
| Glycosylated Peptide Substrate 1 | 1.8 ± 0.2 | 0.14 ± 0.01 | 7.78 x 10⁴ | [15] |
| Non-glycosylated Peptide Substrate 4 | 2.5 ± 0.3 | 0.2 ± 0.02 | 8.00 x 10⁴ | [15] |
Note: The values presented are indicative and can vary based on the specific experimental conditions and the form of the enzyme and substrate used.
Inhibitor Potency
A wide range of inhibitors have been developed to target ADAM17/TACE, with varying degrees of potency and specificity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor | IC50 (nM) | Target | Reference |
| TAPI-1 | 10 | TACE/MMPs | [16] |
| ZLDI-8 | 5,200 | ADAM17 | [17][18] |
| INCB7839 | 1 | ADAM10/17 | [14] |
| Marimastat | 5 | MMPs/ADAMs | [14] |
| Compound 17 | 1,000 | ADAM17 (exosite) | [14] |
| Compound 19 | 2,000 | ADAM17 (exosite) | [14] |
| D1(A12) Antibody | <1 | ADAM17 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments that were central to the discovery and characterization of ADAM17 as TACE, based on the seminal 1997 publications.
Purification of TACE
Objective: To isolate and purify the TNF-α converting enzyme from a cellular source.
Methodology (based on Black et al., 1997): [2]
-
Cell Culture and Membrane Preparation:
-
Human monocytic cell lines (e.g., THP-1) known to produce high levels of TNF-α were cultured.
-
Cells were stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to induce pro-TNF-α expression and shedding.
-
Cell pellets were collected and subjected to hypotonic lysis to release cytoplasmic contents.
-
The membrane fraction was isolated by ultracentrifugation.
-
-
Solubilization of Membrane Proteins:
-
The membrane pellet was resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane-bound proteins.
-
-
Chromatography:
-
The solubilized protein mixture was subjected to a series of column chromatography steps to purify TACE. This typically included:
-
Anion-exchange chromatography (e.g., Q-Sepharose) to separate proteins based on charge.
-
Lectin affinity chromatography (e.g., Concanavalin A-Sepharose) to enrich for glycoproteins.
-
Substrate-based affinity chromatography: A key step involving a column with a synthetic peptide mimicking the TNF-α cleavage site coupled to a solid support. TACE would specifically bind to this column and could be eluted with a competitive inhibitor or a change in pH.
-
Size-exclusion chromatography to separate proteins based on their molecular size.
-
-
-
Activity Assay:
-
Fractions from each chromatography step were assayed for their ability to cleave a fluorogenic peptide substrate corresponding to the pro-TNF-α cleavage site.
-
Cloning of TACE cDNA
Objective: To obtain the cDNA sequence of the purified TACE protein.
Methodology (based on Moss et al., 1997): [3][7][9]
-
Protein Sequencing:
-
The purified TACE protein was subjected to N-terminal and internal peptide sequencing using Edman degradation.
-
-
Degenerate PCR:
-
Based on the obtained amino acid sequences, degenerate oligonucleotide primers were designed.
-
These primers were used in a polymerase chain reaction (PCR) with a cDNA library from a human cell line (e.g., a myeloid cell line) as a template to amplify a fragment of the TACE cDNA.
-
-
cDNA Library Screening:
-
The amplified PCR product was radiolabeled and used as a probe to screen a cDNA library to isolate the full-length TACE cDNA.
-
-
DNA Sequencing:
-
The isolated full-length cDNA clones were sequenced to determine the complete nucleotide sequence of TACE.
-
TACE Activity Assay
Objective: To measure the enzymatic activity of TACE.
Methodology:
-
Reagents and Materials:
-
Recombinant TACE/ADAM17 enzyme.
-
Fluorogenic peptide substrate containing the TNF-α cleavage site (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂).
-
Assay buffer (e.g., 25 mM Tris, pH 7.5-9.0, containing ZnCl₂).
-
Fluorescence microplate reader.
-
-
Procedure:
-
The recombinant enzyme is diluted to the desired concentration in the assay buffer.
-
The fluorogenic substrate is added to the enzyme solution in a microplate well.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, is measured over time in a kinetic mode.
-
The rate of the reaction is calculated from the linear portion of the fluorescence curve.
-
For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition of the substrate.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The discovery and characterization of ADAM17 as TACE represented a paradigm shift in our understanding of how cell-surface proteins are regulated and how potent signaling molecules are released. The methodologies developed during this seminal work laid the foundation for future research into the broader family of ADAM metalloproteinases and their roles in health and disease. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key findings, quantitative data, and experimental approaches that continue to be relevant in the ongoing development of therapeutics targeting ADAM17.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. A metalloproteinase disintegrin that releases tumour-necrosis factor-α from cells [ideas.repec.org]
- 3. A place for TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential expression of matrix metalloproteinases in bacterial meningitis [ouci.dntb.gov.ua]
- 5. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 | Aging [aging-us.com]
- 6. Tumour necrosis factor α converting enzyme (TACE) activity in the colonic mucosa of patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The additive effect of TGF-ß with TNF-α on type VII collagen gene expression to activate the expression of an extracellular matrix-related gene – Advanced Journal of Biomedicine & Medicine [ajbm.net]
- 8. Molecular basis for the mechanism of action of an anti-TACE antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 10. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 11. bio-techne.com [bio-techne.com]
- 12. Structural features and biochemical properties of TNF-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor necrosis factor-alpha converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
ADAM17 gene regulation and expression in different tissues
An In-depth Technical Guide to the Regulation and Expression of the ADAM17 Gene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a pivotal type I transmembrane sheddase with a profound impact on a multitude of physiological and pathological processes.[1][2] Its central role stems from its ability to cleave and release the extracellular domains of a vast array of membrane-anchored proteins, including growth factors, cytokines, receptors, and adhesion molecules.[1][2] This ectodomain shedding can activate or inactivate substrates, thereby modulating critical cellular events such as inflammation, proliferation, migration, and cell-fate decisions.[1] Consequently, dysregulation of ADAM17 is implicated in numerous human diseases, including cancer, rheumatoid arthritis, heart disease, and neurodegenerative disorders, making it a compelling therapeutic target.[1][3] This guide provides a comprehensive overview of the complex regulatory mechanisms governing ADAM17 gene expression, its tissue-specific distribution, its role in key signaling pathways, and detailed protocols for its study.
ADAM17 Gene Regulation
The activity of ADAM17 is meticulously controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—ensuring its activity is appropriately directed in a spatial and temporal manner.
Transcriptional Regulation
The expression of the ADAM17 gene is modulated by various stimuli, particularly those related to stress and inflammation.
-
Hypoxia: Under hypoxic conditions, often found in tumor microenvironments, the transcription factor Specificity Protein 1 (Sp1) binds to the ADAM17 promoter, inducing its expression and contributing to increased tumor cell invasiveness.[4]
-
Inflammatory Cytokines and Growth Factors: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interferon-gamma (IFN-γ), as well as growth factors like Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF), have been shown to upregulate the transcription of ADAM17 in endothelial cells.[5]
-
AP-1 (c-Fos): The transcription factor c-Fos, a component of the AP-1 complex, can directly regulate the transcription of Adam17, linking cellular stress responses to sheddase activity.[6]
Post-Transcriptional Regulation
After transcription, ADAM17 expression is further refined by mechanisms that control mRNA stability and translation.
-
mRNA Stability: Activation of the Epidermal Growth Factor Receptor (EGFR) can lead to a marked increase in ADAM17 protein levels, not by altering transcription, but by increasing the half-life of the existing protein.[7]
-
MicroRNAs (miRNAs): Several miRNAs have been identified that target the 3'-untranslated region (3'-UTR) of ADAM17 mRNA, leading to its degradation or translational repression. These include miR-124, miR-145, miR-152, and miR-326, which have been shown to suppress cancer progression by downregulating ADAM17.[8]
Post-Translational Modification and Trafficking
The final and most complex layer of regulation occurs after the ADAM17 protein is synthesized.
-
Pro-domain Cleavage: ADAM17 is synthesized as an inactive zymogen (pro-ADAM17). The removal of its inhibitory pro-domain by furin-like pro-protein convertases in the trans-Golgi network is a prerequisite for its activation.[1][9]
-
Phosphorylation: Phosphorylation of the cytoplasmic tail of ADAM17 is a key regulatory switch. For instance, phosphorylation at Threonine-735 (Thr735) by p38 MAPK is required for its shedding activity, while phosphorylation at Serine-819 (Ser819) is induced by growth factors.[10]
-
Glycosylation: The mature form of ADAM17 is N-glycosylated at multiple sites, which is believed to be important for its proper folding, transport, and activity.[1]
-
Protein Interactions (iRhoms): The inactive rhomboid pseudoproteases iRhom1 and iRhom2 are crucial chaperones that regulate the trafficking of ADAM17 from the endoplasmic reticulum to the cell surface and are essential for its maturation and activity.[2][6]
-
Inhibition by TIMP3: The Tissue Inhibitor of Metalloproteinase 3 (TIMP3) is a key endogenous inhibitor that can directly bind to and block the catalytic activity of mature ADAM17 at the cell surface.[8]
-
Subcellular Localization: Active ADAM17 is often localized to specific cholesterol-rich membrane microdomains known as lipid rafts, which can spatially restrict its activity and access to substrates.[1][3]
References
- 1. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity | MDPI [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Transcription factor Sp1 induces ADAM17 and contributes to tumor cell invasiveness under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumour necrosis factor-alpha stimulates expression of TNF-alpha converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-transcriptional up-regulation of ADAM17 upon epidermal growth factor receptor activation and in breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. genecards.org [genecards.org]
The Structural Basis of ADAM17 Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a pivotal cell-surface sheddase that regulates a vast array of physiological and pathological processes. By cleaving the ectodomains of over 80 transmembrane proteins, ADAM17 releases soluble signaling molecules, including cytokines like TNF-α, ligands for the Epidermal Growth Factor Receptor (EGFR), and cytokine receptors such as IL-6R.[1][2][3] Its dysregulation is implicated in numerous diseases, including inflammatory disorders, cancer, and cardiovascular conditions, making it a prime therapeutic target.[2][4] Understanding the precise molecular mechanisms that govern how ADAM17 recognizes and cleaves its specific substrates is critical for the development of selective and effective inhibitors. This guide provides an in-depth examination of the structural determinants of ADAM17 substrate recognition, detailing the roles of its multiple domains, the influence of regulatory cofactors, and the key features of its substrates.
The Multi-Domain Architecture of ADAM17
ADAM17 is a type I transmembrane protein comprising several distinct domains, each contributing to its function, from catalysis to substrate interaction and regulation.[3][5] The mature, active form of the enzyme is approximately 80 kDa, arising from the proteolytic removal of its N-terminal prodomain.[3]
-
Prodomain (PD): This N-terminal domain maintains the enzyme in an inactive, or latent, state. It contains a "cysteine-switch" motif that coordinates with the catalytic zinc ion, effectively blocking the active site.[3][6] The prodomain is crucial for the proper folding and trafficking of ADAM17 from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved by furin-like proprotein convertases to activate the enzyme.[3][7]
-
Metalloprotease Domain (MD): This is the catalytic heart of ADAM17. It features the conserved zinc-binding motif HExGHxxGxxHD, characteristic of the metzincin superfamily, where three histidine residues coordinate a catalytic Zn²⁺ ion.[3][8] The active site cleft is where the hydrolysis of the substrate's peptide bond occurs.
-
Disintegrin Domain (DD): While in some ADAM family members this domain mediates interactions with integrins, in ADAM17 its primary role is thought to be structural, providing a scaffold that correctly positions the catalytic domain relative to the cell membrane.[3][8]
-
Membrane-Proximal Domain (MPD): This region, which includes a cysteine-rich domain and an EGF-like domain, is critical for substrate recognition and is considered a key "exosite"—a secondary binding site outside the catalytic cleft.[6][9] The MPD is involved in substrate specificity and plays a role in the dimerization of ADAM17.[9] A positively charged motif within the MPD interacts with phosphatidylserine (B164497) in the cell membrane, influencing the enzyme's conformation and activation state.[3][10]
-
Transmembrane Domain (TMD): This single-pass alpha-helix anchors ADAM17 in the cell membrane. The TMD is not merely a passive anchor; it is essential for the rapid activation of ADAM17 in response to physiological stimuli and interacts directly with regulatory iRhom proteins.[11][12]
-
Cytoplasmic Domain (CD): The C-terminal cytoplasmic tail contains motifs for signaling interactions, including phosphorylation sites for kinases like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which regulate ADAM17 activity and trafficking.[3][13]
Caption: Domain organization of the ADAM17 protein.
Regulation of ADAM17 Activity and Maturation
The journey of ADAM17 from an inactive zymogen to a functional sheddase at the cell surface is a tightly regulated multi-step process, critically dependent on the inactive Rhomboid proteins (iRhoms).
-
ER Trafficking: In the endoplasmic reticulum, newly synthesized, inactive pro-ADAM17 binds to iRhom1 or iRhom2. This interaction is essential for the sheddase to exit the ER and traffic to the Golgi apparatus.[2][7]
-
Maturation in the Golgi: Within the Golgi, furin-like proprotein convertases cleave off the inhibitory prodomain, generating the mature, catalytically competent form of ADAM17.[3][7]
-
Transport to Cell Surface: The mature ADAM17/iRhom complex is then transported to the cell surface.
-
Activation: At the cell surface, various signaling pathways can trigger a rapid and reversible conformational change in ADAM17, exposing its catalytic site to substrates.[11] This activation can be mediated by phosphorylation of the cytoplasmic tail by kinases such as PKC and MAPKs.[14]
Caption: ADAM17 maturation and trafficking pathway.
The Structural Basis of Substrate Recognition
Substrate recognition by ADAM17 is a multi-faceted process that extends beyond a simple consensus cleavage sequence. It involves a combination of active site specificity, exosite interactions, and substrate topology.
Active Site Specificity
While ADAMs are not considered highly specific, peptide library studies have revealed distinct preferences around the scissile bond (the bond to be cleaved). The substrate sequence is typically denoted with positions P3-P2-P1 ↓ P1'-P2'-P3', where the arrow indicates the cleavage site. For ADAM17, a key determinant is the P1' position , which shows a strong preference for smaller aliphatic residues, particularly Valine .[15][16] This contrasts with its closest homolog, ADAM10, which can accommodate larger aromatic residues at this position, providing a basis for substrate discrimination.[15]
The Crucial Role of Exosites
Non-catalytic domains, particularly the MPD and cysteine-rich domain, function as exosites that are critical for binding substrates and determining specificity.[17][18] This is supported by the fact that some monoclonal antibodies can inhibit ADAM17 by binding to these exosites, thereby blocking substrate access to the catalytic cleft.[13] Furthermore, the development of small molecule inhibitors that target exosites can achieve not only isoform selectivity (ADAM17 vs. other ADAMs) but also substrate-selective inhibition, highlighting the importance of these domains in recognizing the overall topology of a substrate protein.[19]
Substrate Conformation and Juxtamembrane Location
ADAM17 activity is influenced by the secondary structure of its substrates. Studies using TNF-α-derived peptides have shown that ADAM17 has significantly decreased activity against substrates constrained in an α-helical conformation, suggesting a preference for more flexible or disordered regions.[17]
Most ADAM17 substrates are cleaved at a site in their juxtamembrane region, typically a fixed distance from the cell membrane.[1][20] This suggests a "molecular ruler" mechanism where the rigid structure of the enzyme holds the catalytic domain at an optimal distance from the membrane to engage with the cleavage sites of its substrates.
Regulation by iRhoms
iRhoms not only regulate ADAM17 trafficking but also directly influence its substrate selectivity. The functional properties of the ADAM17/iRhom1 and ADAM17/iRhom2 complexes differ. For instance, stimulated shedding of most known substrates is supported by iRhom2, whereas iRhom1 supports the cleavage of only a few, such as TGF-α.[21][22] This selectivity is determined, in part, by specific transmembrane domains within the iRhoms that interact with both ADAM17 and the substrate, controlling the accessibility of the cleavage site.[21]
Signaling Pathways
ADAM17-mediated shedding is a key activation step for multiple signaling pathways. A canonical example is the TNF-α pathway.
-
Stimulus: A cell receives a pro-inflammatory stimulus (e.g., LPS).
-
Kinase Activation: This leads to the activation of intracellular kinases like MAPKs.
-
ADAM17 Activation: Activated kinases phosphorylate the cytoplasmic tail of ADAM17, triggering a conformational change that activates the sheddase.
-
TNF-α Shedding: Active ADAM17 cleaves membrane-bound pro-TNF-α.
-
Receptor Binding: The released soluble TNF-α (sTNF-α) is now free to bind to its receptors (TNFR1/TNFR2) on the same or neighboring cells.
-
Downstream Signaling: TNF receptor binding initiates downstream signaling cascades, such as the NF-κB pathway, leading to the transcription of inflammatory genes.
Caption: ADAM17-mediated shedding of TNF-α and downstream signaling.
Quantitative Data
The interaction between ADAM17 and its substrates or inhibitors can be quantified through various biophysical and biochemical methods.
Table 1: Kinetic and Affinity Parameters
| Ligand/Substrate | ADAM17 Construct | Method | Parameter | Value | Reference |
| FRET Substrate (Generic) | HEK Cell Lysate | FRET Assay | KM | 2.51 ± 0.3 µM | [11][21] |
| FRET Substrate (Generic) | HEK Cell Lysate | FRET Assay | kcat | 17.07 ± 3.1 s⁻¹ | [11][21] |
| FRET Substrate (Generic) | HEK Cell Lysate | FRET Assay | kcat/KM | 6.8 x 10⁶ M⁻¹s⁻¹ | [11][21] |
| TNFα-based Substrate (non-glycosylated) | Mammalian-expressed | FRET Assay | KM | 12 ± 3 µM | [23] |
| TNFα-based Substrate (non-glycosylated) | Mammalian-expressed | FRET Assay | kcat | 2.6 ± 0.1 s⁻¹ | [23] |
| TNFα-based Substrate (glycosylated) | Mammalian-expressed | FRET Assay | KM | 8.5 ± 1.3 µM | [23] |
| TNFα-based Substrate (glycosylated) | Mammalian-expressed | FRET Assay | kcat | 0.8 ± 0.1 s⁻¹ | [23] |
| TAPI-2 (Inhibitor) | Insect-expressed | FRET Assay | Kᵢ | 31 ± 1.4 nM | [22] |
| Monoclonal Ab (D1(A12)) | Recombinant | ELISA | Kd | 4.7 nM | [13] |
| Monoclonal Ab (MEDI3622) | Recombinant | Not Specified | Kd | 39 pM (human) | [13] |
| TIMP3 (Endogenous Inhibitor) | Recombinant | Not Specified | Kᵢ | 3.61 nM | [13] |
Table 2: Structural Data from Protein Data Bank (PDB)
| PDB ID | Description | Method | Resolution (Å) | Reference |
| 8SNL | Cryo-EM structure of ADAM17/iRhom2 complex | Cryo-EM | 3.10 | [9][13] |
| 8SNM | Cryo-EM structure of prodomain/mature ADAM17/iRhom2 | Cryo-EM | 3.30 | [9][13] |
| 8SNN | Cryo-EM structure of mature ADAM17/iRhom2 (linker fusion) | Cryo-EM | 3.30 | [9][13] |
| 1BKC | Crystal structure of the catalytic domain of human TACE | X-ray Diffraction | 2.00 | [13] |
Key Experimental Methodologies
The structural and functional characterization of ADAM17-substrate interactions relies on a suite of advanced biochemical and biophysical techniques.
Förster Resonance Energy Transfer (FRET)-Based Cleavage Assays
This is a primary method for measuring the kinetic parameters of ADAM17 activity in vitro.
-
Principle: A synthetic peptide substrate is designed based on a known cleavage site. A fluorescent donor molecule is placed on one side of the scissile bond and a quencher molecule on the other. In the intact peptide, the quencher suppresses the donor's fluorescence via FRET. Upon cleavage by ADAM17, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Methodology:
-
Reagent Preparation: Recombinant active ADAM17 is purified. A FRET peptide substrate is synthesized. Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5) is prepared.[24]
-
Assay Execution: Serial dilutions of the substrate are added to a microplate. The reaction is initiated by adding a fixed concentration of ADAM17.
-
Data Acquisition: Fluorescence is measured over time in a microplate reader. The initial velocity (V₀) is calculated from the linear phase of the fluorescence increase.
-
Analysis: V₀ is plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine KM and Vmax. For inhibitors, the assay is repeated with fixed substrate and varying inhibitor concentrations to determine IC₅₀ or Kᵢ values.[24][25]
-
Caption: Generalized workflow for a FRET-based enzyme kinetics assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules.
-
Principle: A ligand (e.g., the ADAM17 ectodomain) is immobilized on a gold-coated sensor chip. An analyte (e.g., a substrate protein or monoclonal antibody) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light. The response is proportional to the mass bound.
-
Methodology:
-
Ligand Immobilization: Purified ADAM17 ectodomain is covalently coupled to a sensor chip (e.g., a CM5 chip via amine coupling).[26][27]
-
Analyte Injection: A series of concentrations of the analyte (substrate) are injected over the ligand-coated surface and a reference surface.
-
Data Acquisition: The binding (association phase) and unbinding (dissociation phase) are monitored in real-time as a sensorgram (Response Units vs. Time).
-
Regeneration: A specific buffer is injected to strip the bound analyte from the ligand, preparing the surface for the next cycle.
-
Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[28]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in revealing the high-resolution structure of the ADAM17/iRhom2 complex.
-
Principle: Purified protein complexes are rapidly frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is used to image thousands of individual, randomly oriented particles. Computational software is then used to classify the 2D images and reconstruct a 3D model of the protein.
-
Methodology:
-
Sample Preparation: The ADAM17/iRhom2 complex is expressed and purified to high homogeneity, often in the presence of detergents to maintain solubility.[8]
-
Grid Vitrification: A small volume (3-4 µL) of the purified complex is applied to an EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane.[29][30]
-
Data Collection: The vitrified grids are imaged in a cryogenic transmission electron microscope equipped with a direct electron detector. Thousands of micrographs are automatically collected.[31]
-
Image Processing: Individual particle images are picked, aligned, and classified. 2D class averages are generated, and a final 3D reconstruction is calculated and refined to the highest possible resolution.[32]
-
X-ray Crystallography
This technique provides atomic-resolution details of individual protein domains, such as the ADAM17 catalytic domain.
-
Principle: A highly pure and concentrated protein solution is induced to form a well-ordered, three-dimensional crystal. This crystal is then exposed to a focused X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal, creating a unique diffraction pattern that can be used to calculate the electron density and, ultimately, the atomic structure of the protein.
-
Methodology:
-
Protein Expression and Purification: A soluble construct of the target domain (e.g., ADAM17 metalloprotease domain) is expressed and purified to >95% homogeneity.
-
Crystallization: The purified protein is subjected to extensive screening of various precipitants, buffers, and salts to find conditions that promote crystallization. This is typically done using vapor diffusion methods (hanging or sitting drop).[12][33]
-
Data Collection: A suitable crystal is cryo-protected, mounted, and exposed to an X-ray beam at a synchrotron source. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the phases and calculate an electron density map. An atomic model is built into the map and refined to best fit the experimental data.[34]
-
Conclusion and Future Directions
The recognition of substrates by ADAM17 is a sophisticated process governed by a structural and regulatory network. While the catalytic domain performs the cleavage, substrate specificity is conferred by a combination of active site preferences, crucial exosite interactions within the MPD, the conformational state of the substrate, and allosteric regulation by iRhom cofactors. This complex interplay ensures that ADAM17 activity is precisely controlled in time and space.
For drug development professionals, this understanding offers multiple avenues for therapeutic intervention beyond traditional active-site inhibition. Targeting exosites with small molecules or monoclonal antibodies presents a promising strategy to achieve higher selectivity and potentially develop substrate-specific inhibitors, which could spare the cleavage of beneficial substrates while blocking the pathological ones. Future research will continue to unravel the dynamic conformational changes that activate ADAM17 and further delineate the specific interactions that define the substrate repertoire of the distinct ADAM17/iRhom1 and ADAM17/iRhom2 sheddase complexes, paving the way for a new generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Cleavage Sites Leading to the Shed Form of the Anti-Aging Protein Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. mdpi.com [mdpi.com]
- 8. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleavage of pro-tumor necrosis factor alpha by ADAM metallopeptidase domain 17: a fluorescence-based protease assay cleaves its natural protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 20. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Glycosylation of A Disintegrin And Metalloprotease 17 (ADAM17) Affects its Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. joachimfranklab.org [joachimfranklab.org]
- 30. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 31. umu.se [umu.se]
- 32. Cryo‐EM structure of G‐protein‐coupled receptor GPR17 in complex with inhibitory G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 34. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
The Central Role of ADAM17 in EGFR Ligand Shedding and Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in regulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It achieves this by proteolytically cleaving the ectodomains of membrane-anchored EGFR ligand precursors, a process known as ectodomain shedding, which releases soluble, active ligands. This activation of EGFR ligands is a crucial step for initiating downstream signaling cascades that control a multitude of cellular processes, including proliferation, differentiation, and migration. Dysregulation of ADAM17 activity is implicated in numerous pathologies, particularly cancer, making it a key target for therapeutic intervention. This guide provides an in-depth examination of ADAM17's function in EGFR ligand shedding, the downstream signaling consequences, quantitative data on its activity, and detailed experimental protocols for its study.
ADAM17: The Primary Sheddase for a Subset of EGFR Ligands
The activation of the EGFR signaling pathway is critically dependent on the release of its ligands from the cell membrane.[1] While several proteases are involved in this process, ADAM17 has been identified as the principal sheddase for a specific subset of EGFR ligands.[1][2] Studies using mouse embryonic fibroblasts (mEFs) lacking various ADAMs have systematically demonstrated that ADAM17 is the major convertase for Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epiregulin (EREG).[1] In contrast, the shedding of EGF and Betacellulin is primarily mediated by ADAM10.[1] This substrate specificity highlights the distinct, non-redundant roles of these proteases in regulating EGFR activity.
Table 1: EGFR Ligand Substrate Specificity of ADAM17 vs. ADAM10
| Ligand | Primary Sheddase | Reference |
| Transforming Growth Factor-α (TGF-α) | ADAM17 | [1][5] |
| Amphiregulin (AREG) | ADAM17 | [1][5][6][7] |
| Heparin-binding EGF (HB-EGF) | ADAM17 | [1][5][6][7] |
| Epiregulin (EREG) | ADAM17 | [1][2] |
| EGF | ADAM10 | [1] |
| Betacellulin (BTC) | ADAM10 | [1] |
Signaling Pathways and Mechanism of Action
ADAM17-mediated shedding is a tightly regulated process, initiated by a wide range of extracellular stimuli. This "inside-out" signaling activates ADAM17, leading to the cleavage of its substrates.
Activation of ADAM17: Various physiological signaling pathways can trigger rapid and reversible ADAM17 activity.[8] Stimuli include G-protein coupled receptor (GPCR) agonists, growth factors like EGF itself (creating a feedback loop), and inflammatory cytokines like TNF-α.[8] A common experimental activator is the phorbol (B1677699) ester Phorbol-12-myristate-13-acetate (PMA), which activates Protein Kinase C (PKC), a key upstream regulator of ADAM17.[4][8]
EGFR Ligand Shedding and Receptor Activation: Once activated, the extracellular metalloproteinase domain of ADAM17 cleaves the juxtamembrane stalk of its pro-ligand substrates (e.g., pro-TGF-α, pro-AREG).[9] This releases the soluble, mature growth factor into the extracellular space. The soluble ligand is then free to bind to the EGFR on the same cell (autocrine signaling) or neighboring cells (paracrine signaling).[6][7] Ligand binding induces EGFR dimerization, autophosphorylation of tyrosine residues in its cytoplasmic tail, and the initiation of downstream intracellular signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways.
Quantitative Analysis of ADAM17-Mediated Shedding
The essential role of ADAM17 is clearly demonstrated by quantitative analysis of ligand shedding in its absence or when its activity is inhibited. Genetic deletion or siRNA-mediated knockdown of ADAM17 dramatically reduces the amount of soluble EGFR ligands released from cells.
Table 2: Quantitative Effects of ADAM17 Ablation or Inhibition on EGFR Ligand Shedding
| Cell/Model System | Ligand Measured | Condition | Reduction in Shedding | Reference |
| Mouse Embryonic Fibroblasts (mEFs) | TGF-α, AREG, HB-EGF, EREG | Adam17-/- vs. Wild-Type | Dramatically reduced constitutive and PMA-stimulated shedding | [1][2] |
| 4T1 and E0771 Cancer Cells | HB-EGF, AREG | Adam17-/- vs. Wild-Type | Decreased levels in cocultures | [6][7] |
| H358 Cancer Cells | Amphiregulin (AREG) | Treatment with MEDI3622 (ADAM17 inhibitory antibody) | Up to 82% inhibition | [2] |
| Caco-2 and LS174T Cells | pEGFR (surrogate for ligand shedding) | ADAM17 siRNA knockdown | Inactivation of EGFR signaling | [10] |
| Primary Keratinocytes | TGF-α | Tace(ΔZn/ΔZn) (nonfunctional ADAM17) vs. Wild-Type | Dramatically lower levels of soluble TGF-α | [5] |
These data robustly confirm that ADAM17 is the rate-limiting enzyme for the release of its specific EGFR ligand substrates. The significant, often near-complete, reduction in shedding upon ADAM17 loss-of-function highlights its non-redundant and critical role.
Key Experimental Protocols
Studying the ADAM17-EGFR axis involves a variety of molecular and cell biology techniques. Below are detailed methodologies for core experiments.
Cell-Based EGFR Ligand Shedding Assay
This assay is used to quantify the amount of a specific EGFR ligand released from cells into the culture medium following stimulation.
Methodology:
-
Cell Culture: Plate cells (e.g., wild-type vs. ADAM17-knockout mouse embryonic fibroblasts, or a cancer cell line like A431) in 6-well or 12-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Wash cells twice with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium. Culture for 4-24 hours to reduce basal signaling.
-
Stimulation: Treat cells with a stimulating agent (e.g., 100 nM PMA) or a vehicle control (e.g., DMSO) in serum-free medium for a defined period (e.g., 30 minutes to 4 hours). To test inhibitors, pre-incubate cells with the inhibitor (e.g., TAPI-2, an ADAM17 inhibitor) for 30-60 minutes before adding the stimulus.
-
Sample Collection: Collect the conditioned medium. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris. Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Quantification (ELISA): Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the ligand of interest (e.g., human TGF-α, mouse AREG). Follow the manufacturer's protocol, which typically involves adding the conditioned media to antibody-coated plates, followed by detection antibody and substrate steps.
-
Data Analysis: Generate a standard curve using recombinant ligand. Normalize the concentration of the shed ligand to the total protein content of the cell lysate from the corresponding well to account for differences in cell number.
Immunoblotting for EGFR Phosphorylation
This protocol is used to assess the activation state of EGFR, which is a direct downstream consequence of ligand shedding and binding.
Methodology:
-
Cell Treatment: Culture and treat cells as described in the shedding assay (Section 4.1, steps 1-3). Since phosphorylation is often transient, use shorter stimulation times (e.g., 5-30 minutes).
-
Cell Lysis: After treatment, immediately place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a loading control like β-actin.[10]
Proteomic Identification of ADAM17 Substrates
Mass spectrometry-based proteomics is a powerful, unbiased method to identify novel ADAM17 substrates.[6][11][12]
Methodology:
-
Experimental Setup: Culture wild-type and ADAM17-knockout cells. Stimulate with an ADAM17 activator (e.g., PMA) or use a vehicle control.
-
Secretome Collection: Collect the conditioned media (the "secretome") from all conditions.
-
Sample Preparation: Concentrate the proteins in the secretome and digest them into peptides (e.g., using trypsin). For identifying substrates that bind to the cell surface, such as heparin-binding proteins, heparin can be added to the media to solubilize them before collection.[12]
-
Mass Spectrometry (MS): Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software like MaxQuant to identify and quantify peptides/proteins.[13] Compare the abundance of proteins in the secretome of stimulated wild-type cells versus unstimulated and/or ADAM17-knockout cells. A true ADAM17 substrate will show significantly increased abundance in the secretome of stimulated wild-type cells but not in the ADAM17-knockout cells.
Conclusion and Therapeutic Implications
ADAM17 is the master regulator for the activation of key EGFR ligands, including TGF-α, AREG, and HB-EGF. Through its sheddase activity, it directly controls the initiation of EGFR signaling, thereby influencing fundamental cellular behaviors and contributing to tissue homeostasis.[3] The dysregulation of this axis, particularly the overexpression of ADAM17 and subsequent hyperactivation of EGFR, is a known driver of tumorigenesis and resistance to EGFR-targeted therapies.[2][14][15] The detailed understanding of its substrate specificity and mechanism of action provides a strong rationale for the development of highly specific ADAM17 inhibitors.[16][17] Such inhibitors, by preventing the release of multiple EGFR ligands simultaneously, could offer a powerful strategy to shut down the EGFR signaling network and may prove effective as single agents or in combination with existing cancer therapeutics.[14][15]
References
- 1. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TACE/ADAM17 processing of EGFR ligands indicates a role as a physiological convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 8. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Bispecific Inhibitor of the EGFR/ADAM17 Axis Decreases Cell Proliferation and Migration of EGFR-Dependent Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
ADAM17's Multifaceted Role in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a membrane-bound sheddase with a burgeoning role in the pathogenesis of a spectrum of neurodegenerative diseases. Its ability to cleave a wide array of cell surface proteins, including the Amyloid Precursor Protein (APP) and Tumor Necrosis Factor-alpha (TNF-α), places it at a critical nexus of neuroinflammation and protein processing pathways implicated in Alzheimer's Disease (AD), Multiple Sclerosis (MS), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of ADAM17's function in these conditions, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms, key substrates, and signaling cascades governed by ADAM17, present quantitative data on its expression and activity, and provide detailed experimental protocols for its study.
Introduction: ADAM17 at the Crossroads of Neurodegeneration
ADAM17 is a type I transmembrane glycoprotein (B1211001) characterized by a multi-domain structure, including a prodomain, a catalytic metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, a transmembrane domain, and a cytoplasmic tail.[1] Its activation involves the proteolytic removal of the prodomain, a process regulated by furin in the trans-Golgi network.[2] A critical aspect of ADAM17 regulation is its interaction with inactive rhomboid proteins (iRhoms), particularly iRhom2 in microglia, which are essential for its maturation, trafficking to the cell surface, and subsequent proteolytic activity.[3][4][5][6][7]
ADAM17's substrate repertoire is extensive, encompassing over 80 proteins, including cytokines, growth factors, receptors, and adhesion molecules.[1][8] In the context of neurodegenerative diseases, its most notable substrates are APP and TNF-α, the processing of which can have dichotomous effects on disease progression.
ADAM17 in Neurodegenerative Diseases: A Double-Edged Sword
Alzheimer's Disease (AD)
In AD, ADAM17 plays a complex and seemingly contradictory role.
-
Neuroprotective α-secretase activity: ADAM17 acts as an α-secretase, cleaving APP within the amyloid-β (Aβ) domain. This non-amyloidogenic processing of APP produces the soluble neuroprotective fragment sAPPα and prevents the formation of the neurotoxic Aβ peptide, a hallmark of AD.[1]
-
Pro-inflammatory shedding of TNF-α: Conversely, ADAM17 is the primary enzyme responsible for shedding the pro-inflammatory cytokine TNF-α from its membrane-bound precursor (tmTNF-α) to its soluble form (sTNF-α).[1] sTNF-α predominantly signals through TNFR1, promoting neuroinflammation and contributing to the pathology of AD.[1] In contrast, tmTNF-α can signal through TNFR2, which is often associated with neuroprotective effects.[1]
This dual functionality makes ADAM17 a challenging therapeutic target in AD.
Multiple Sclerosis (MS)
In MS, a chronic inflammatory demyelinating disease of the central nervous system (CNS), the pro-inflammatory activities of ADAM17 are more pronounced. Increased levels of ADAM17 are observed in active MS lesions, where it is expressed by endothelial cells, activated macrophages/microglia, and astrocytes.[9] Its role in MS is primarily linked to the shedding of:
-
TNF-α: Elevating levels of soluble TNF-α, a key mediator of inflammation and demyelination in MS.
-
Cytokine Receptors: Shedding of TNFR1 and TNFR2, which can modulate TNF-α signaling. Increased levels of soluble TNFR2 have been detected in the cerebrospinal fluid (CSF) of MS patients, suggesting active shedding by ADAM17.[10]
-
Adhesion Molecules: Cleavage of adhesion molecules on endothelial cells, potentially influencing immune cell trafficking across the blood-brain barrier.
Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS)
The role of ADAM17 in PD and ALS is less well-defined compared to AD and MS, but emerging evidence points to its involvement in neuroinflammation, a common feature of these diseases. Research in these areas is ongoing, with a focus on ADAM17's contribution to microglial activation and cytokine release.
Quantitative Data on ADAM17 in Neurodegenerative Diseases
The following tables summarize the available quantitative data on ADAM17 expression and activity in various neurodegenerative diseases. It is important to note that the data is often presented as relative changes and can vary depending on the disease model and experimental methodology.
| Disease Model/Patient Cohort | Tissue/Cell Type | Change in ADAM17 Expression | Method | Reference |
| APP/PS1 Mouse Model of AD | Cerebral Microvessels | Markedly Reduced | Western Blot | [11] |
| J20 Mouse Model of AD | Brain | Hypothesized to be Increased | Western Blot | [1] |
| Multiple Sclerosis Patients | Active Lesions (White Matter) | Increased Immunoreactivity | Immunohistochemistry | [9] |
| Alzheimer's Disease Patients | Plasma | Elevated | ELISA | [12] |
Table 1: Changes in ADAM17 Expression in Neurodegenerative Diseases.
| Disease Model/Patient Cohort | Tissue/Cell Type | Change in ADAM17 Activity | Method | Reference |
| Alzheimer's Disease Patients | Cerebrospinal Fluid (CSF) | Increased | Activity Assay | [13] |
| LPS-stimulated BV2 Microglia | Conditioned Medium | Increased (TNF-α release) | ELISA | [3] |
| iRhom2 Knockout BV2 Microglia | Conditioned Medium | Decreased (TNF-α release) | ELISA | [3] |
Table 2: Changes in ADAM17 Activity in Neurodegenerative Diseases.
| Substrate | Disease Context | Change in Cleavage Product | Method | Reference |
| sAPPα | Tg2576 mice with TACE inhibitor | Decreased | In vivo analysis | |
| Soluble TNF-α | LPS-stimulated Microglia | Increased | ELISA | [3] |
| Soluble TNFR2 | MS Patient CSF | Increased | ELISA | [10] |
| Soluble TREM2 | iRhom2 Knockout BV2 Microglia | Decreased | ELISA | [4] |
Table 3: Alterations in ADAM17 Substrate Cleavage in Neurodegenerative Diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ADAM17 function in neurodegenerative diseases.
Western Blot Analysis of ADAM17 in Brain Tissue
This protocol is adapted from several sources and provides a general framework for detecting ADAM17 in brain homogenates.[1][14][15][16]
-
Tissue Homogenization:
-
Dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein with 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes in a wet transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ADAM17 (e.g., rabbit anti-ADAM17, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for ADAM17 in Brain Sections
This protocol provides a general procedure for localizing ADAM17 in paraffin-embedded brain tissue.[9][17][18][19]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody against ADAM17 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
ADAM17 Activity Assay (Fluorometric)
This protocol is based on the principles of commercially available fluorometric assay kits.[20][21][22][23]
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates as described for Western blotting, using a non-denaturing lysis buffer.
-
Determine the protein concentration of the samples.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Sample (cell lysate or tissue homogenate)
-
ADAM17-specific fluorogenic substrate (e.g., a peptide substrate with a fluorophore and a quencher).
-
-
Include appropriate controls:
-
Blank (Assay Buffer and substrate only)
-
Positive Control (recombinant active ADAM17)
-
Negative Control (Sample with a specific ADAM17 inhibitor, e.g., TAPI-1).
-
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 320/405 nm or 485/530 nm).
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all readings.
-
Plot the fluorescence intensity versus time to obtain the reaction rate (slope).
-
Calculate the specific activity of ADAM17 in the samples, typically expressed as relative fluorescence units (RFU) per minute per microgram of protein.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving ADAM17 in neurodegenerative diseases.
Caption: Dual role of ADAM17 in Alzheimer's Disease.
Caption: Pro-inflammatory role of ADAM17 in Multiple Sclerosis.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. The late-onset Alzheimer’s disease risk factor RHBDF2 is a modifier of microglial TREM2 proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRhoms 1 and 2 are essential upstream regulators of ADAM17-dependent EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM reveals that iRhom2 restrains ADAM17 protease activity to control the release of growth factor and inflammatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of ADAM17 in cerebrovascular and cognitive function in the APP/PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical relevance of plasma ADAM-17 with cognition and neurodegeneration in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic variability in ADAM17/TACE is associated with sporadic Alzheimer’s disease risk, neuropsychiatric symptoms and cognitive performance on the Rey Auditory Verbal Learning and Clock Drawing Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western blot in homogenised mouse brain samples [protocols.io]
- 16. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Immunohistochemistry (IHC) protocol [hellobio.com]
- 19. Immunohistochemistry Procedure [sigmaaldrich.com]
- 20. ADAM17 Activity Assay [bio-protocol.org]
- 21. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Measuring ADAM17 Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the extracellular domains of numerous membrane-bound proteins.[1][2] Its substrates include key signaling molecules such as Tumor Necrosis Factor-α (TNF-α), ligands for the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[3][4] Dysregulation of ADAM17 activity is implicated in a variety of pathological conditions, including inflammation, autoimmune diseases, and cancer.[1][4] Therefore, the accurate measurement of its enzymatic activity is essential for understanding its biological roles and for the development of targeted therapeutics. This document provides a detailed protocol for a fluorogenic assay to determine ADAM17 activity in cell lysates.
Signaling Pathways Involving ADAM17
ADAM17 acts as a molecular switch, controlling multiple signaling pathways by cleaving and releasing the ectodomains of its substrates.[1][3] For instance, it cleaves membrane-bound pro-TNF-α to its soluble, active form, which then mediates inflammatory responses.[4][5] ADAM17 also sheds EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), leading to the activation of EGFR-mediated intracellular signaling, including the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][4] Furthermore, by cleaving the IL-6 receptor (IL-6R), ADAM17 enables IL-6 trans-signaling, a pro-inflammatory process.[3]
Assay Principle
The activity of ADAM17 is measured using a sensitive fluorogenic assay. The assay utilizes a specific peptide substrate that is internally quenched. This substrate contains a fluorophore and a quencher in close proximity, which prevents fluorescence. In the presence of active ADAM17, the enzyme cleaves the peptide, separating the fluorophore from the quencher. This separation results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The signal is typically read using a fluorescence plate reader.[6][7]
Experimental Workflow
The overall process involves preparing cell lysates, quantifying total protein for normalization, performing the enzymatic reaction with a fluorogenic substrate, and measuring the resulting fluorescence to determine enzyme activity.
Experimental Protocol
Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer). A recommended buffer consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.[8][9] It is critical to add a protease inhibitor cocktail fresh before use to prevent non-specific protein degradation.[9][10]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
ADAM17 Fluorogenic Substrate: e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂ or other commercially available substrates.[11] Store as a stock solution (e.g., 2 mM in DMSO) at -20°C or -80°C.[12]
-
Assay Buffer: 25 mM Tris (pH 8.0-9.0), 2.5 µM ZnCl₂, 0.005% Brij-35.[11][12] Note: High salt concentrations can inhibit ADAM17 activity.[11]
-
Positive Control: Recombinant Human ADAM17/TACE.
-
Inhibitor Control: A broad-spectrum metalloproteinase inhibitor (e.g., Marimastat) or a more specific ADAM17 inhibitor.
-
Equipment:
Procedure
2.1. Preparation of Cell Lysate
-
Culture cells to the desired confluency (typically 80-90%). If desired, treat cells with a stimulus known to activate ADAM17 (e.g., Phorbol-12-myristate-13-acetate, PMA).
-
Harvest cells. For adherent cells, wash twice with ice-cold PBS, then scrape into fresh cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing freshly added protease inhibitors. A general starting point is 1 mL of buffer per 10⁷ cells.[13]
-
Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[13][14]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microfuge tube. This lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[13]
2.2. Protein Quantification
-
Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Based on the protein concentration, dilute the cell lysate with Assay Buffer to a standardized concentration for the assay (e.g., 1-2 µg/µL).
2.3. ADAM17 Activity Assay
-
Prepare the assay plate. It is recommended to perform all measurements in duplicate or triplicate. (See Table 2 for a suggested plate layout).
-
Prepare a master mix for the reactions. For each reaction, you will need 50 µL of diluted substrate (e.g., 20 µM final concentration) in Assay Buffer.[11]
-
Add 50 µL of the appropriate sample (diluted cell lysate, positive control, inhibitor control, or assay buffer for blanks) to each well.
-
To the inhibitor control wells, add the ADAM17 inhibitor to the desired final concentration and pre-incubate for 10-15 minutes at room temperature before adding the substrate.
-
Initiate the reaction by adding 50 µL of the substrate master mix to all wells for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity. This can be done in kinetic mode (reading every 1-5 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).
Data Analysis
-
For each time point in a kinetic assay, or at the endpoint, subtract the average fluorescence of the Blank wells from all other readings.
-
Determine the rate of reaction (Vmax) for each sample by calculating the slope of the linear portion of the fluorescence vs. time curve (in RFU/min). For endpoint assays, simply use the blank-corrected RFU value.
-
Normalize the activity to the amount of protein added to the well.
-
Specific Activity (RFU/min/µg) = (Vmax of Sample) / (µg of protein per well)
-
-
Compare the specific activity of test samples to controls. The activity in the inhibitor-treated wells should be significantly lower, confirming the specificity of the assay for metalloproteinases like ADAM17.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
| Parameter | Recommended Concentration/Amount | Notes |
| Cell Lysate Protein | 20 - 100 µg per well | Optimal amount should be determined empirically. |
| Fluorogenic Substrate | 10 - 20 µM (final) | Substrate concentration may need optimization.[11][12] |
| Recombinant ADAM17 | 10 - 25 ng per well | Used as a positive control to validate assay components.[6] |
| ADAM17 Inhibitor | Varies by compound | Use at a concentration known to be effective (e.g., 1-10 µM). |
| Final DMSO Conc. | < 1% | High concentrations of DMSO can inhibit enzyme activity.[6][7] |
| Table 1. Recommended concentrations for key assay components. |
| Well | 1 | 2 | 3 | 4 | ... |
| A | Blank | Blank | Sample 1 | Sample 1 | ... |
| B | Positive Ctrl | Positive Ctrl | Sample 2 | Sample 2 | ... |
| C | Inhibitor Ctrl | Inhibitor Ctrl | Sample 3 | Sample 3 | ... |
| Table 2. Example 96-well plate layout for ADAM17 activity assay. |
| Sample | Raw RFU | Blank RFU | Corrected RFU (Raw - Blank) | Protein (µg) | Specific Activity (RFU/µg) |
| Blank | 150 | 150 | 0 | 0 | 0 |
| Sample A | 2150 | 150 | 2000 | 50 | 40.0 |
| Inhibitor Ctrl | 350 | 150 | 200 | 50 | 4.0 |
| Table 3. Example calculation for an endpoint assay after 60 minutes. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation | MDPI [mdpi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. Cell Lysis Buffers & Protein Extraction Reagents [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. biozyme-inc.com [biozyme-inc.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. fn-test.com [fn-test.com]
Application Notes and Protocols: Utilizing ADAM17 Inhibitors in In Vitro Cancer Models
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a cell-surface sheddase that plays a pivotal role in cancer progression.[1] It cleaves and releases the extracellular domains of over 70 membrane-bound proteins, including crucial growth factors, cytokines, and their receptors.[1] This "shedding" activity activates multiple signaling pathways that drive tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2][3] Key substrates of ADAM17 in the cancer context include ligands for the Epidermal Growth Factor Receptor (EGFR) and the Notch receptor, making it a highly attractive therapeutic target.[4][5]
These application notes provide a comprehensive guide for researchers on the use of ADAM17 inhibitors in in vitro cancer models. Included are summaries of key signaling pathways, quantitative data on inhibitor effects, and detailed protocols for essential experiments.
Key Signaling Pathways Modulated by ADAM17
ADAM17's role as a master regulator stems from its ability to initiate signaling through several critical oncogenic pathways. The two most well-characterized pathways in the context of cancer are the EGFR and Notch signaling cascades.
ADAM17 and EGFR Pathway Activation
ADAM17 is the primary sheddase for several EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG).[5][6] By cleaving the membrane-anchored precursors, ADAM17 releases soluble, active ligands into the tumor microenvironment. These ligands then bind to and activate EGFR, triggering downstream pro-survival and pro-proliferative pathways like the PI3K/AKT and RAS/MEK/ERK cascades.[1][2] Inhibition of ADAM17 blocks this initial activation step, effectively shutting down ligand-dependent EGFR signaling.[3]
ADAM17 and Notch Pathway Activation
The Notch signaling pathway is critical for cell-fate decisions, and its dysregulation is implicated in many cancers.[7] Notch activation requires a two-step proteolytic cleavage. ADAM17 performs the first cleavage (S2 cleavage) of the Notch receptor's extracellular domain.[7][8] This is a prerequisite for the subsequent cleavage by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes like HES1, promoting chemoresistance and cell survival.[4][9] By blocking the initial S2 cleavage, ADAM17 inhibitors can effectively prevent Notch pathway activation.[8]
Application Notes: Effects of ADAM17 Inhibition
Inhibition of ADAM17 in cancer cell lines has been shown to reverse malignant phenotypes. Below are tables summarizing quantitative data from various in vitro studies.
Table 1: Inhibitory Concentrations (IC50) of ADAM17 Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | IC50 Value | Reference |
| TAPI-1 | Enzymatic Activity | - | 128.0 ± 0.9 nM | [10] |
| ADAM17 Prodomain | Enzymatic Activity | - | 110.8 ± 1.6 nM | [10] |
| D8P1C1 (mAb) | Cell Proliferation | MDA-MB-231 | ~5 µg/ml | [11] |
| GW280264X + Cisplatin | Cell Viability | A2780 (Ovarian) | Reduces Cisplatin IC50 | [12] |
| GW280264X + Cisplatin | Cell Viability | SKOV-3 (Ovarian) | Reduces Cisplatin IC50 | [13] |
Table 2: Effects of ADAM17 Inhibition on Cancer Cell Phenotypes
| Cancer Type | Cell Line | Method of Inhibition | Effect | Quantitative Change | Reference |
| Breast Cancer | MDA-MB-231 | TAPI-2 (Inhibitor) | Decreased Invasion | ~51% reduction | [2] |
| Breast Cancer | MDA-MB-231 | shRNA | Decreased Invasion | ~50% reduction | [2] |
| Breast Cancer | MDA-MB-231 | shRNA | Decreased VEGF mRNA | 27.4% decrease | [2] |
| Breast Cancer | MDA-MB-231 | shRNA | Decreased VEGF Protein | 42.0% decrease | [2] |
| NSCLC | A549, H358 | MEDI3622 (mAb) | Decreased Cell Migration | Significant reduction | [14] |
| Ovarian Cancer | HEY, SKOV-3, etc. | GW280264X (Inhibitor) | Decreased Viability | Up to 52% reduction | [13] |
| Ovarian Cancer | Multiple | D1(A12) (mAb) | Reduced Cell Invasion | 43.2% reduction (HCC1937) | [15] |
| Colorectal Cancer | SW480, LoVo | ZLDI-8 (Inhibitor) | Downregulated NICD & Hes1 | Dose-dependent decrease | [9] |
Experimental Protocols
The following sections provide detailed protocols for key in vitro experiments to assess the efficacy of ADAM17 inhibitors.
Cell Viability / Proliferation Assay
This assay measures the effect of an ADAM17 inhibitor on cancer cell viability and growth. The MTT assay is a common colorimetric method.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the ADAM17 inhibitor in growth medium. Remove the old medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC50 value.[13]
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the protein levels of ADAM17 substrates (e.g., Notch1) or downstream signaling molecules (e.g., phosphorylated-AKT, NICD).[2][9]
Protocol:
-
Sample Preparation: Culture and treat cells with the ADAM17 inhibitor for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16] Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NICD, anti-p-EGFR, anti-ADAM17) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[18][19]
ELISA for Quantifying Shed Substrates
An ELISA can be used to measure the concentration of soluble ADAM17 substrates (e.g., TGF-α, sIL-6R) released into the cell culture supernatant.[2]
Protocol:
-
Sample Collection: Culture cells in serum-free or low-serum medium and treat with the ADAM17 inhibitor. Collect the conditioned medium at the end of the treatment period. Centrifuge to remove cell debris.
-
Assay Procedure: Use a commercially available ELISA kit for the specific substrate of interest (e.g., Human TGF-α ELISA Kit).[20][21][22]
-
Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the substrate to bind.
-
Washing the plate and adding a biotin-conjugated detection antibody.
-
Incubating and washing, followed by the addition of an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction with an acid solution.[23]
-
-
Measurement: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the shed substrate in your samples.[24]
Transwell Migration and Invasion Assay
This assay assesses the effect of ADAM17 inhibition on the migratory and invasive capacity of cancer cells.[25] The invasion assay is a modification that includes a layer of extracellular matrix (Matrigel).[26]
Protocol:
-
Insert Preparation: For invasion assays, coat the top of an 8-µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.[25] For migration assays, this step is omitted.[27]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the ADAM17 inhibitor or vehicle control. Seed 5 x 10⁴ to 1 x 10⁵ cells into the upper chamber of the insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, typically 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol, then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Gently wash the insert with water and allow it to dry. Image the stained cells using a microscope and count the number of migrated cells in several representative fields. Calculate the average and compare between treated and control groups.[14]
Conclusion
ADAM17 is a central node in cancer signaling, making its inhibition a promising therapeutic strategy. The protocols and data presented here provide a framework for researchers to effectively utilize ADAM17 inhibitors in in vitro models. By employing these assays, scientists can elucidate the specific mechanisms of action of novel inhibitors and assess their potential to suppress key malignant phenotypes such as proliferation, invasion, and chemoresistance, thereby advancing the development of new cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 8. Inhibition of ADAM-17 more effectively down-regulates the Notch pathway than that of γ-secretase in renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of ADAM17 sensitizes colorectal cancer cells to 5‐Fluorouracil by reversing Notch and epithelial‐mesenchymal transition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
- 21. mybiosource.com [mybiosource.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. mybiosource.com [mybiosource.com]
- 24. content.abcam.com [content.abcam.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes and Protocols for Fluorogenic ADAM17 Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key cell-surface protease involved in the shedding of a wide variety of extracellular domains of transmembrane proteins.[1] Its substrates include tumor necrosis factor (TNF-α), epidermal growth factor receptor (EGFR) ligands, and other molecules that play critical roles in inflammation, immunity, development, and cancer.[1][2] The dysregulation of ADAM17 activity is implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention.
Fluorogenic substrates provide a sensitive and continuous method for assaying ADAM17 activity, making them ideal for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.[3] These substrates are typically peptides containing a fluorophore and a quencher pair. In the intact substrate, the fluorescence of the fluorophore is quenched by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by ADAM17, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
These application notes provide detailed protocols for performing ADAM17 kinetic assays using fluorogenic substrates, a summary of kinetic data for various substrates, and an overview of the key signaling pathways regulated by ADAM17.
Data Presentation: Kinetic Parameters of Fluorogenic Substrates for ADAM17
The selection of an appropriate fluorogenic substrate is critical for a successful ADAM17 kinetic assay. The table below summarizes the kinetic parameters for several commonly used fluorogenic substrates. These values can be used to guide substrate selection based on the specific experimental requirements, such as the desired sensitivity and substrate concentration.
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dabcyl-Pro-Arg-Ala-Ala-Ala-Homophe-Thr-Ser-Pro-Lys(FAM)-NH₂ (PEPDAB064) | Dabcyl/FAM | 15.9 ± 1.2 | 1.0 ± 0.03 | 6.3 x 10⁴ | [4] |
| Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂ | Mca/Dpa | Not Reported | Not Reported | >500 pmol/min/µg (Specific Activity) | [5] |
| TNFα-based substrate 4 | Not Specified | 12 ± 1.0 | 0.14 ± 0.01 | 1.2 x 10⁴ | [6] |
| TNFα-based substrate 5 | Not Specified | 12 ± 1.0 | 0.2 ± 0.02 | 1.7 x 10⁴ | [6] |
| TNFα-based substrate 6 (juxtamembrane) | Not Specified | 24 ± 6.2 | 0.05 ± 0.005 | 2.1 x 10³ | [6] |
| TNFα-based substrate 7 | Not Specified | 3.0 ± 0.2 | 0.07 ± 0.005 | 2.3 x 10⁴ | [6] |
| TNFα-based substrate 8 (2 α-helix-inducing heptads) | Not Specified | 7.5 ± 1.3 | 0.01 ± 0.001 | 1.3 x 10³ | [6] |
| TNFα-based substrate 9 (α-helical) | Not Specified | 2.0 ± 0.1 | 0.005 ± 0.0001 | 2.5 x 10³ | [6] |
| Generic FRET Substrate | Not Specified | 4.38 ± 0.65 | 0.04 ± 0.001 | 9.8 x 10³ | [7][8] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme source). The data presented here should be used as a reference.
Experimental Protocols
General Considerations
-
Enzyme Purity and Activity: Use highly purified, active recombinant ADAM17 for kinetic assays. The specific activity of the enzyme should be determined and recorded for each batch.
-
Substrate Handling: Fluorogenic substrates are often light-sensitive and should be stored protected from light.[9] Prepare stock solutions in a suitable solvent, such as DMSO, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
Assay Buffer: The composition of the assay buffer can significantly impact ADAM17 activity. A common assay buffer consists of 25 mM Tris, pH 8.0, and 0.005% Brij-35.[5][9] It is critical to note that salts like CaCl₂, NaCl, and Na₂SO₄ can inhibit TACE activity and should be avoided in the final assay solution.[5]
-
Instrumentation: A fluorescent plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair is required. For Dabcyl/FAM pairs, typical excitation and emission wavelengths are 485 nm and 530 nm, respectively.[9] For Mca/Dpa pairs, excitation is at 320-328 nm and emission is at 393-405 nm.[5]
Protocol 1: Standard ADAM17 Kinetic Assay
This protocol is a general guideline for determining ADAM17 activity and can be adapted for inhibitor screening.
1. Reagent Preparation:
-
ADAM17 Assay Buffer: 25 mM Tris, pH 8.0, 0.005% (w/v) Brij-35. Prepare fresh and keep on ice.
-
Recombinant ADAM17: Thaw the enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 0.2 ng/µL) in ADAM17 Assay Buffer.[5] Keep the diluted enzyme on ice and use it immediately. Avoid repeated freeze-thaw cycles.
-
Fluorogenic Substrate: Thaw the substrate stock solution (e.g., 2 mM in DMSO). Dilute the substrate to the desired final concentration (e.g., 20 µM) in ADAM17 Assay Buffer.[5]
-
Inhibitor (for screening): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in ADAM17 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.
-
For inhibitor screening, add 10 µL of the inhibitor dilution to the appropriate wells. For control wells (no inhibitor), add 10 µL of ADAM17 Assay Buffer containing the same concentration of solvent as the inhibitor solution.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 40 µL of the diluted fluorogenic substrate solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the substrate.
3. Data Analysis:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. The velocity is typically expressed in relative fluorescence units (RFU) per minute.
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
Protocol 2: Determination of Km and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic constants for an ADAM17 substrate.
1. Reagent Preparation:
-
Prepare ADAM17 Assay Buffer and recombinant ADAM17 as described in Protocol 1.
-
Prepare a series of dilutions of the fluorogenic substrate in ADAM17 Assay Buffer, typically ranging from 0.1x to 10x the expected Km value.
2. Assay Procedure:
-
Add 50 µL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.
-
To initiate the reactions, add 50 µL of each substrate dilution to separate wells. Include a blank control with assay buffer instead of the enzyme.
-
Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.
-
Measure the fluorescence intensity kinetically as described in Protocol 1.
3. Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration.
-
Convert the V₀ values from RFU/min to molar concentration of product per unit time (e.g., µM/min). This requires a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
Mandatory Visualizations
ADAM17 Experimental Workflow
Caption: Workflow for an ADAM17 kinetic assay.
ADAM17 Signaling Pathways
ADAM17 plays a crucial role in mediating several important signaling pathways by cleaving and releasing the ectodomains of various transmembrane proteins.
ADAM17 is the primary sheddase responsible for the conversion of membrane-bound pro-TNF-α to its soluble, active form.[4] Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation and apoptosis.
Caption: ADAM17 cleaves pro-TNF-α to initiate signaling.
ADAM17 activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway by cleaving and releasing EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), from the cell surface.[11] These soluble ligands can then bind to and activate EGFR on the same or neighboring cells, leading to downstream signaling that promotes cell proliferation, survival, and migration. There is also evidence for a positive feedback loop where EGFR signaling can further activate ADAM17.[11]
Caption: ADAM17 activates EGFR signaling via ligand shedding.
References
- 1. ADAM17 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozyme-inc.com [biozyme-inc.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Disintegrin and Metalloproteinase 17 (ADAM17) and Epidermal Growth Factor Receptor (EGFR) Signaling Drive the Epithelial Response to Staphylococcus aureus Toxic Shock Syndrome Toxin-1 (TSST-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADAM17 Antibody in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme), using western blot analysis. This document outlines the necessary reagents, a step-by-step experimental procedure, and expected results, including a summary of quantitative data and a visual representation of the ADAM17 signaling pathway.
ADAM17 is a transmembrane metalloproteinase that plays a crucial role in the shedding of various cell surface proteins, including growth factors, cytokines, and their receptors.[1] Its activity is implicated in numerous physiological and pathological processes, making it a significant target in drug development, particularly in the fields of oncology and autoimmune diseases.[1][2] Accurate and reliable detection of ADAM17 protein levels by western blot is essential for understanding its role in cellular signaling and for evaluating the efficacy of potential therapeutic agents.
ADAM17 Signaling Pathway
ADAM17 is a key regulator of signal transduction through its sheddase activity. It cleaves and releases the ectodomains of various transmembrane proteins, leading to the activation or modulation of downstream signaling cascades.[1] Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), ligands of the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), and the Interleukin-6 Receptor (IL-6R).[1][3] The activation of ADAM17 itself can be triggered by a variety of stimuli, including thrombin, EGF, lysophosphatidic acid (LPA), and TNF-α, and is regulated by signaling pathways such as the ERK1/2 and p38 MAPK pathways.[4][5]
Caption: ADAM17 signaling pathway illustrating activation and substrate shedding.
Experimental Protocols
A. Sample Preparation (Cell Lysates)
-
Cell Culture: Culture cells (e.g., HeLa, Jurkat, U-937, or HUVEC as positive controls) to 80-90% confluency.[6][7][8]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells (1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
B. SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples and a molecular weight marker into the wells of an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. For wet transfer, a common condition is 100V for 1-2 hours at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
The expected molecular weight of ADAM17 can vary depending on its post-translational modifications, such as glycosylation, and processing of its pro-domain.[2][6][8] Different forms may be observed:
-
Pro-form: ~120 kDa[6]
-
Mature form: ~90-100 kDa[9]
-
Glycosylated forms: Can migrate at higher molecular weights, up to 130 kDa.[8]
Quantitative analysis of ADAM17 expression can be performed by densitometry using software such as ImageJ. The band intensity of ADAM17 should be normalized to a loading control (e.g., GAPDH, β-actin, or tubulin). The results can be summarized in a table for easy comparison between different experimental conditions.
| Sample ID | Treatment | ADAM17 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized ADAM17 Expression |
| 1 | Control | 15000 | 45000 | 0.33 |
| 2 | Treatment A | 30000 | 46000 | 0.65 |
| 3 | Treatment B | 7500 | 44000 | 0.17 |
Experimental Workflow
Caption: Workflow for Western Blot analysis of ADAM17.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADAM17 antibody (24620-1-AP) | Proteintech [ptglab.com]
- 7. ADAM17 antibody (29948-1-AP) | Proteintech [ptglab.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. rndsystems.com [rndsystems.com]
In Vivo Animal Models for Studying ADAM17 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vivo animal models used to investigate the function of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE). These models are invaluable tools for dissecting the physiological and pathological roles of ADAM17 in development, inflammation, and cancer.
Application Notes
Constitutive ADAM17 Knockout Mice
-
Description: These mice have a complete and systemic deletion of the Adam17 gene.
-
Phenotype: Constitutive ablation of ADAM17 is perinatally lethal.[1][2] Pups are born with open eyes and exhibit defects in heart valve development, which phenocopies the ablation of the ADAM17 substrate Transforming Growth Factor-alpha (TGFα).[1] This lethality is primarily attributed to impaired Epidermal Growth Factor Receptor (EGFR) signaling.[1][3]
-
Applications:
-
Studying the essential role of ADAM17 in embryonic and perinatal development.
-
Investigating the fundamental importance of ADAM17-mediated EGFR ligand shedding.
-
-
Limitations: The perinatal lethality precludes the study of ADAM17 function in adult animals and in postnatal disease processes.
Hypomorphic ADAM17 Mice (ADAM17ex/ex)
-
Description: These mice carry a targeted mutation in the Adam17 gene, leading to a dramatic reduction (approximately 95%) in ADAM17 expression across all tissues.[4] This model is viable and fertile.[2][5][6]
-
Phenotype: ADAM17ex/ex mice display a range of defects resulting from compromised shedding of ADAM17 substrates. These include eye, heart, and skin abnormalities due to impaired EGFR signaling.[2][5][6] They also show compromised shedding of L-selectin and TNFα.[2][6] Interestingly, while unchallenged intestines appear normal, these mice exhibit increased susceptibility to dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis due to defective epithelial regeneration.[2][5]
-
Applications:
-
Investigating the long-term consequences of reduced, but not absent, ADAM17 activity in adult mice.
-
Modeling diseases where a partial loss of ADAM17 function is hypothesized to play a role.
-
Studying the roles of ADAM17 in inflammatory responses and tissue repair.
-
-
Limitations: The residual ADAM17 activity might mask some functions that require complete ablation of the enzyme.
Conditional ADAM17 Knockout (cKO) Mice
-
Description: These models utilize the Cre-LoxP system to delete Adam17 in a tissue-specific or cell-type-specific manner. This approach bypasses the perinatal lethality of the full knockout.
-
Phenotypes and Applications:
-
Keratinocyte-specific cKO: Mice develop severe defects in epidermal barrier integrity shortly after birth and chronic dermatitis in adulthood, highlighting the role of the ADAM17/EGFR axis in skin homeostasis.[1]
-
Chondrocyte-specific cKO: Leads to defects in endochondral ossification and retarded growth of long bones.[1]
-
Myeloid cell-specific cKO: These mice are strongly protected from endotoxin (B1171834) shock lethality, demonstrating the critical role of ADAM17 in myeloid cells for TNFα release during sepsis.[1] They are also protected against rheumatoid arthritis to a similar extent as TNF ablation.[1]
-
Intestinal Epithelial Cell (IEC)-specific cKO: These mice have a normal intestinal architecture under baseline conditions but show altered responses in disease models.[7] For instance, they are protected from total parenteral nutrition-induced mucosal atrophy.[7]
-
Endothelial cell-specific cKO: Deletion of ADAM17 in endothelial cells reduces vascular permeability and leukocyte recruitment in models of acute lung injury.[1] In models of diabetic nephropathy, these mice show protection against glomerular injury.[8]
-
Thymic Epithelial Cell (TEC)-specific cKO: Surprisingly, these mice show normal T cell development, but reduced expression of the transcription factor Aire.[9]
-
-
Limitations: The choice of Cre driver is critical and may have off-target effects or incomplete penetrance. The timing of gene deletion can also influence the observed phenotype.
Transgenic Mice with Truncated ADAM17 Cytoplasmic Domain (Adam17Δcyto)
-
Description: These mice are generated using CRISPR-Cas9 to express an ADAM17 protein that lacks the intracellular cytoplasmic domain.[10]
-
Phenotype: Adam17Δcyto mice exhibit a hypomorphic phenotype due to the destabilization and reduced levels of the mutant protein.[10] This suggests that while the cytoplasmic domain is not required for the catalytic activity of ADAM17, it is crucial for its stability in vivo.[10]
-
Applications:
-
Studying the in vivo role of the ADAM17 cytoplasmic domain in regulating protein stability, trafficking, and interaction with other proteins.
-
-
Limitations: The hypomorphic nature of the phenotype can make it difficult to distinguish between the effects of protein instability and the loss of specific functions of the cytoplasmic tail.
Quantitative Data Summary
| Animal Model | Key Quantitative Finding(s) | Reference(s) |
| Hypomorphic (ADAM17ex/ex) | ~5% residual ADAM17 expression in all tissues. | [4] |
| Complete abrogation of soluble L-selectin and TNF generation. | [2][6] | |
| No significant difference in basal soluble IL-6R plasma levels compared to WT. | [11] | |
| Myeloid cKO | Strong protection from endotoxin shock lethality. | [1] |
| Adam17Δcyto | Strongly reduced levels of both pro- and mature ADAM17Δcyto protein after 4 hours of cycloheximide (B1669411) treatment, unlike stable WT ADAM17. | [10] |
| Cardiac Fibrosis Model | ADAM17-specific siRNA reduced ADAM17 levels by nearly 80% in mouse cardiac fibroblasts. | [12] |
Experimental Protocols
Protocol 1: Induction of Experimental Colitis using Dextran Sulfate Sodium (DSS) in ADAM17ex/ex Mice
This protocol is adapted from studies demonstrating the increased susceptibility of ADAM17 hypomorphic mice to intestinal inflammation.[2][5]
Objective: To induce acute colitis and evaluate the role of ADAM17 in intestinal inflammation and regeneration.
Materials:
-
ADAM17ex/ex mice and wild-type (WT) littermate controls (8-12 weeks old).
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da.
-
Sterile drinking water.
-
Animal balance.
-
Colonoscopy equipment for mice (optional).
-
Histology equipment (formalin, paraffin, slides, H&E staining reagents).
-
Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-phospho-STAT3).
Procedure:
-
Animal Acclimation: House mice under standard conditions with a 12-hour light-dark cycle and provide food and water ad libitum for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of all mice.
-
DSS Administration:
-
Prepare a 2% (w/v) solution of DSS in sterile drinking water. The concentration may need optimization depending on the DSS batch and mouse strain.
-
Replace the regular drinking water with the DSS solution for the experimental group for a period of 5-7 days. The control group receives regular drinking water.
-
-
Daily Monitoring:
-
Monitor the mice daily for body weight loss, stool consistency, and presence of blood in the feces (Disease Activity Index scoring).
-
Record daily water/DSS solution consumption.
-
-
Endpoint Analysis (Day 7-10):
-
Sacrifice the mice by an approved euthanasia method.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length.
-
Collect tissue samples for histology, protein, and RNA analysis.
-
For histology, fix a segment of the distal colon in 10% buffered formalin.[2]
-
-
Histological Analysis:
-
Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.
-
-
Proliferation and Signaling Analysis (Optional):
-
Inject mice with BrdU (5-bromo-2'-deoxyuridine) 2 hours before sacrifice to label proliferating cells.
-
Perform immunohistochemistry on colon sections using antibodies against BrdU to assess epithelial proliferation and anti-phospho-STAT3 to evaluate EGFR-downstream signaling.[2]
-
Protocol 2: Analysis of ADAM17 Substrate Shedding from Splenocytes
This protocol is based on methods used to assess the shedding of ADAM17 substrates like L-selectin from immune cells.[2][11]
Objective: To quantify the stimulated shedding of ADAM17 substrates from primary mouse cells.
Materials:
-
Spleens from ADAM17ex/ex, conditional knockout, or WT mice.
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA).
-
FACS buffer (PBS, 1% BSA, 0.01% NaN3).
-
Fc block (anti-CD16/32 mAb).
-
Fluorescently-conjugated antibodies (e.g., anti-CD4, anti-L-selectin/CD62L).
-
Flow cytometer.
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Generate a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI medium and resuspend to a concentration of 1 x 107 cells/mL.
-
-
Cell Stimulation:
-
Plate the splenocytes in a 24-well plate.
-
Stimulate the cells with 100 nM PMA for 2 hours at 37°C to induce ADAM17-mediated shedding.[2] Use an unstimulated control for comparison.
-
-
Flow Cytometry Staining:
-
After stimulation, harvest the cells and wash twice with cold FACS buffer.
-
Incubate the cells with Fc block for 10 minutes on ice to prevent non-specific antibody binding.
-
Add fluorescently-conjugated antibodies against a T-cell marker (e.g., anti-CD4) and the ADAM17 substrate of interest (e.g., anti-L-selectin).
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer.
-
Gate on the T-cell population (CD4-positive cells) and measure the geometric mean fluorescence intensity (gMFI) of L-selectin. A decrease in gMFI in stimulated cells compared to unstimulated cells indicates shedding.
-
Visualizations
Caption: ADAM17-mediated signaling pathways.
Caption: Workflow for generating conditional knockout mice.
References
- 1. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Loss of ADAM17-Mediated Tumor Necrosis Factor Alpha Signaling in Intestinal Cells Attenuates Mucosal Atrophy in a Mouse Model of Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Targeted truncation of the ADAM17 cytoplasmic domain in mice results in protein destabilization and a hypomorphic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Species Specificity of ADAM10 and ADAM17 Proteins in Interleukin-6 (IL-6) Trans-signaling and Novel Role of ADAM10 in Inducible IL-6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Active ADAM17 on the Cell Surface by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of a wide array of signaling molecules, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[1][2] Its dysregulation is implicated in numerous pathological conditions, including inflammation, autoimmune diseases, and cancer.[3] Consequently, the ability to specifically detect the active form of ADAM17 on the cell surface is of paramount importance for both basic research and the development of targeted therapeutics. This document provides detailed application notes and protocols for the detection of active ADAM17 on the cell surface using flow cytometry, a powerful high-throughput technique for single-cell analysis.
Two primary methodologies will be discussed:
-
Immunophenotyping of Total and Active ADAM17: Utilizing antibodies that recognize either the total population of ADAM17 on the cell surface or, more specifically, the active conformation of the enzyme.
-
Fluorogenic Substrate-Based Assay: A functional assay to directly measure the enzymatic activity of ADAM17 on live cells.
Section 1: Immunophenotyping of ADAM17
This approach relies on the use of fluorescently labeled antibodies to identify and quantify ADAM17 on the cell surface.
Method 1.1: Detection of Total Cell Surface ADAM17
This method employs antibodies that recognize the ectodomain of ADAM17, regardless of its activation state. It is useful for determining the overall expression level of the protein on different cell populations.
Experimental Protocol
-
Cell Preparation:
-
For suspension cells, collect by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface proteins. Avoid using trypsin, as it may cleave the ectodomain of ADAM17.
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in FACS buffer (PBS containing 2% Bovine Serum Albumin or Fetal Bovine Serum) at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
To a 100 µL cell suspension (1 x 10^5 cells), add a pre-titered amount of a fluorochrome-conjugated anti-ADAM17 antibody that recognizes the ectodomain. A variety of commercially available antibodies can be used for this purpose.[4][5]
-
As a negative control, use a matched isotype control antibody at the same concentration.
-
Incubate for 30-60 minutes on ice, protected from light.[1]
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events in the live cell gate.
-
Method 1.2: Detection of Active ADAM17 using Conformation-Specific Antibodies
The activation of ADAM17 is associated with a conformational change that exposes its catalytic site.[6] Antibodies that specifically recognize this active conformation are invaluable tools for detecting functionally active ADAM17. While the literature supports the existence of such antibodies, specific commercially available clones for flow cytometry are not widely documented.[6] Researchers may need to screen available antibodies or develop their own. The protocol would be similar to the one for total ADAM17, with the key difference being the primary antibody used.
Data Presentation: Quantitative Analysis of ADAM17 Expression
The following table summarizes representative data on ADAM17 surface expression in different cell lines and conditions, as measured by flow cytometry. Mean Fluorescence Intensity (MFI) is a common metric for quantifying the expression level.
| Cell Line/Condition | Treatment | Mean Fluorescence Intensity (MFI) of ADAM17 | Reference |
| HEK293 | Unstimulated | Baseline | [7] |
| HEK293 | 100 nM PMA (5 min) | Increased | [7] |
| HeLa | Unstimulated | Baseline | [7] |
| HeLa | 100 nM PMA (5 min) | Increased | [7] |
| SKOV3-A2 (Ovarian Cancer) | Unstimulated | High | [1] |
| LNCaP (Prostate Cancer) | Unstimulated | High | [1] |
| Normal Human Liver Cells | Unstimulated | Undetectable | [1] |
| Non-activated PBMCs | Unstimulated | Low | [1] |
| PHA-activated PBMCs | Stimulated | Low | [1] |
Section 2: Fluorogenic Substrate-Based Assay for ADAM17 Activity
This method provides a direct measurement of the enzymatic activity of ADAM17 on the cell surface. It involves the use of a fluorogenic substrate that is cleaved by active ADAM17, resulting in a fluorescent signal that can be detected by flow cytometry.
Principle
A quenched fluorogenic peptide substrate, often derived from a known ADAM17 cleavage site (e.g., from pro-TNF-α), is incubated with live cells.[7] When active ADAM17 on the cell surface cleaves the substrate, the fluorophore is released from the quencher, leading to an increase in fluorescence.
Experimental Protocol
-
Cell Preparation and Stimulation:
-
Prepare and wash cells as described in the immunophenotyping protocol.
-
To induce ADAM17 activity, cells can be stimulated. A common method is treatment with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 nM and Ionomycin at 1 µM for 15-30 minutes at 37°C.[6][8]
-
Include an unstimulated control group.
-
To confirm the specificity of the assay, a broad-spectrum metalloproteinase inhibitor (e.g., TAPI-0) or a more specific ADAM17 inhibitor can be added to a separate control group 30 minutes prior to stimulation.
-
-
Substrate Incubation:
-
Following stimulation, wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add a commercially available or custom-synthesized ADAM17 fluorogenic substrate to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Without a final wash step, immediately analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Measure the fluorescence intensity of the cell population. An increase in fluorescence in the stimulated group compared to the unstimulated and inhibitor-treated groups indicates ADAM17 activity.
-
Data Presentation: Quantitative Analysis of ADAM17 Activity
| Cell Condition | Treatment | Relative Fluorescence Units (RFU) | Reference |
| HEK293 | Unstimulated (DMSO) | Baseline | [7] |
| HEK293 | 100 nM PMA | Increased | [7] |
| HEK293 | 30 µM TRAP-6 | Slightly Increased | [7] |
| HEK293 | PMA + ADAM17 inhibitor (GW) | Baseline | [7] |
Section 3: Visualizing Workflows and Signaling Pathways
Experimental Workflow for Detecting Active ADAM17
Caption: A flowchart outlining the key steps for detecting active ADAM17 on the cell surface.
ADAM17 Activation Signaling Pathway
Caption: A simplified diagram of the signaling pathway leading to ADAM17 activation.
Conclusion
The detection of active ADAM17 on the cell surface by flow cytometry is a critical tool for understanding its role in health and disease and for the development of novel therapeutics. While the use of conformation-specific antibodies offers a highly specific approach, the availability of such reagents for flow cytometry needs to be carefully evaluated. The fluorogenic substrate-based assay provides a robust functional readout of ADAM17 activity. The choice of method will depend on the specific research question and the availability of reagents. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement these assays in their studies.
References
- 1. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 4. biocompare.com [biocompare.com]
- 5. Anti-ADAM17 Antibodies | Invitrogen [thermofisher.com]
- 6. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PMA and Ionomycin Induce Glioblastoma Cell Death: Activation-Induced Cell-Death-Like Phenomena Occur in Glioma Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Developing ADAM17-Targeted Therapies for Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), is a transmembrane protease that plays a pivotal role in mediating inflammatory processes.[1][2] Its primary function is ectodomain shedding, a process where it cleaves and releases the extracellular domains of various membrane-bound proteins.[3][4] Dysregulation of ADAM17 activity is linked to a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a significant therapeutic target.[1][2][5]
ADAM17's substrate repertoire includes over 80 proteins, notably pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), cytokine receptors such as the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR).[5][6] The shedding of these substrates initiates potent downstream signaling cascades that drive inflammation.[1][7] Consequently, inhibiting ADAM17 presents a promising strategy to modulate these pathological processes.[8][9]
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of ADAM17-targeted therapies. It covers key signaling pathways, therapeutic strategies, and essential experimental procedures for screening and validating potential inhibitors.
ADAM17-Mediated Pro-Inflammatory Signaling Pathways
ADAM17 orchestrates several critical signaling pathways that contribute to inflammation. Understanding these pathways is essential for designing effective therapeutic interventions. The three major pathways are:
-
TNF-α Pathway: ADAM17 was first identified as the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form (sTNF-α).[5][10] sTNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, activating downstream signaling cascades like NF-κB and MAPK, which lead to the production of numerous inflammatory mediators.[5][11]
-
IL-6 Trans-Signaling: ADAM17 cleaves the membrane-bound IL-6 receptor (IL-6R), releasing a soluble form (sIL-6R).[5][10] This sIL-6R can bind to the cytokine IL-6 and form a complex. This complex can then activate cells that only express the gp130 signal-transducing subunit but not the membrane-bound IL-6R, a process known as trans-signaling.[10][11] This pathway is strongly pro-inflammatory and is implicated in chronic inflammatory conditions.[10][11]
-
EGFR Ligand Shedding: ADAM17 cleaves and activates several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α).[7][11] The release of these ligands leads to the activation of EGFR signaling pathways, including the ERK1/2 and PI3K/AKT pathways, which can promote inflammation and cell proliferation.[7][12]
Therapeutic Strategies Targeting ADAM17
The central role of ADAM17 in inflammation has led to the development of several inhibitory strategies.[10] These can be broadly categorized as small molecule inhibitors and biologic-based inhibitors, such as monoclonal antibodies.
-
Small Molecule Inhibitors: These are typically designed to chelate the catalytic zinc ion in the active site of the enzyme. Early-generation, broad-spectrum metalloproteinase inhibitors showed promise but were often halted due to off-target effects and toxicity.[8] More recent efforts have focused on developing highly selective small molecule inhibitors of ADAM17.[8][13]
-
Monoclonal Antibodies (mAbs): Antibodies can offer high specificity by targeting unique epitopes on the ADAM17 protein, thereby blocking its activity without interacting with other metalloproteinases.[14] MEDI3622 is an example of an ADAM17-specific monoclonal antibody that has been tested in preclinical models.[15][16]
-
Endogenous Regulators: The natural inhibitor of ADAM17, Tissue Inhibitor of Metalloproteinase 3 (TIMP-3), and the ADAM17 pro-domain have also been explored as potential therapeutic agents.[8][10]
The development of these therapies has been challenging due to the structural similarity between ADAM17 and other metalloproteinases, as well as its involvement in homeostatic physiological processes.[10]
Table 1: Examples of Investigated ADAM17 Inhibitors
| Inhibitor Name | Type | Target(s) | Highest Development Stage (Inflammation) | Reference(s) |
| Apratastat | Small Molecule | ADAM17, some MMPs | Phase II (Rheumatoid Arthritis) - Discontinued | [12][17] |
| INCB7839 | Small Molecule | ADAM17, ADAM10 | Phase II (Cancer Trials) | [8][10] |
| TMI-1 | Small Molecule | ADAM17 | Preclinical (COVID-19 Inflammation Model) | [17] |
| MEDI3622 | Monoclonal Antibody | ADAM17 | Preclinical (COVID-19 Mouse Model) | [15][16] |
| A17pro | Recombinant Protein | ADAM17 | Preclinical / Clinical (Inflammatory Bowel Disease) | [8][12] |
Note: The development status of some inhibitors may have changed. This table reflects information available in the cited literature.
Experimental Protocols
Accurate and reproducible assays are critical for identifying and characterizing ADAM17 inhibitors. The following sections provide detailed protocols for key in vitro and cell-based experiments.
In Vitro Fluorogenic Enzyme Activity Assay
This assay quantifies the enzymatic activity of purified, recombinant ADAM17 by measuring the cleavage of a fluorogenic peptide substrate. It is a primary tool for high-throughput screening (HTS) of potential inhibitors and for determining their potency (e.g., IC50 values).
Protocol:
Materials:
-
Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB).[18]
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2, R&D Systems, Cat# ES003 or similar).[18]
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0. Note: Avoid salts like NaCl or CaCl2 as they can inhibit TACE activity.[18]
-
Test inhibitors dissolved in DMSO.
-
Solid black 96-well microplates.[19]
-
Fluorescent plate reader capable of kinetic measurements.
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[18]
-
Dilute the fluorogenic substrate to a working concentration (e.g., 20 µM) in Assay Buffer.[18]
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[19]
-
-
Assay Setup (per well):
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells.
-
To initiate the reaction, add 50 µL of the diluted ADAM17 enzyme solution to all wells except the "Substrate Blank" wells. For blank wells, add 50 µL of Assay Buffer.
-
Alternative (pre-incubation): Add 50 µL of the ADAM17 enzyme solution to the inhibitor/DMSO wells and pre-incubate for 10-30 minutes at 37°C.[20]
-
-
Reaction and Measurement:
-
Start the enzymatic reaction by adding 50 µL of the 20 µM substrate solution to all wells. The final volume should be 100 µL.
-
Immediately place the plate in a fluorescent plate reader pre-set to 37°C.
-
Measure the increase in fluorescence in kinetic mode for at least 5-15 minutes, taking readings every 30-60 seconds. Use excitation/emission wavelengths appropriate for the substrate (e.g., 320/405 nm for Mca-based substrates).[18]
-
-
Data Analysis:
-
Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the Vmax of the Substrate Blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Substrate Shedding Assay
This assay measures the ability of a test compound to inhibit ADAM17 activity in a more physiologically relevant context. It involves stimulating cells to activate ADAM17 and then quantifying the amount of a specific substrate shed from the cell surface into the supernatant.
Protocol (Example using TNF-α shedding):
Materials:
-
Cell line known to express ADAM17 and shed TNF-α (e.g., THP-1 monocytes, or transfected HEK293 cells).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or another ADAM17 activator (e.g., LPS).[20][21]
-
Test inhibitors dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Culture:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free or low-serum medium and starve the cells for 2-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells by adding various concentrations of the test inhibitor (or DMSO control) to the wells.
-
Incubate for 1-4 hours at 37°C.[20]
-
-
Stimulation:
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant from each well for analysis.
-
Quantify the amount of soluble TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Normalization (Optional but Recommended):
-
To account for any cytotoxic effects of the inhibitors, perform a cell viability assay on the remaining cells in the plate.
-
Normalize the shed TNF-α levels to the cell viability data.
-
-
Data Analysis:
-
Subtract the background TNF-α level from the unstimulated control wells.
-
Calculate the percent inhibition of PMA-stimulated TNF-α shedding for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
In Vivo Models for Efficacy Testing
After in vitro and cell-based validation, promising ADAM17 inhibitors must be tested in relevant animal models of inflammatory disease. The choice of model depends on the therapeutic indication.
Commonly Used Models:
-
LPS-Induced Endotoxemia/Sepsis: This is an acute inflammation model where administration of lipopolysaccharide (LPS) induces a massive release of TNF-α. ADAM17 inhibitors are administered prior to the LPS challenge, and efficacy is measured by the reduction of serum TNF-α levels and improved survival.[5][15]
-
Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis. Disease is induced in susceptible mouse strains by immunization with type II collagen. Efficacy of an ADAM17 inhibitor is assessed by its ability to reduce clinical signs of arthritis (e.g., paw swelling), inflammatory cell infiltration in the joints, and cartilage/bone degradation.[22]
-
Inflammatory Bowel Disease (IBD) Models: Models such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis are used to evaluate inhibitors for IBD. Efficacy is measured by improvements in clinical scores (weight loss, stool consistency) and histological reduction of colon inflammation.[8]
Protocol Outline (General):
-
Acclimatize animals to facility conditions.
-
Induce disease using the appropriate, ethically approved protocol.
-
Administer the ADAM17 inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Monitor disease progression using relevant clinical scoring systems.
-
At the study endpoint, collect blood and/or tissues for analysis of inflammatory biomarkers (e.g., serum cytokines by ELISA), cell populations (by flow cytometry), and histopathology.
-
Analyze data to determine if the inhibitor significantly attenuated the disease phenotype compared to the vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 7. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 10. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An ADAM17-Neutralizing Antibody Reduces Inflammation and Mortality While Increasing Viral Burden in a COVID-19 Mouse Model [frontiersin.org]
- 16. An ADAM17-Neutralizing Antibody Reduces Inflammation and Mortality While Increasing Viral Burden in a COVID-19 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Control of ADAM17 activity by regulation of its cellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Application Notes: siRNA Transfection Protocol for ADAM17 Gene Silencing in Human Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a transmembrane sheddase critical in various physiological and pathological processes.[1] It cleaves and releases the ectodomains of numerous cell surface proteins, including tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R).[2][3][4] This shedding activity initiates downstream signaling cascades that influence inflammation, cell proliferation, migration, and invasion.[5] Dysregulated ADAM17 activity is implicated in diseases like cancer and inflammatory disorders.[6][3] Small interfering RNA (siRNA) technology offers a potent and specific method to silence ADAM17 expression, enabling the study of its functional roles and its potential as a therapeutic target.[7] This document provides a detailed protocol for siRNA-mediated silencing of the ADAM17 gene in human cell lines.
ADAM17 Signaling Pathways
ADAM17 acts as a master regulator by shedding various substrates, which in turn activate multiple signaling pathways. Key substrates include TNF-α, which activates inflammatory signaling; EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), which trigger the EGFR/PI3K/AKT and EGFR/MEK/ERK pathways promoting cell survival and proliferation; and IL-6R, which initiates the JAK/STAT pathway via trans-signaling.[2][3][5][8]
Experimental Design and Workflow
The general workflow for ADAM17 gene silencing involves cell preparation, transfection of ADAM17-specific siRNA, incubation to allow for gene knockdown, and subsequent validation at both the mRNA and protein levels. Functional assays can then be performed on the cells with confirmed ADAM17 knockdown.
Protocols
This protocol is optimized for a 24-well plate format using Lipofectamine™ RNAiMAX, a widely used reagent for siRNA transfection.[9][10] Adjust volumes accordingly for other plate formats (see Table 1).
Materials
-
Human cell line of interest (e.g., MCF-7, HCT-8, HUVEC)[5][11][12]
-
Complete growth medium (cell line-specific)
-
Opti-MEM™ I Reduced Serum Medium[9]
-
ADAM17-specific siRNA and negative control (scrambled) siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent[9]
-
Nuclease-free tubes and pipette tips[13]
-
Reagents for qRT-PCR and Western blotting
Protocol 1: Cell Seeding (Day 1)
-
Culture and maintain the chosen human cell line under standard conditions. Ensure cells are healthy and sub-confluent.
-
One day before transfection, seed the cells in complete growth medium without antibiotics. The cell density should be such that they are 30-50% confluent at the time of transfection.[9][10]
Protocol 2: siRNA Transfection (Day 2)
This protocol describes a forward transfection.[10]
-
Prepare siRNA: For each well to be transfected, dilute 6 pmol of siRNA (final concentration of 10 nM) in 50 µL of Opti-MEM™ I medium. Mix gently.[9][10]
-
Prepare Lipofectamine™ RNAiMAX: Gently mix the reagent. In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.[9]
-
Form Complexes: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 10-20 minutes at room temperature to allow complexes to form.[9][10]
-
Transfect Cells: Aspirate the media from the cells and add 500 µL of fresh, antibiotic-free complete growth medium. Add the 100 µL of siRNA-lipid complex to each well.
-
Mix gently by rocking the plate back and forth.
Protocol 3: Validation of Knockdown by qRT-PCR (24-48h Post-Transfection)
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using ADAM17-specific primers and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analysis: Calculate the relative expression of ADAM17 mRNA in silenced samples compared to the negative control using the ΔΔCt method. A successful knockdown is typically defined as ≥70% reduction in mRNA levels.[17]
Protocol 4: Validation of Knockdown by Western Blot (48-72h Post-Transfection)
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for ADAM17. Use an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[18][19] Analyze the band intensities to confirm the reduction in ADAM17 protein levels.[20]
Data Presentation and Optimization
Table 1: Recommended Reagent Quantities for Forward Transfection (Adapted from Lipofectamine™ RNAiMAX protocols for a starting siRNA concentration of 10 nM)[9][10]
| Culture Vessel | Plating Medium Volume | Diluted siRNA Volume | Diluted Lipid Volume | Total Transfection Volume |
| 96-well | 100 µL | 10 µL | 10 µL | 120 µL |
| 24-well | 500 µL | 50 µL | 50 µL | 600 µL |
| 12-well | 1 mL | 100 µL | 100 µL | 1.2 mL |
| 6-well | 2 mL | 250 µL | 250 µL | 2.5 mL |
Table 2: Optimization Parameters To achieve maximal knockdown with minimal cytotoxicity, titrate the siRNA and transfection reagent.[13][14]
| Parameter | Starting Point | Optimization Range |
| siRNA Final Concentration | 10 nM | 1 - 50 nM |
| Lipofectamine™ RNAiMAX (per well, 24-well) | 1.0 µL | 0.5 - 1.5 µL |
| Cell Confluency | 30 - 50% | 30 - 70% |
| Incubation Time (mRNA) | 24 hours | 24 - 48 hours |
| Incubation Time (Protein) | 48 hours | 48 - 72 hours |
Table 3: Example of Reported ADAM17 Knockdown Efficiencies
| Cell Line | siRNA Concentration | Transfection Reagent | Knockdown Efficiency | Reference |
| Mouse Cardiac Fibroblasts | Not specified | siRNA-3 | ~80% (mRNA) | [17] |
| Human Macrophages | Not specified | siRNA | Significant reduction (protein) | [21] |
| Esophageal Squamous Cells | 50 nM | siRNA | Significant reduction (mRNA & protein) | [22] |
| MCF-7 Breast Cancer Cells | Not specified | shRNA (lentivirus) | Significant reduction (mRNA & protein) | [8][23] |
| Human Endothelial Cells | Not specified | siRNA | Significant reduction (protein) | [12] |
Essential Controls
-
Negative Control: Cells transfected with a non-targeting or scrambled siRNA to control for non-specific effects of the transfection process.[13]
-
Untreated Control: Cells that are not transfected, representing the normal gene expression level.[13]
-
Transfection Control: (Optional) Cells transfected with a fluorescently labeled siRNA to visually assess transfection efficiency.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity [mdpi.com]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF‑7 cells in vitro and in vivo and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using siRNA Silencing to Analyze ADAM17 in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF-7 cells in vitro and in vivo and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ulab360.com [ulab360.com]
- 10. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Knockdown of ADAM17 inhibits cell proliferation and increases oxaliplatin sensitivity in HCT-8 colorectal cancer through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ADAM17 and NF-κB p65 form a positive feedback loop that facilitates human esophageal squamous cell carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Inhibiting ADAM17 Sheddase Activity with Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing monoclonal antibodies to inhibit the sheddase activity of A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules, including cytokines and growth factors.[1][2][3] Its dysregulation is implicated in numerous pathologies, most notably cancer and inflammatory diseases, making it a prime target for therapeutic intervention.[1][4][5] Monoclonal antibodies offer a highly specific and potent mechanism for inhibiting ADAM17 activity, providing valuable tools for both basic research and clinical development.[4][6][7]
Introduction to ADAM17 and Monoclonal Antibody-Mediated Inhibition
ADAM17 is a transmembrane metalloprotease that plays a pivotal role in ectodomain shedding, a process that releases the extracellular domains of membrane-bound proteins.[2][8] Key substrates of ADAM17 include Tumor Necrosis Factor-alpha (TNF-α), ligands of the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[2][9] The shedding of these substrates activates signaling pathways that drive inflammation, cell proliferation, and migration.[9][10][11] Consequently, aberrant ADAM17 activity is a hallmark of many diseases.[1][4]
Monoclonal antibodies (mAbs) have emerged as a promising therapeutic strategy to counteract pathological ADAM17 activity.[4][6] These antibodies can inhibit ADAM17 through various mechanisms, including direct blockade of the catalytic site or by binding to exosites that allosterically prevent substrate access.[6][12] This high specificity of mAbs for ADAM17 minimizes off-target effects, a common challenge with small molecule inhibitors that can lack selectivity against other metalloproteinases.[13] This document details the use of specific anti-ADAM17 mAbs and provides protocols for their characterization and application in research settings.
Quantitative Data on Monoclonal Antibody-Mediated Inhibition of ADAM17
The following tables summarize the inhibitory activities of several well-characterized monoclonal antibodies against ADAM17.
Table 1: In Vitro Inhibition of Cancer Cell Proliferation by Anti-ADAM17 Monoclonal Antibodies
| Monoclonal Antibody | Cell Line | Assay Type | IC50 (µg/mL) |
| D8P1C1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Alamar Blue Cell Viability | 0.037[1] |
| D5P2A11 | MDA-MB-231 (Triple-Negative Breast Cancer) | Alamar Blue Cell Viability | 0.069[1] |
| MEDI3622 | H292 (Non-Small Cell Lung Cancer) | CellTiter-Glo | Not explicitly stated, but showed dose-dependent inhibition[10] |
Table 2: In Vivo Tumor Growth Inhibition by Anti-ADAM17 Monoclonal Antibodies
| Monoclonal Antibody | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| D8P1C1 | MDA-MB-231 (Triple-Negative Breast Cancer) Xenograft | 15 mg/kg, bi-weekly for 4 weeks | 78[1] |
| D8P1C1 | SKOV-3 (Ovarian Cancer) Xenograft | 60 mg/kg, bi-weekly for 4 weeks | 45[1] |
| MEDI3622 | OE21 (Esophageal Cancer) Xenograft | 30 mg/kg, twice a week | 102 (ΔTGI)[10] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Peptide Cleavage Assay
This protocol is designed to measure the direct enzymatic activity of ADAM17 and its inhibition by monoclonal antibodies using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[14][15]
Materials:
-
Recombinant human ADAM17 (ectodomain)[1]
-
FRET-based peptide substrate for ADAM17 (e.g., from Creative BioMart or a custom-synthesized peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
Anti-ADAM17 monoclonal antibody (e.g., D8P1C1) and isotype control antibody
-
96-well black microplate
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., 318/449 nm)
Procedure:
-
Prepare a working solution of recombinant ADAM17 in Assay Buffer.
-
Prepare serial dilutions of the anti-ADAM17 mAb and the isotype control in Assay Buffer.
-
In the 96-well plate, add the diluted antibodies to the respective wells.
-
Add the ADAM17 enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes to allow for antibody-enzyme binding.
-
Prepare the FRET peptide substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of ADAM17 inhibition against the antibody concentration to determine the IC50 value.
Protocol 2: Cell-Based Shedding Assay using ELISA
This protocol measures the ability of an anti-ADAM17 monoclonal antibody to inhibit the shedding of a specific substrate (e.g., amphiregulin) from the surface of cultured cells.[10]
Materials:
-
H358 non-small cell lung cancer cells (or other suitable cell line)[10]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-ADAM17 monoclonal antibody (e.g., MEDI3622) and isotype control antibody
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate shedding[10]
-
Amphiregulin ELISA kit
-
96-well cell culture plate
-
Standard cell culture equipment
Procedure:
-
Seed H358 cells into a 96-well plate and allow them to adhere overnight.
-
The next day, wash the cells and replace the medium with serum-free medium.
-
Add serial dilutions of the anti-ADAM17 mAb or isotype control to the cells and pre-incubate for 60 minutes at 37°C.[10]
-
Stimulate ADAM17-mediated shedding by adding PMA to a final concentration of 50 nM.[10]
-
Incubate the plate at 37°C for 2-4 hours.[10]
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of shed amphiregulin in the supernatant using the amphiregulin ELISA kit, following the manufacturer's protocol.
-
Plot the concentration of shed amphiregulin against the antibody concentration to determine the inhibitory effect.
Protocol 3: Flow Cytometry Analysis of Cell Surface ADAM17 Activity
This protocol allows for the detection of active ADAM17 on the cell surface using a conformation-specific antibody or by measuring the reduction in a cell-surface substrate.[10]
Materials:
-
T4-2 breast cancer cells (or other suitable cell line)[10]
-
Anti-ADAM17 monoclonal antibody that recognizes the active conformation (e.g., MEDI3622) or an antibody against an ADAM17 substrate (e.g., anti-CD62L)[10]
-
A general anti-ADAM17 antibody for total protein detection (e.g., Mab9301)[10]
-
Fluorochrome-conjugated secondary antibodies
-
PMA
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest T4-2 cells and resuspend them in FACS buffer.
-
To detect active ADAM17, stimulate one sample of cells with 500 nM PMA for 15 minutes at 37°C.[10] Leave another sample unstimulated as a control.
-
Wash the cells with cold FACS buffer.
-
Block the cells with 20% FBS for 15 minutes.[10]
-
Incubate the cells with the primary antibody (e.g., MEDI3622 for active ADAM17, or an anti-substrate antibody) for 30 minutes at 4°C.[10] For total ADAM17, use an antibody like Mab9301.
-
Wash the cells and incubate with the appropriate fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.[10]
-
Wash the cells again and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of active ADAM17 or the remaining substrate on the cell surface.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an anti-ADAM17 monoclonal antibody in a mouse xenograft model.[1]
Materials:
-
MDA-MB-231 triple-negative breast cancer cells[1]
-
6-8 week old female athymic nude mice[1]
-
Anti-ADAM17 monoclonal antibody (e.g., D8P1C1)
-
Sterile PBS (for control group)
-
Matrigel (optional, for cell injection)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously inject 10 million MDA-MB-231 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[1]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the anti-ADAM17 mAb (e.g., 15 mg/kg D8P1C1) via intraperitoneal (i.p.) injection bi-weekly for 4 weeks.[1]
-
Administer an equivalent volume of sterile PBS to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Visualizations
Caption: ADAM17-mediated signaling pathways.
References
- 1. Inhibitory monoclonal antibody targeting ADAM17 expressed on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
- 5. Targeting ADAM-17 with an inhibitory monoclonal antibody has antitumour effects in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Monoclonal Antibody to ADAM17 Inhibits Tumor Growth by Inhibiting EGFR and Non-EGFR-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. unige.ch [unige.ch]
- 15. Development of flow cytometry assays for measuring cell-membrane enzyme activity on individual cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel ADAM17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in various physiological and pathological processes. By cleaving and releasing the ectodomains of a wide array of cell surface proteins, ADAM17 regulates critical signaling pathways involved in inflammation, immunity, neurogenesis, and cancer progression. Its substrates include tumor necrosis factor-alpha (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R). The dysregulation of ADAM17 activity has been implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a prime therapeutic target for the development of novel inhibitors.
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of ADAM17. The methodologies described herein are essential for academic and industrial researchers engaged in drug discovery programs targeting this key enzyme.
Key Signaling Pathways Involving ADAM17
ADAM17 is a critical regulator of multiple signaling cascades. Two of the most well-characterized pathways are the TNF-α and EGFR signaling pathways.
-
TNF-α Signaling: ADAM17 is the primary enzyme responsible for the cleavage of membrane-bound pro-TNF-α to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine that, upon binding to its receptors (TNFR1 and TNFR2), initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1. This results in the expression of various genes involved in inflammation and immunity.
-
EGFR Signaling: ADAM17-mediated shedding of EGFR ligands, such as transforming growth factor-alpha (TGF-α) and amphiregulin (AREG), is a crucial step in the transactivation of the EGFR. Upon release, these soluble ligands bind to and activate the EGFR, triggering downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are central to cell proliferation, survival, and differentiation.
High-Throughput Screening (HTS) Workflow for ADAM17 Inhibitors
A typical HTS campaign for identifying novel ADAM17 inhibitors involves a multi-step process, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits, determine potency and selectivity, and elucidate the mechanism of action.
Data Presentation: ADAM17 Inhibitors and their IC50 Values
The following table summarizes the inhibitory potency (IC50) of several known ADAM17 inhibitors determined using various assay formats. This data is crucial for comparing the efficacy of novel compounds identified during screening campaigns.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference(s) |
| TMI-1 | Biochemical | ADAM17 | 8.4 | [1] |
| GW280264X | Biochemical | ADAM17 | 8.0 | [2] |
| GW280264X | Biochemical | ADAM10 | 11.5 | [2] |
| KP-457 | Biochemical | ADAM17 | 11.1 | [2] |
| KP-457 | Biochemical | ADAM10 | 748 | [2] |
| JG26 | Biochemical | ADAM17 | 1.9 | [1] |
| JG26 | Biochemical | ADAM10 | 150 | [1] |
| JG26 | Biochemical | ADAM8 | 12 | [1] |
| Compound 17 | Cell-based (TNF-α shedding) | ADAM17 | ~100,000 | [2] |
| Compound 19 | Cell-based (TNF-α shedding) | ADAM17 | ~28,000 | [2] |
| Pratastat | Cell-based (Notch pathway) | ADAM17 | Varies by cell line | [3] |
| Terfenadine | Cell-based (Notch pathway) | ADAM17 | Varies by cell line | [3] |
| ZLDI-8 | Cell-based (Notch pathway) | ADAM17 | Varies by cell line | [3] |
Experimental Protocols
FRET-Based High-Throughput Screening Assay
Principle:
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the fluorescence of the fluorophore is quenched due to Förster Resonance Energy Transfer (FRET). Upon cleavage by ADAM17, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
FRET peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 or a custom-designed peptide)
-
ADAM17 Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., TAPI-1)
-
384-well black, low-volume microplates
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate.
-
Include wells with DMSO only for the "no inhibitor" control and wells with a known inhibitor for the "positive control".
-
-
Enzyme Preparation:
-
On the day of the assay, dilute the recombinant ADAM17 to the desired working concentration (e.g., 0.2 ng/µL) in pre-chilled ADAM17 Assay Buffer.[4] The optimal enzyme concentration should be determined empirically to ensure the assay is in the linear range.
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of the diluted ADAM17 solution to each well of the compound plate.
-
Mix briefly on a plate shaker.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare the FRET substrate solution by diluting the stock solution to the working concentration (e.g., 20 µM) in ADAM17 Assay Buffer.[4] The optimal substrate concentration is typically at or near its Km value.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the data to the "no inhibitor" (100% activity) and "positive control" (0% activity) wells.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Competitive Binding Assay
Principle:
This assay measures the binding of a small, fluorescently labeled molecule (tracer) to ADAM17. The tracer, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ADAM17 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. Test compounds that bind to the same site on ADAM17 will compete with the tracer, causing a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorescently labeled tracer (a known ADAM17 inhibitor or substrate analog conjugated to a fluorophore like fluorescein (B123965) or TAMRA)
-
FP Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0[5]
-
Test compounds dissolved in DMSO
-
Unlabeled competitor (the same molecule as the tracer without the fluorescent tag) for positive control
-
384-well black, non-binding surface microplates
-
Fluorescence polarization plate reader
Protocol:
-
Determination of Tracer and Enzyme Concentrations:
-
Perform a saturation binding experiment by titrating the ADAM17 protein against a fixed, low concentration of the fluorescent tracer to determine the dissociation constant (Kd) and the optimal protein concentration that gives a sufficient assay window (typically 80% of maximal binding).
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the unlabeled competitor in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate.
-
-
Assay Mix Preparation and Addition:
-
Prepare an assay mix containing the optimized concentrations of ADAM17 and the fluorescent tracer in FP Assay Buffer.
-
Add 20 µL of the assay mix to each well of the compound plate.
-
-
Incubation:
-
Mix the plate on a shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.[5]
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Normalize the data using wells containing only the tracer (minimum polarization) and wells with the tracer and ADAM17 but no competitor (maximum polarization).
-
Plot the percent displacement versus the compound concentration and fit the data to a competitive binding equation to determine the IC50 value.
-
Cell-Based ADAM17 Shedding Assay
Principle:
This assay measures the activity of ADAM17 in a cellular context by quantifying the shedding of a specific substrate from the cell surface. A common approach is to use cells (e.g., HEK293 or THP-1) that either endogenously express or are engineered to overexpress an ADAM17 substrate, such as TNF-α or an alkaline phosphatase (AP)-tagged substrate. ADAM17 activity is stimulated, and the amount of shed substrate in the cell culture supernatant is measured. Inhibitors of ADAM17 will reduce the amount of shed substrate.
Materials:
-
HEK293 or THP-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (for HEK293 cells)
-
Expression plasmid for an AP-tagged ADAM17 substrate (e.g., AP-TGF-α)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known potent ADAM17 inhibitor)
-
96-well cell culture plates
-
ELISA kit for detecting the shed substrate (e.g., TNF-α) or a chemiluminescent substrate for AP (e.g., CSPD)
-
Luminometer or ELISA plate reader
Protocol:
-
Cell Seeding and Transfection (for HEK293):
-
Seed HEK293 cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
The next day, transfect the cells with the AP-tagged substrate expression plasmid according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Cell Seeding (for THP-1):
-
Seed THP-1 cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing serial dilutions of the test compounds or controls to the cells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Stimulation of Shedding:
-
Supernatant Collection and Analysis:
-
Carefully collect the cell culture supernatant.
-
If using an AP-tagged substrate, measure the AP activity in the supernatant using a chemiluminescent substrate and a luminometer.
-
If measuring endogenous substrate shedding (e.g., TNF-α from PMA-stimulated THP-1 cells), quantify the amount of the shed protein in the supernatant using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the data to the stimulated, untreated control (100% shedding) and a control with a known inhibitor (0% shedding).
-
Plot the percent inhibition of shedding versus the compound concentration and determine the IC50 value.
-
Conclusion
The HTS assays and protocols detailed in these application notes provide a robust framework for the discovery and characterization of novel ADAM17 inhibitors. The choice of assay will depend on the specific goals of the screening campaign, with FRET and FP assays being well-suited for primary screening of large compound libraries, while cell-based assays are essential for confirming on-target activity in a more physiologically relevant context. By employing these methodologies, researchers can effectively identify and advance promising new therapeutic agents targeting ADAM17 for the treatment of a wide range of diseases.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tracerDB | FP [tracerdb.org]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting weak or no signal in ADAM17 western blot
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing weak or no signal in ADAM17 Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands for ADAM17 on my Western blot?
A weak or absent signal for ADAM17 can stem from several factors, ranging from low protein abundance in your sample to suboptimal protocol steps. Key areas to investigate include sample preparation, antibody performance, and the Western blot procedure itself. A systematic check of your protocol is the most effective approach.[1][2][3]
Q2: What is the expected molecular weight of ADAM17? I'm not sure where to look for the band.
The predicted molecular weight of ADAM17 is approximately 93 kDa.[4][5] However, ADAM17 is a heavily glycosylated protein, which significantly increases its apparent molecular weight on an SDS-PAGE gel.[4][6] You should look for bands in the range of 80 to 130 kDa .[7][8] Different bands can represent the precursor, mature, and various glycosylated forms of the protein.[7]
Troubleshooting Guide: Weak or No Signal
Here are specific issues and solutions to troubleshoot your ADAM17 Western blot.
Issues with Protein Sample & Lysis
Problem: The target protein is not present or is at very low levels in the lysate.
-
Low Endogenous Expression: ADAM17 expression varies significantly between cell lines and tissues.[9][10]
-
Solution: Ensure your chosen cell line or tissue expresses ADAM17 at a detectable level. Use a positive control to validate your system.
-
-
Inefficient Protein Extraction: As a transmembrane protein, ADAM17 requires a lysis buffer capable of effectively solubilizing membrane proteins.[7]
-
Insufficient Protein Load: Low abundance of ADAM17 may require loading more total protein.[13]
-
Solution: Increase the total protein loaded per lane to 30-50 µg. For tissues where expression might be low, up to 100 µg may be necessary.[13]
-
Antibody-Related Problems
Problem: The primary or secondary antibody is not functioning correctly.
-
Inactive Primary Antibody: Improper storage or repeated use can reduce antibody activity.[12][14]
-
Solution: Verify the antibody's storage conditions and expiration date. Use a fresh aliquot of the antibody. To confirm its activity, you can perform a dot blot.[14]
-
-
Suboptimal Antibody Concentration: The antibody dilution may be too high.
-
Incorrect Secondary Antibody: The secondary antibody may not be specific for the primary antibody's host species or may be inactive.
-
Solution: Ensure the secondary antibody is designed to detect the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Use a fresh, properly stored secondary antibody.
-
Western Blot Protocol & Technique
Problem: A step in the electrophoresis, transfer, or detection process is failing.
-
Poor Protein Transfer: Inefficient transfer from the gel to the membrane will result in a weak signal. This is especially true for large proteins like glycosylated ADAM17.
-
Excessive Blocking or Washing: Over-blocking or excessively long washing steps can mask the epitope or wash away the antibody.
-
Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may be expired or may have lost activity.
Data & Protocols
Table 1: Recommended Positive Controls for ADAM17
| Cell Line / Tissue | Comments | Reference |
| HeLa | Commonly used and commercially recommended. | [4][7][16] |
| Jurkat | Recommended as a positive control. | [7] |
| U-937 | Shown to express ADAM17. | [6] |
| K562 | Recommended as a positive control. | [16] |
| Human Heart Tissue | Has been used successfully in published blots. | [17] |
Table 2: Example Antibody Dilution Ranges
Note: Always consult the manufacturer's datasheet for the specific antibody you are using. Optimal dilutions must be determined experimentally.
| Antibody Type | Host | Starting Dilution Range | Reference |
| Polyclonal | Rabbit | 1:500 - 1:2,000 | [7] |
| Polyclonal | Rabbit | 1:600 | [6] |
| Polyclonal | Rabbit | 1:2000 - 1:16000 | [18] |
| Polyclonal | Goat | 1 µg/mL | [17] |
Detailed Experimental Protocol: ADAM17 Western Blot
-
Sample Preparation (Lysis):
-
Wash cells with ice-cold PBS and place the dish on ice.
-
Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) per 10 cm dish.[11]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load 30-50 µg of protein lysate per well into an 8-10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. For a wet transfer, run at 100V for 90-120 minutes in a cold room or on ice.
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with wash buffer.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with agitation.[13]
-
Incubate the membrane with the primary ADAM17 antibody at the recommended dilution (e.g., 1:1000 in blocking buffer). For best results, incubate overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film. Start with a short exposure and increase as needed to detect a signal.[14]
-
Visual Guides
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. agrisera.com [agrisera.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. ADAM17 Polyclonal Antibody (PA5-19872) [thermofisher.com]
- 5. Anti-ADAM17 antibody (ab39162) | Abcam [abcam.com]
- 6. ADAM17 antibody (24620-1-AP) | Proteintech [ptglab.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ADAM17 Polyclonal Antibody (PA1-31074) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. ADAM17 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Protein extraction and western blot (mouse tissues) [protocols.io]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. reddit.com [reddit.com]
- 16. ADAM17 Polyclonal Antibody (PA5-27395) [thermofisher.com]
- 17. Human TACE/ADAM17 Antibody AF9301: R&D Systems [rndsystems.com]
- 18. ADAM17 antibody (29948-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Optimizing siRNA Concentration for ADAM17 Knockdown
<
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively optimize siRNA concentration for A Disintegrin and Metalloproteinase 17 (ADAM17) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for ADAM17 siRNA transfection?
Q2: How do I properly control my ADAM17 siRNA knockdown experiment?
A2: It is crucial to include multiple controls to ensure the validity of your results.[5]
-
Negative Control: A non-targeting or scrambled siRNA sequence that does not have homology to any known mRNA. This helps to distinguish sequence-specific silencing from non-specific effects.[3]
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH or Lamin A). This control validates the transfection procedure and cell responsiveness.[6]
-
Untreated Control: Cells that have not been transfected. This provides a baseline for normal gene and protein expression levels.[3]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA). This helps to assess the cytotoxic effects of the transfection reagent itself.[3]
Q3: How long after transfection should I wait to assess ADAM17 knockdown?
A3: The optimal time for analysis depends on whether you are measuring mRNA or protein levels.
Q4: What are the primary methods for validating the efficiency of ADAM17 knockdown?
A4: The two gold-standard methods for validating siRNA-induced knockdown are:
-
Quantitative Reverse Transcription PCR (qRT-PCR): This is the most direct method to measure the reduction in ADAM17 mRNA levels.[5][9] It is highly sensitive and quantitative.
-
Western Blotting: This technique confirms the reduction of ADAM17 protein expression, which is the functional goal of the knockdown.[9][10] It provides essential information about the downstream effects of the siRNA treatment.
Using both methods together provides a comprehensive validation of your experiment at both the transcript and protein levels.[9]
Quantitative Data Summary
The following table summarizes typical concentration ranges and expected outcomes for siRNA optimization experiments.
| Parameter | Range | Recommendation | Rationale |
| siRNA Concentration | 5 nM - 100 nM | Start with a titration of 10, 25, and 50 nM. | To find the lowest effective concentration that minimizes off-target effects and cytotoxicity.[3][11] |
| Time for mRNA Analysis | 24 - 48 hours | 24 hours | mRNA degradation is an early event in the RNAi pathway.[7] |
| Time for Protein Analysis | 48 - 96 hours | 72 hours | Allows sufficient time for existing protein to be degraded, which varies by protein half-life.[7] |
| Expected mRNA Knockdown | >70% | >80% | High knockdown at the mRNA level is a prerequisite for protein reduction.[12] |
| Expected Protein Knockdown | >50% | >70% | Protein reduction confirms the functional success of the siRNA. |
Experimental Protocols
Protocol 1: siRNA Transfection for ADAM17 Knockdown
This protocol is a general guideline for lipid-based transfection in a 6-well plate format.[13] Amounts should be scaled accordingly for different plate sizes.
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.[13]
-
Preparation of siRNA Solution (Solution A): In a sterile tube, dilute your ADAM17 siRNA (e.g., to a final concentration of 25 nM) in 100 µl of serum-free medium (e.g., Opti-MEM®).
-
Preparation of Transfection Reagent Solution (Solution B): In a separate sterile tube, dilute 2-8 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[2]
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.[13]
-
Transfection: Add the 200 µl siRNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.
Protocol 2: Validation by quantitative RT-PCR (qRT-PCR)
This protocol outlines the key steps to measure ADAM17 mRNA levels post-transfection.[14][15]
-
RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[9]
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should include cDNA template, forward and reverse primers for ADAM17, and a suitable qPCR master mix (e.g., SYBR® Green or TaqMan®). Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Run the reaction on a real-time PCR machine.[14] Calculate the relative expression of ADAM17 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-transfected cells.
Protocol 3: Validation by Western Blot
This protocol provides a workflow for assessing the reduction in ADAM17 protein levels.[10][16]
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to ADAM17 overnight at 4°C. Following this, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.[17]
-
Analysis: Quantify the band intensity using densitometry software. Normalize the ADAM17 band intensity to a loading control (e.g., β-actin or GAPDH) to confirm knockdown efficiency.[10]
Visual Guides and Pathways
Caption: Experimental workflow for optimizing ADAM17 siRNA concentration.
Caption: Simplified ADAM17 signaling pathway.[18][19][20]
Caption: Troubleshooting decision tree for low ADAM17 knockdown.
Troubleshooting Guide
Problem 1: Low or no knockdown of ADAM17 mRNA.
| Possible Cause | Recommended Solution |
| Inefficient Transfection | Confirm transfection efficiency using a positive control siRNA (e.g., targeting GAPDH).[12] If the positive control also fails, optimize the transfection protocol by adjusting cell density, siRNA-to-reagent ratio, or trying a different transfection reagent.[7][11] |
| Ineffective siRNA Sequence | The specific siRNA sequence may be poorly designed or target an inaccessible region of the mRNA. Test 2-3 different validated siRNA sequences targeting different regions of the ADAM17 mRNA.[3] |
| Incorrect siRNA Concentration | Perform a dose-response curve (5-100 nM) to find the optimal siRNA concentration for your cell type.[3] |
| RNA Degradation | Ensure you are working in an RNase-free environment. Use nuclease-free water, tips, and tubes during the experiment.[3] |
| Incorrect Timing of Analysis | Harvest cells for mRNA analysis 24-48 hours post-transfection. A time-course experiment can determine the optimal endpoint.[7] |
Problem 2: Significant mRNA knockdown, but minimal or no reduction in ADAM17 protein.
| Possible Cause | Recommended Solution |
| Long Protein Half-Life | ADAM17 may be a very stable protein with a slow turnover rate. Extend the post-transfection incubation period to 72 or even 96 hours to allow for sufficient degradation of the existing protein pool.[7] |
| Antibody Issues | The primary antibody used for Western blotting may be non-specific or of poor quality. Validate your antibody using positive and negative controls (e.g., cells known to overexpress or lack ADAM17). |
| Suboptimal Western Blot Protocol | Ensure complete protein extraction and denaturation. Optimize antibody concentrations and incubation times. Use a sensitive ECL substrate for detection. |
Problem 3: High cell toxicity or death after transfection.
| Possible Cause | Recommended Solution |
| High siRNA Concentration | Too much siRNA can trigger an immune response or off-target effects, leading to cell death.[4] Use the lowest effective concentration of siRNA as determined by your dose-response experiment. |
| Toxicity of Transfection Reagent | The transfection reagent itself can be toxic to sensitive cell lines. Reduce the amount of transfection reagent or change to a less toxic alternative.[7] Replace the medium containing transfection complexes with fresh growth medium 8-24 hours after transfection.[7] |
| Unhealthy Cells | Ensure cells are healthy, within a low passage number, and actively dividing at the time of transfection. Transfecting cells that are over-confluent or in poor condition can lead to increased toxicity.[3] |
| Absence of Serum | While some protocols recommend serum-free conditions for complex formation, prolonged incubation without serum can be detrimental to some cell types. Determine if your cells require serum during transfection.[4] |
References
- 1. siRNA-induced Gene Silencing | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. qiagen.com [qiagen.com]
- 15. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. origene.com [origene.com]
- 18. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity | MDPI [mdpi.com]
- 19. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
common problems and solutions for ADAM17 enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A Disintegrin and Metalloproteinase 17 (ADAM17) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a FRET-based ADAM17 enzymatic assay?
A Förster Resonance Energy Transfer (FRET)-based assay is a common method to measure the enzymatic activity of ADAM17.[1] It uses a synthetic peptide substrate containing a pair of fluorescent molecules: a donor and an acceptor (quencher).[1] In the intact peptide, the donor and acceptor are close to each other, allowing energy transfer from the excited donor to the acceptor, which quenches the donor's fluorescence.[1] When ADAM17 cleaves the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence signal, which can be measured over time.[1]
Q2: What are the key substrates of ADAM17?
ADAM17, also known as TNFα-converting enzyme (TACE), is responsible for the shedding of over 80 membrane-bound proteins.[2][3] Its key substrates include Tumor Necrosis Factor-α (TNFα), ligands of the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGFα), and the Interleukin-6 Receptor (IL-6R).[4][5] The dysregulation of ADAM17 activity is implicated in various diseases, including inflammation and cancer.[2][4]
Q3: What is the role of iRhom2 in ADAM17 activity?
Inactive Rhomboid 2 (iRhom2) is a crucial regulator of ADAM17.[6] It is essential for the maturation and transport of ADAM17 to the cell surface.[7] iRhom2 also controls the substrate selectivity of ADAM17-dependent shedding, meaning it influences which substrates are cleaved by the enzyme in response to specific stimuli.[6][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate degradation (light sensitive).[1]2. Autohydrolysis of the substrate.3. Contaminated reagents or buffers. | 1. Protect the FRET substrate from light during storage and handling.[1]2. Prepare fresh substrate solution for each experiment.[1]3. Run a "substrate only" control to assess autohydrolysis.4. Use high-purity reagents and sterile, nuclease-free water. |
| Low or No Signal | 1. Inactive enzyme (improper storage, freeze-thaw cycles).[9]2. Incorrect assay buffer composition (pH, ionic strength).[10]3. Incorrect instrument settings (excitation/emission wavelengths).[11]4. Insufficient incubation time or temperature.[11]5. Inhibitory compounds present in the sample. | 1. Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.[9] Keep the enzyme on ice when in use.[10]2. Ensure the assay buffer is at the optimal pH (typically around 7.4-8.0) and contains necessary cofactors like ZnCl2.[9][10]3. Verify the plate reader's filter settings match the fluorophore's excitation and emission spectra.[11]4. Optimize incubation time and temperature (e.g., 37°C for 30-60 minutes).[12]5. Run a positive control with a known active enzyme and a vehicle control for samples containing potential inhibitors.[10] |
| High Well-to-Well Variability | 1. Pipetting errors (inaccurate volumes).[11]2. Incomplete mixing of reagents.3. Bubbles in the wells.[9]4. Temperature gradients across the plate. | 1. Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[11]2. Gently mix the enzyme and substrate solutions before adding them to the wells. Do not vortex the enzyme.[10]3. Pipette slowly against the well wall to avoid bubble formation.[11] Tap the plate gently to disperse any bubbles.[9]4. Equilibrate the plate to the assay temperature before adding reagents. |
| Signal Decreases Over Time (in controls) | 1. Photobleaching of the fluorophore due to excessive excitation.[13]2. Adsorption of the peptide substrate to the microplate wells.[13] | 1. Reduce the number of flashes or the measurement frequency on the plate reader.[13]2. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent sticking.[13] |
Quantitative Data
Table 1: Kinetic Parameters of ADAM17
| Substrate | K_m_ (µM) | V_max_ (relative units) | k_cat_ (s⁻¹) | Source(s) |
| Non-glycosylated Peptide | 19 ± 5 | - | - | [14] |
| Non-glycosylated Peptide | 4.0 ± 0.3 | - | - | [15] |
| Glycosylated Peptide | 12 ± 3 | - | 0.25 ± 0.03 | [15] |
| General Substrate | 0.81 ± 0.1 | 18.0 ± 0.5 | 0.0176 ± 0.0005 | [16] |
Table 2: IC₅₀ Values of Common ADAM17 Inhibitors
| Inhibitor | IC₅₀ (nM) | Target(s) | Source(s) |
| TAPI-1 | - | ADAM17, other MMPs | [17] |
| GM-6001 | - | Broad-spectrum MMP/ADAM inhibitor | [18] |
| GI254023X | 541 | ADAM10, ADAM17, MMP-1 | [19] |
| Pratastat | - | ADAM17 | [20] |
| Terfenadine | - | ADAM17 | [20] |
| ZLDI-8 | - | ADAM17 | [20] |
Experimental Protocols
FRET-Based ADAM17 Enzymatic Assay
This protocol is a general guideline for a fluorogenic assay to measure ADAM17 activity.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate (e.g., based on the TNFα cleavage sequence)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Prepare a master mix containing the assay buffer and the FRET substrate.
-
Add 25 µL of the master mix to each well of the 96-well plate.[9]
-
For inhibitor screening, add 5 µL of the test compound at various concentrations. For the positive control, add 5 µL of the vehicle (e.g., 10% DMSO in assay buffer).[9]
-
Add 20 µL of assay buffer to the "blank" wells.[9]
-
-
Enzyme Addition and Incubation:
-
Dilute the ADAM17 enzyme to the desired concentration in cold assay buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to each well (except the blank).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[12]
-
-
Data Acquisition:
ADAM17 ELISA for Shed Substrate Detection
This protocol outlines a sandwich ELISA to quantify the amount of a shed ADAM17 substrate in cell culture supernatants.
Materials:
-
Cell culture supernatant containing the shed substrate
-
Capture antibody specific for the shed ectodomain
-
Detection antibody (biotinylated) specific for the shed ectodomain
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Detection Antibody Incubation:
-
Streptavidin-HRP Incubation:
-
Signal Development and Measurement:
Visualizations
Caption: ADAM17 Maturation and Activation Workflow.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. scispace.com [scispace.com]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. insidescientific.com [insidescientific.com]
- 8. iRhom2 controls the substrate selectivity of stimulated ADAM17-dependent ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of Novel Inhibitors of a Disintegrin and Metalloprotease 17 (ADAM17) Using Glycosylated and Non-glycosylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADAM17 Mediates Proteolytic Maturation of Voltage-Gated Calcium Channel Auxiliary α2δ Subunits, and Enables Calcium Current Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. iRhoms 1 and 2 are essential upstream regulators of ADAM17-dependent EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. Human TACE ELISA Kit (ADAM17) (ab113321) | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of ADAM17 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of ADAM17 inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with ADAM17 inhibitors?
A1: The most common off-target effect of ADAM17 inhibitors is the simultaneous inhibition of other members of the A Disintegrin and Metalloproteinase (ADAM) family, particularly ADAM10.[1][2][3] This is due to the structural similarity in the catalytic domains of these enzymes.[4][5] Broad-spectrum metalloproteinase inhibitors, such as some hydroxamates, can also inhibit other matrix metalloproteinases (MMPs), leading to a wider range of off-target effects and potential toxicity.[2][6]
Q2: How can I select an ADAM17 inhibitor with higher specificity?
A2: Selecting an inhibitor with high specificity is crucial. Consider the following:
-
Non-zinc-binding inhibitors: These inhibitors target exosites (secondary substrate binding sites) rather than the conserved zinc-binding catalytic site, offering greater selectivity for ADAM17.[6][7]
-
Monoclonal antibodies: Antibodies like MEDI3622 and D8P1C1 have been developed to be highly selective for ADAM17, with no inhibitory activity against closely related proteases like ADAM10.[1][8][9]
-
Peptide-based inhibitors: Recombinant prodomain of ADAM17 (A17pro) acts as a specific inhibitor.[10]
-
Consult the literature: Review studies that have characterized the selectivity profile of the inhibitor you plan to use. Look for data comparing its activity against ADAM10 and other metalloproteinases.
Q3: What is a good starting concentration for my ADAM17 inhibitor in cell culture?
A3: The optimal concentration is inhibitor- and cell-type-dependent. It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific substrate and cell line. As a general guideline, some studies have used concentrations around 3 µM for small molecule inhibitors like GW280264X to achieve effective inhibition while minimizing off-target effects.[11][12] Always start with the manufacturer's recommendations and optimize through titration.
Q4: Besides inhibitor selection, what other methods can I use to confirm that my observed phenotype is due to ADAM17 inhibition?
Troubleshooting Guides
Problem 1: High cell toxicity or unexpected phenotypes observed after inhibitor treatment.
This could be due to off-target effects or inhibitor-induced toxicity.
Troubleshooting Workflow
Workflow for troubleshooting unexpected toxicity.
-
Step 1: Verify Inhibitor Concentration and Purity: Ensure the inhibitor is correctly dissolved and stored. Verify the final concentration in your culture medium.
-
Step 2: Perform a Dose-Response and Cell Viability Assay:
-
Objective: To determine the concentration range where the inhibitor is effective without causing general cytotoxicity.
-
Method: Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 100 µM) for the desired experimental duration. Assess cell viability using assays like MTT, MTS, or CellTiter-Glo®.
-
Expected Outcome: Identify a concentration window that inhibits ADAM17 activity (measured by a substrate shedding assay) without significantly reducing cell viability.
-
-
Step 3: Assess Inhibitor Selectivity:
-
Objective: To confirm the inhibitor is not potently inhibiting other proteases, like ADAM10.
-
Method: Use a selective ADAM10 inhibitor (e.g., GI254023X) as a control.[11] Compare the effects of your ADAM17 inhibitor, the ADAM10 inhibitor, and a dual inhibitor (e.g., GW280264X) on the shedding of both ADAM17-specific and ADAM10-specific substrates.[6][11]
-
-
Step 4: Use siRNA as an Orthogonal Approach:
Problem 2: Inconsistent or no inhibition of ADAM17 activity.
This could be due to issues with the inhibitor, the assay, or cellular context.
Troubleshooting Steps:
-
Confirm ADAM17 Expression and Activity:
-
Optimize Substrate Shedding Assay:
-
Substrate Choice: Use a well-validated ADAM17 substrate such as Tumor Necrosis Factor-alpha (TNFα), Amphiregulin (AREG), or a transfected alkaline phosphatase (AP)-tagged substrate like TGFα.[1][6][19][20][21]
-
Detection Method: Use a sensitive detection method like ELISA or a fluorogenic peptide cleavage assay.[8][19]
-
Time Course: Perform a time-course experiment to determine the optimal time point for detecting substrate shedding after stimulation.
-
-
Evaluate Inhibitor Stability and Bioavailability:
-
Ensure the inhibitor is stable in your culture medium for the duration of the experiment.
-
Consider that some inhibitors may have poor cell membrane permeability.[22]
-
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ADAM17
This protocol provides a general guideline for silencing ADAM17 expression in cultured cells. Optimization of transfection conditions is necessary for each cell line.
Materials:
-
ADAM17-specific siRNA and non-targeting control siRNA (e.g., from RiboBio, Qiagen).
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX).
-
Opti-MEM® I Reduced Serum Medium.
-
Cell culture medium and plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to be 50-60% confluent at the time of transfection.[17]
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50 nM of siRNA into Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes.[17]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest cells and assess ADAM17 mRNA levels by qRT-PCR and protein levels by Western blot to confirm knockdown efficiency.[15][17]
-
Phenotypic Analysis: Proceed with your downstream experiments to assess the effect of ADAM17 knockdown on your phenotype of interest.
Protocol 2: ADAM17 Substrate Shedding Assay (ELISA-based)
This protocol describes the measurement of a shed ADAM17 substrate (e.g., TNFα or Amphiregulin) from the cell culture supernatant.
Workflow for Substrate Shedding Assay
General workflow for an ADAM17 substrate shedding assay.
Materials:
-
Cells expressing the ADAM17 substrate of interest.
-
ADAM17 inhibitor and vehicle control (e.g., DMSO).
-
ADAM17 stimulus (e.g., PMA, 50-100 nM).
-
Serum-free medium.
-
ELISA kit for the specific shed substrate (e.g., Human TNF-alpha DuoSet ELISA, R&D Systems).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to ~80-90% confluence.
-
Pre-treatment: Wash cells with PBS and replace the medium with serum-free medium containing the ADAM17 inhibitor at various concentrations or a vehicle control. Pre-incubate for 1-2 hours.[1]
-
Stimulation: Add the ADAM17 stimulus (e.g., PMA) to the wells and incubate for the predetermined optimal time (e.g., 30 minutes to 2 hours).[1]
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the shed substrate. Centrifuge to remove any detached cells and debris.
-
Quantification: Quantify the amount of the shed substrate in the supernatant using the appropriate ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the stimulated vehicle control.
Data Presentation
Table 1: Example Inhibitor Selectivity Profile
| Inhibitor | Target(s) | Typical Conc. | IC50 for ADAM17 (nM) | IC50 for ADAM10 (nM) | Reference |
| GW280264X | ADAM10/ADAM17 | 3 µM | ~10 | ~20 | [11] |
| GI254023X | ADAM10 | 1-3 µM | >1000 | ~5 | [11][18] |
| MEDI3622 | ADAM17 | Varies | 0.923 | No Inhibition | [1] |
| Marimastat | Broad Spectrum | 10 µM | Potent | Potent | [6] |
Note: IC50 values can vary significantly between different assays and substrates.
Signaling Pathways
ADAM17 is a key sheddase that regulates multiple signaling pathways by cleaving the ectodomains of transmembrane proteins.
Key signaling pathways regulated by ADAM17 shedding activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to Target ADAM17 in Disease: From its Discovery to the iRhom Revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using siRNA Silencing to Analyze ADAM17 in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADAM17 and NF-κB p65 form a positive feedback loop that facilitates human esophageal squamous cell carcinoma cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Short hairpin RNA-mediated gene silencing of ADAM17 inhibits the growth of breast cancer MCF-7 cells in vitro and in vivo and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Downregulation of ADAM17 Exerts Protective Effects against Cardiac Fibrosis by Regulating Endoplasmic Reticulum Stress and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid high background in ADAM17 immunohistochemistry
Welcome to the technical support center for ADAM17 immunohistochemistry (IHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results and avoid common issues like high background.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background staining in IHC can obscure specific signals and lead to misinterpretation of results. Below are common causes of high background in ADAM17 IHC and their solutions.
Q1: What is causing the high background staining in my ADAM17 IHC experiment?
High background in IHC can stem from several factors, including issues with the primary antibody, insufficient blocking, problems with antigen retrieval, and inadequate washing.[1][2][3] It is crucial to systematically evaluate each step of your protocol to identify the source of the problem.
A troubleshooting workflow can help pinpoint the issue:
Q2: My primary antibody seems to be causing high background. What should I do?
The concentration of the primary antibody is a critical factor.[1][4][5] An excessively high concentration can lead to non-specific binding.
-
Solution: Titrate your ADAM17 primary antibody to determine the optimal dilution that provides a strong specific signal with minimal background. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[1]
| Antibody Example | Recommended Dilution for IHC-P |
| Anti-ADAM17 antibody (ab39162) | 4 µg/ml |
| ADAM17 Antibody (24620-1-AP) | 1:200[6] |
| ADAM17 Polyclonal Antibody (PA5-27395) | 1:250[7] |
| ADAM17 Polyclonal Antibody (Catalog: 160159) | 1:100 - 1:200[8] |
Q3: How can I be sure my blocking step is effective?
Insufficient blocking of non-specific binding sites is a common cause of high background.[2][3]
-
Solution: Increase the incubation time for your blocking step. You can also try a different blocking agent. Normal serum from the same species as the secondary antibody is a common choice.[2][3] For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking.
Q4: Could my antigen retrieval method be contributing to the high background?
Yes, suboptimal antigen retrieval can either fail to adequately expose the epitope or, conversely, damage the tissue morphology and expose non-specific binding sites.[1] For ADAM17, which is a transmembrane protein, proper antigen retrieval is crucial.
-
Solution: The choice of antigen retrieval buffer and heating method can significantly impact staining. Refer to the antibody datasheet for the recommended method. If the background is high, you may need to optimize the heating time or try a different pH buffer.
| Antibody Example | Recommended Antigen Retrieval |
| Anti-ADAM17 antibody (ab39162) | EDTA pH 9.0 |
| ADAM17 Antibody (24620-1-AP) | TE buffer[6] |
| ADAM17 Polyclonal Antibody (PA5-27395) | EDTA based buffer, pH 8.0, 15 min[7] |
Q5: I've tried optimizing my protocol, but the background is still high. What else can I check?
Several other factors could be at play:
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the duration and volume of your washes.[2]
-
Endogenous Enzyme Activity: If you are using a peroxidase-based detection system, endogenous peroxidases in the tissue can cause non-specific signal. Ensure you are performing a peroxidase blocking step (e.g., with 3% H2O2) before primary antibody incubation.[2][5]
-
Secondary Antibody Non-specificity: Your secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted. If you still see staining, consider using a pre-adsorbed secondary antibody.[1][5]
-
Tissue Drying: Allowing the tissue section to dry out at any stage can cause high background. Keep slides in a humidified chamber during incubations.[1]
Q6: What are appropriate positive and negative controls for ADAM17 IHC?
Proper controls are essential for interpreting your results.
-
Positive Controls: ADAM17 is often overexpressed in various cancers. Tissues such as breast carcinoma, ovarian cancer, prostate cancer, and pancreas cancer can serve as excellent positive controls.[7][9]
-
Negative Controls: Normal tissues corresponding to the cancerous tissues often show low to no expression of ADAM17 and can be used as negative controls.[9] Additionally, a "no primary antibody" control is crucial to check for non-specific binding of the secondary antibody.[10]
ADAM17 Signaling Pathway
ADAM17, also known as TACE (TNF-alpha converting enzyme), is a key sheddase involved in the proteolytic release of the ectodomains of various cell surface proteins. This shedding event activates signaling pathways that regulate processes like inflammation and cell proliferation. A major substrate of ADAM17 is the precursor of Tumor Necrosis Factor-alpha (TNF-α). ADAM17 is also involved in the activation of the Notch signaling pathway.[7]
Detailed Experimental Protocol: Chromogenic IHC Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues for ADAM17
This protocol provides a general framework. Always refer to the specific antibody datasheet for optimal, validated conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.
-
Immerse slides in two changes of 95% ethanol for 10 minutes each.
-
Rinse slides in distilled water.[11]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in the recommended buffer (e.g., EDTA pH 8.0 or 9.0) and heating in a pressure cooker, microwave, or water bath according to the antibody datasheet.[7]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for at least 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate sections with the ADAM17 primary antibody diluted in antibody diluent to the optimal concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Detection:
-
If using an avidin-biotin complex (ABC) method, incubate with ABC reagent for 30-60 minutes.
-
Wash slides three times with wash buffer.
-
Incubate with DAB (3,3'-Diaminobenzidine) substrate until the desired color intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.[11]
-
References
- 1. origene.com [origene.com]
- 2. qedbio.com [qedbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bma.ch [bma.ch]
- 6. ADAM17 antibody (24620-1-AP) | Proteintech [ptglab.com]
- 7. ADAM17 Polyclonal Antibody (PA5-27395) [thermofisher.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. ADAM metallopeptidase domain 17 (ADAM17) is naturally processed through major histocompatibility complex (MHC) class I molecules and is a potential immunotherapeutic target in breast, ovarian and prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. youtube.com [youtube.com]
ADAM17 Shedding Assays: Technical Support Center for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of ADAM17 shedding assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
Question: Why am I observing low or no ADAM17 shedding activity?
Answer: Low or no shedding activity can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Assay Conditions: Ensure that the assay buffer, temperature, and incubation times are optimized for your specific assay format and substrate.
-
Inactive Enzyme: ADAM17 may be in its inactive zymogen form. Maturation of ADAM17 requires the action of pro-protein convertases like furin to remove the inhibitory pro-domain.[1] Ensure your cellular model expresses active ADAM17.
-
Incorrect Substrate Choice: The substrate you are using may not be optimal for ADAM17 or may have a folded structure that hinders cleavage.[2] TNFα-based substrates are commonly used, but their conformation can affect ADAM17 activity.[2]
-
Cell Line and Passage Number: Different cell lines have varying levels of endogenous ADAM17 and its regulators. High passage numbers can lead to altered cellular phenotypes and reduced ADAM17 activity.
-
Presence of Inhibitors: Endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), or components in your media (e.g., serum) could be inhibiting ADAM17 activity.
-
Disrupted Regulatory Pathways: The activity of ADAM17 is tightly regulated by interacting proteins like iRhom2 and signaling pathways involving PKC and MAP kinases.[3][4][5][6] Disruption of these pathways can lead to reduced shedding.
Question: My shedding assay shows high background signal. What can I do?
Answer: High background can obscure the true signal from ADAM17 activity. Here are some common causes and mitigation strategies:
-
Non-Enzymatic Substrate Cleavage: The fluorescent or colorimetric substrate may be unstable and degrading non-enzymatically. Include a "no enzyme" or "inhibitor-treated" control to assess this.
-
Autofluorescence/Autocolorimetery: Components in your sample or media may be inherently fluorescent or colored at the detection wavelength. Run a "no substrate" control to check for this.
-
Other Protease Activity: Other proteases in your sample may be cleaving the substrate. While many substrates are designed for ADAM17, they may not be entirely specific. Consider using broad-spectrum protease inhibitors (excluding metalloproteinase inhibitors) if appropriate for your experimental design.
-
Insufficient Washing Steps (ELISA): In ELISA-based assays, inadequate washing can leave behind unbound reagents, leading to a high background. Ensure thorough washing between steps.[7]
Question: I am seeing significant variability and poor reproducibility between experiments. How can I improve this?
Answer: Improving reproducibility is critical for reliable data. Here are key areas to focus on:
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. Starve cells of serum before the assay if activators in the serum are a concern.
-
Precise Reagent Preparation and Handling: Prepare fresh reagents and standards for each experiment.[7] Ensure accurate pipetting and consistent incubation times.
-
Use of Proper Controls: Consistently include positive and negative controls in every assay. A positive control could be a recombinant active ADAM17, while a negative control could be a sample treated with a specific ADAM17 inhibitor.[8]
-
Assay Normalization: Normalize the shedding signal to a relevant parameter, such as total protein concentration or cell number, to account for variations in sample input.
-
Consistent Stimulation: When inducing shedding with agents like PMA or growth factors, ensure the concentration and incubation time are consistent across all experiments.[1][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of ADAM17 shedding assays?
A1: The most common methods to measure ADAM17 shedding activity include:
-
Fluorescent Substrate Assays: These assays use a quenched fluorogenic peptide substrate that fluoresces upon cleavage by ADAM17.[9][10] They are suitable for high-throughput screening.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method detects the shed ectodomain of a specific ADAM17 substrate in the cell culture supernatant.[7][11][12][13] It is highly specific and quantitative.
-
Alkaline Phosphatase (AP)-Tagged Substrate Shedding Assay: In this cell-based assay, an ADAM17 substrate is tagged with alkaline phosphatase. Upon shedding, the AP-tagged ectodomain is released into the supernatant, and its activity can be measured using an AP substrate.[14][15][16][17]
Q2: How do I choose the right substrate for my ADAM17 assay?
A2: The choice of substrate depends on your research question and experimental system.
-
Physiological Relevance: If you are studying a specific signaling pathway, using a physiologically relevant substrate (e.g., TNFα, TGFα, IL-6R) is important.[18]
-
Specificity: While some substrates are preferentially cleaved by ADAM17, there can be overlap with other proteases like ADAM10.[19] The substrate's primary sequence and secondary structure influence specificity.[2][19]
-
Assay Format: For fluorescent assays, commercially available peptide substrates are convenient. For cell-based assays, expressing a tagged version of a full-length protein substrate is common.
Q3: What is the role of iRhom2 in ADAM17 activity?
A3: iRhom2 (inactive Rhomboid 2) is a crucial regulatory protein for ADAM17. It is an obligate binding partner that is essential for the maturation and trafficking of ADAM17 from the endoplasmic reticulum to the cell surface.[3][14][20][21] Furthermore, iRhom2 plays a key role in regulating the stimulated shedding of specific ADAM17 substrates.[3] The interaction between ADAM17 and iRhom2 is critical for the stability of iRhom2.[21][22]
Q4: How do signaling pathways like PKC and MAPK regulate ADAM17?
A4: Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of ADAM17 activity.
-
PKC: Activation of PKC, often by phorbol (B1677699) esters like PMA, can rapidly induce ADAM17-mediated shedding. Different PKC isoforms, such as PKCα and PKCδ, can regulate ADAM17 through distinct pathways.[4][5]
-
MAPK: The p38 MAPK pathway can also lead to the activation of ADAM17, contributing to processes like cell migration.[6] This regulation can involve the phosphorylation of ADAM17's cytoplasmic domain.[4][23]
Quantitative Data Summary
| Parameter | Assay Type | Typical Range/Value | Reference |
| Detection Limit | ELISA | 0.057 ng/mL | [7] |
| Assay Range | ELISA | 0.156 - 10 ng/mL | [7] |
| Intra-assay CV% | ELISA | <10% | [13] |
| Inter-assay CV% | ELISA | <12% | [13] |
| ADAM17 Inhibitor IC50 | Cell-based TNFα shedding | Varies by inhibitor (e.g., ~28-100 µM for some exosite inhibitors) | [24] |
Experimental Protocols
Cell-Based Alkaline Phosphatase (AP)-Tagged Substrate Shedding Assay
This protocol is adapted from methodologies described in studies of ADAM17 function.[14][15][16][17]
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or MEFs) in a 24-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with an expression vector for your AP-tagged ADAM17 substrate (e.g., AP-TGFα) using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
Induction of Shedding:
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired stimulus (e.g., 100 ng/mL PMA) or vehicle control.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the shed AP-tagged ectodomain.
-
Lyse the remaining cells in a lysis buffer compatible with AP activity measurement.
-
-
AP Activity Measurement:
-
In a 96-well plate, add a defined volume of supernatant or cell lysate.
-
Add an AP substrate solution (e.g., p-nitrophenyl phosphate).
-
Incubate at room temperature or 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Shedding activity is often expressed as the ratio of AP activity in the supernatant to the total AP activity (supernatant + lysate).
-
ELISA for Shed Substrate
This is a general protocol based on commercially available ELISA kits.[7][11][12][13]
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the ectodomain of the ADAM17 substrate. Incubate overnight at room temperature.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer for at least 1 hour at room temperature.
-
Wash the plate again.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using a recombinant protein of the shed ectodomain.
-
Add standards and cell culture supernatant samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection:
-
Add a biotin-conjugated detection antibody specific for a different epitope on the ectodomain. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate five times.
-
-
Signal Development and Reading:
-
Add a TMB substrate solution and incubate for 10-20 minutes at room temperature.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm immediately.
-
Calculate the concentration of the shed substrate in your samples by comparing to the standard curve.
-
Visualizations
Caption: Simplified signaling pathways regulating ADAM17 activity.
Caption: General experimental workflow for ADAM17 shedding assays.
Caption: Troubleshooting logic for common ADAM17 assay issues.
References
- 1. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. PKCα and PKCδ regulate ADAM17-mediated ectodomain shedding of heparin binding-EGF through separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM17 Mediates Hypoxia-Induced Keratinocyte Migration via the p38/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. content.abcam.com [content.abcam.com]
- 13. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutagenesis of the ADAM17-phosphatidylserine–binding motif leads to embryonic lethality in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pathological mutations reveal the key role of the cytosolic iRhom2 N-terminus for phosphorylation-independent 14-3-3 interaction and ADAM17 binding, stability, and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADAM17 stabilizes its interacting partner inactive Rhomboid 2 (iRhom2) but not inactive Rhomboid 1 (iRhom1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ADAM17 inhibitor solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the solubility and stability of ADAM17 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
I. Frequently Asked questions (FAQs)
Q1: My ADAM17 inhibitor is precipitating in my cell culture medium. What are the common causes and how can I fix it?
A1: Precipitation of small molecule inhibitors in aqueous-based cell culture media is a frequent issue, often due to the hydrophobic nature of these compounds.[1] Key causes include:
-
Low Aqueous Solubility: Many inhibitors have inherently poor solubility in water-based solutions.[1]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the inhibitor to crash out of solution.[1]
-
High Final Concentration: The desired experimental concentration may exceed the inhibitor's solubility limit in the final medium.
-
Media Components: Interactions with proteins (especially in serum-containing media), salts, and other components can reduce solubility.
-
Temperature Fluctuations: Changes in temperature, including freeze-thaw cycles of stock solutions, can lead to precipitation.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%, to minimize its impact on your cells and on inhibitor solubility.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your cell culture medium.
-
Pre-warm Media: Always use pre-warmed (37°C) media for dilutions to avoid temperature-induced precipitation.
-
Gentle Mixing: Vortex or gently pipette to mix after adding the inhibitor to the media.
-
Consider Co-solvents or Formulation Aids: For particularly challenging inhibitors, the use of co-solvents or cyclodextrins may be necessary (see Section III: Experimental Protocols).
Q2: What is the best way to prepare and store stock solutions of ADAM17 inhibitors?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of your inhibitor.
-
Solvent Selection: The manufacturer's datasheet should recommend a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many organic small molecules due to its high solubilizing capacity.[2]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Dissolution: Ensure the inhibitor is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Storage:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
For short-term storage (up to one month), -20°C is generally acceptable for DMSO stocks. For long-term storage, -80°C is recommended.
-
Protect from light by using amber vials or wrapping tubes in aluminum foil, as some compounds are light-sensitive.
-
Q3: How stable are ADAM17 inhibitors in cell culture media at 37°C?
A3: The stability of ADAM17 inhibitors in cell culture media can vary significantly depending on their chemical structure. Hydroxamate-based inhibitors, a common class of metalloproteinase inhibitors, are known to be susceptible to hydrolysis under physiological conditions.[3] This can lead to a loss of activity over the course of a long experiment.
-
Hydrolysis: The hydroxamic acid functional group can be hydrolyzed to the corresponding carboxylic acid, which is generally inactive as a zinc-chelating inhibitor.[3]
-
Oxidation: Some inhibitors may be prone to oxidation.
-
Adsorption: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the medium.
It is recommended to refresh the media with a fresh dilution of the inhibitor for long-term experiments (e.g., beyond 24 hours) to maintain a consistent effective concentration.
II. Troubleshooting Guides
Guide 1: Dealing with Inhibitor Precipitation During Experiments
This guide provides a step-by-step workflow for troubleshooting precipitation issues.
Caption: Workflow for troubleshooting ADAM17 inhibitor precipitation.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic ADAM17 Inhibitor
Materials:
-
ADAM17 inhibitor (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the inhibitor needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the inhibitor: Carefully weigh the calculated mass of the inhibitor into a sterile microcentrifuge tube or vial.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the inhibitor: Vortex the solution vigorously for 1-2 minutes. If the inhibitor does not fully dissolve, you can:
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visual inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage.
Protocol 2: Formulation of a Poorly Soluble ADAM17 Inhibitor with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Cell-Based Assays
This protocol is a general guideline for improving the aqueous solubility of a hydrophobic ADAM17 inhibitor for in vitro experiments. Optimization may be required for specific inhibitors.
Materials:
-
ADAM17 inhibitor
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). Gently warm and stir to dissolve completely.
-
Determine the molar ratio: A common starting point is a 1:1 molar ratio of the inhibitor to HP-β-CD. You may need to optimize this ratio.
-
Add the inhibitor: Slowly add the powdered ADAM17 inhibitor to the HP-β-CD solution while continuously vortexing or stirring.
-
Complexation: Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
-
Storage: Store the formulated inhibitor solution at 4°C for short-term use or aliquot and store at -20°C for longer-term storage.
IV. Data Presentation
Table 1: Solubility of Selected ADAM17 Inhibitors in Common Solvents
| Inhibitor | Chemical Class | DMSO Solubility | Ethanol Solubility | Aqueous Buffer (PBS, pH 7.4) Solubility | Reference(s) |
| GW280264X | Hydroxamate | ≥ 100 mg/mL | Not Reported | Poorly soluble | MedChemExpress |
| TAPI-0 | Hydroxamate | Soluble | Not Reported | Poorly soluble | Tocris Bioscience |
| TMI-005 (Apratastat) | Hydroxamate | ≥ 48.5 mg/mL | Not Reported | Poorly soluble | MedChemExpress |
| INCB7839 | Hydroxamate | Soluble | Not Reported | Poorly soluble | Selleck Chemicals |
| DPC-333 | Hydroxamate | Not Reported | Not Reported | Not Reported | N/A |
V. Signaling Pathways and Experimental Workflows
ADAM17-Mediated EGFR Ligand Shedding and Signaling
ADAM17 plays a crucial role in the activation of the Epidermal Growth Factor Receptor (EGFR) by cleaving its membrane-bound ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG). This shedding event releases the soluble ligands, which can then bind to and activate EGFR on the same or neighboring cells, leading to downstream signaling cascades that regulate cell proliferation, survival, and migration.[4]
Caption: ADAM17-mediated shedding of TGF-α and subsequent EGFR activation.
ADAM17 in IL-6 Trans-Signaling
ADAM17 contributes to pro-inflammatory responses by cleaving the membrane-bound Interleukin-6 receptor (IL-6R). The resulting soluble IL-6R (sIL-6R) can bind to IL-6, and this complex can then activate cells that express the gp130 co-receptor but not the membrane-bound IL-6R, a process known as trans-signaling. This amplifies the effects of IL-6.[1][5]
References
- 1. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Validation of ADAM17 Knockdown Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the knockdown of ADAM17 (A Disintegrin and Metalloproteinase 17) using quantitative PCR (qPCR) and Western Blotting.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a successful ADAM17 knockdown experiment?
A1: To ensure the reliability of your results, it is crucial to include the following controls:
-
Untreated Control: Cells that have not been subjected to any treatment, providing a baseline for ADAM17 expression levels.
-
For qPCR: A "no reverse transcriptase" (-RT) control to check for genomic DNA contamination.[4]
-
For Western Blot: A loading control (e.g., GAPDH, β-actin, or tubulin) to normalize for protein loading variations between lanes.
Q2: At what time points should I assess ADAM17 knockdown after transfection or transduction?
A2: The optimal time point for analysis can vary depending on the cell type and the half-life of the ADAM17 mRNA and protein. For siRNA-mediated knockdown, mRNA levels are typically assessed 24-48 hours post-transfection.[4] Protein levels should be evaluated 48-72 hours post-transfection to allow for the turnover of existing ADAM17 protein. For stable shRNA expression, selection with an appropriate antibiotic may be required before assessing knockdown.
Q3: How much knockdown efficiency is considered significant?
A3: Generally, a knockdown of 70% or greater at the mRNA level is considered significant for most applications.[2] However, the required level of knockdown can depend on the specific biological question being addressed. Even a lower level of knockdown may be sufficient to elicit a phenotypic change.[2]
Troubleshooting Guides
Quantitative PCR (qPCR) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no knockdown observed | 1. Inefficient siRNA/shRNA delivery.[4] 2. Suboptimal qPCR primer design.[5] 3. Incorrect timing of cell harvest.[4] 4. Low expression of ADAM17 in your cell line.[4] | 1. Optimize transfection/transduction conditions (e.g., cell confluency, reagent concentration). Include a positive control to verify delivery efficiency.[3] 2. Design and validate new primers. Ensure they span an exon-exon junction to avoid amplifying genomic DNA.[5] 3. Perform a time-course experiment to determine the optimal harvest time.[4] 4. Confirm baseline ADAM17 expression in your cells. If very low, consider an alternative model system.[4] |
| High Cq values (>30) for ADAM17 | 1. Poor RNA quality or integrity.[4] 2. Inefficient reverse transcription. 3. Low abundance of ADAM17 mRNA.[4] | 1. Use a fresh RNA extraction and ensure proper storage. Assess RNA integrity using a Bioanalyzer or similar method. 2. Prepare new cDNA and consider using a different reverse transcriptase kit. 3. Increase the amount of cDNA template in your qPCR reaction. |
| Amplification in "no reverse transcriptase" (-RT) control | Genomic DNA contamination in the RNA sample.[4] | 1. Treat RNA samples with DNase I.[4] 2. Redesign primers to span an exon-exon junction.[6][7] |
| High variability between technical replicates | Pipetting errors or inconsistent sample preparation.[4] | 1. Use calibrated pipettes and ensure thorough mixing of reagents. 2. Increase the number of technical replicates to identify and exclude outliers.[4] |
Western Blot Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak ADAM17 band | 1. Inefficient protein transfer.[8][9] 2. Low protein load.[9][10] 3. Inactive or incorrect primary/secondary antibody concentration.[10] 4. ADAM17 is a membrane protein, which can be difficult to extract and transfer. | 1. Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for a protein of ADAM17's size (~93 kDa).[8][9] 2. Increase the amount of protein loaded per lane (typically 20-40 µg of total cell lysate).[11] 3. Titrate the primary and secondary antibody concentrations. Ensure proper antibody storage and handling.[10][12] 4. Use a lysis buffer containing detergents appropriate for membrane proteins (e.g., RIPA buffer).[11] |
| High background | 1. Insufficient blocking.[13][14] 2. Primary or secondary antibody concentration is too high.[10][14] 3. Inadequate washing.[10][13] 4. Membrane dried out.[13][14] | 1. Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phosphorylated proteins).[10][13] 2. Reduce the antibody concentrations.[10][14] 3. Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[10][13] 4. Ensure the membrane remains hydrated throughout the procedure.[14] |
| Non-specific bands | 1. Primary antibody is not specific enough. 2. Secondary antibody is cross-reacting.[13] 3. Protein degradation.[13] | 1. Use a different, validated antibody against ADAM17. Perform a peptide block to confirm specificity.[15] 2. Run a control with only the secondary antibody. Use a pre-adsorbed secondary antibody.[13] 3. Add protease inhibitors to your lysis buffer and keep samples on ice.[13] |
Experimental Protocols & Methodologies
ADAM17 qPCR Protocol
-
RNA Extraction: Isolate total RNA from control and ADAM17 knockdown cells using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[4]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Include a "-RT" control for each sample.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ADAM17 and a housekeeping gene (e.g., GAPDH), and the cDNA template.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling program.
-
ADAM17 Primer Example (Human):
ADAM17 Western Blot Protocol
-
Protein Extraction: Lyse control and ADAM17 knockdown cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[10][13]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ADAM17 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software and normalize the ADAM17 signal to the loading control.
Visualizations
Experimental Workflows
Caption: Workflow for ADAM17 mRNA knockdown validation by qPCR.
Caption: Workflow for ADAM17 protein knockdown validation by Western Blot.
ADAM17 Signaling Pathway
Caption: Simplified overview of ADAM17-mediated signaling pathways.
References
- 1. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. qiagen.com [qiagen.com]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 5. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 6. sinobiological.com [sinobiological.com]
- 7. us.sinobiological.com [us.sinobiological.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 12. How do I optimize my western blot experiments? | AAT Bioquest [aatbio.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. ADAM 17 Antibody | Affinity Biosciences [affbiotech.com]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. ADAM17 Confers Temozolomide Resistance in Human Glioblastoma Cells and miR-145 Regulates Its Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing In Vitro ADAM17 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro ADAM17 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an in vitro ADAM17 activity assay?
The optimal pH for in vitro ADAM17 activity is generally around physiological to slightly alkaline conditions. A pH of 7.5 is commonly used and has been shown to provide a good signal-to-noise ratio in fluorescent assays.[1] However, some protocols recommend a pH as high as 9.0.[2][3] It is advisable to test a pH range (e.g., 7.0-9.0) to determine the optimal condition for your specific substrate and experimental setup.
Q2: What are the essential components of an ADAM17 assay buffer?
A typical ADAM17 assay buffer includes a buffering agent (e.g., Tris), a zinc salt, and a non-ionic detergent.
-
Buffer: Tris-HCl is a common choice, typically at a concentration of 25-50 mM.[1][2]
-
Zinc: ADAM17 is a zinc-dependent metalloproteinase, so the inclusion of ZnCl₂ at a low micromolar concentration (e.g., 2.5-5 µM) is critical for its activity.[1][2]
-
Detergent: A non-ionic detergent like Brij-35 (at ~0.005%) or Tween-20 (0.005-0.05%) is often included to prevent the enzyme and substrate from sticking to plasticware and to help solubilize the protein.[2][4]
Q3: Should I include salt (e.g., NaCl, CaCl₂) in my assay buffer?
The inclusion of salt is generally not recommended and should be approached with caution. Some sources explicitly state that salts like NaCl, CaCl₂, and Na₂SO₄ can inhibit TACE (ADAM17) activity.[2][3] However, other studies have utilized buffers containing NaCl.[1] If you are experiencing low enzyme activity, omitting salt from the buffer is a critical troubleshooting step.
Q4: What are some common substrates used for in vitro ADAM17 activity assays?
Fluorogenic peptide substrates are widely used for their convenience and sensitivity. A commonly used substrate is based on the cleavage sequence of TNF-α, such as Mca-PLAQAV-Dpa-RSSSR-NH₂.[2] The cleavage of this substrate by ADAM17 results in a measurable increase in fluorescence.
Q5: What is a typical incubation time and temperature for the assay?
A common incubation temperature for ADAM17 activity assays is 37°C.[1] The optimal reaction time can vary, but a time course experiment is recommended to determine the linear range of the reaction. Incubation times ranging from 5 minutes to 120 minutes have been reported.[1][2] A 60-minute incubation time is often chosen to achieve a balance between signal intensity and rapid detection.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.[5] Prepare single-use aliquots. |
| Incorrect Buffer Composition | Verify the pH of the assay buffer is within the optimal range (7.5-9.0).[1][2] Ensure the presence of ZnCl₂ (2.5-5 µM).[1][2] Remove any potentially inhibitory salts like NaCl or CaCl₂.[2][3] | |
| Substrate Degradation | Store the substrate stock solution at -20°C and protect it from light. | |
| Presence of Inhibitors | Ensure that reagents are free from contaminating metalloproteinase inhibitors (e.g., EDTA). Test for potential interference from your test compounds by running a control with the compound alone.[6] | |
| High Background Signal | Substrate Instability | The fluorogenic substrate may be degrading spontaneously. Run a substrate-only control (no enzyme) to assess background fluorescence. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that plates and tips are clean. | |
| Assay Variability | Pipetting Inaccuracy | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature Fluctuations | Ensure consistent incubation temperature across all wells and plates. | |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature environment. |
Data Presentation
Table 1: Recommended Buffer Components for In Vitro ADAM17 Assays
| Component | Recommended Concentration | Notes |
| Buffer | Tris | 25-50 mM |
| pH | 7.5 - 9.0 | Optimize for your specific assay. |
| Zinc Salt | ZnCl₂ | 2.5 - 5 µM |
| Detergent | Brij-35 or Tween-20 | 0.005% (w/v) |
| Salt | NaCl, CaCl₂, Na₂SO₄ | Avoid or use with caution as it can be inhibitory.[2][3] |
Experimental Protocols
Protocol 1: General In Vitro ADAM17 Fluorogenic Activity Assay
This protocol is a general guideline for measuring ADAM17 activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human TACE/ADAM17
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35 (w/v), pH 9.0[2]
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Dilute rhTACE to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer. Keep on ice.
-
Dilute the fluorogenic substrate to a working concentration (e.g., 20 µM) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted rhTACE solution to the wells of the microplate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the diluted substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Read the fluorescence in kinetic mode for a set period (e.g., 5-60 minutes) at excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 320 nm, Em: 405 nm for Mca).[2]
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the substrate blank from the enzyme-containing wells.
-
Calculate the specific activity of the enzyme.
-
Visualizations
Caption: Workflow for a typical in vitro ADAM17 fluorogenic assay.
Caption: Decision tree for troubleshooting low ADAM17 activity.
References
- 1. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
addressing variability in ADAM17 expression in cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme). This resource provides troubleshooting guides and answers to frequently asked questions regarding the expression and activity of ADAM17 in cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is my ADAM17 expression level inconsistent between experiments?
A1: Variability in ADAM17 expression can be attributed to several factors:
-
Cell Culture Conditions: ADAM17 expression and activity can be influenced by cell density, passage number, and the presence of growth factors or serum in the media. Serum deprivation has been shown to increase ADAM17 protein levels in some glioblastoma cell lines.[1]
-
External Stimuli: The protease activity of ADAM17 is tightly regulated and can be rapidly activated by various stimuli, including growth factors (EGF), cytokines (TNFα), and chemical activators like phorbol-12-myristate-13-acetate (PMA).[2][3][4] Consistent exposure to these stimuli is crucial for reproducible results.
-
Post-Translational Modifications: ADAM17 activity is regulated by complex mechanisms including phosphorylation, which can be triggered by different signaling pathways.[5] Inconsistent activation of these pathways will lead to variable shedding activity.
-
Genetic Drift of Cell Lines: Over time and with repeated passaging, cell lines can undergo genetic changes, leading to altered expression profiles of various proteins, including ADAM17.[6]
Q2: What form of ADAM17 should I expect to see on a Western blot?
A2: You can typically expect to see two forms of ADAM17:
-
Pro-form (inactive): An immature, inactive form of the enzyme.
-
Mature-form (active): The processed, active form of the enzyme, which is responsible for substrate shedding. In some contexts, like breast cancer tissues, these forms may appear as bands around 120 kDa (pro-form) and 100 kDa (active form).[7] The ratio of the active form to the total ADAM17 can be a critical indicator of its functional status.[7]
Q3: Which signaling pathways are most critical for regulating ADAM17?
A3: ADAM17 is a key player in multiple major signaling pathways. Its activity is regulated by upstream signals and, in turn, it regulates downstream pathways by shedding various substrates. Key pathways include:
-
EGFR Signaling: ADAM17 sheds EGFR ligands like TGF-α and Amphiregulin, leading to the activation of the EGFR pathway, which is crucial in cell proliferation and cancer progression.[2][3]
-
TNFα Signaling: As the primary enzyme that cleaves membrane-bound TNFα to its soluble form, ADAM17 is central to inflammatory signaling.[3]
-
IL-6 Trans-Signaling: ADAM17 cleaves the IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). The IL-6/sIL-6R complex can then activate cells that do not express the membrane-bound IL-6R, a process called trans-signaling.[3]
-
PKC Pathway: Protein Kinase C (PKC) is a central activator of ADAM17, often stimulated experimentally by phorbol (B1677699) esters like PMA.[4]
Quantitative Data: ADAM17 Expression in Common Cell Lines
The expression of ADAM17 can vary significantly between different cell lines and tissues. This variability is important to consider when designing experiments. The following table summarizes relative ADAM17 expression levels in several commonly used cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Relative ADAM17 Expression Level | Method | Reference |
| DBTRG-05MG | Glioblastoma | High | qPCR, Western Blot | [1] |
| U87MG | Glioblastoma | Medium | qPCR, Western Blot | [1] |
| M059K | Glioblastoma | Low | qPCR, Western Blot | [1] |
| MCF-7 | Breast Cancer | High | qRT-PCR | [4] |
| MDA-MB-453 | Breast Cancer | High | qRT-PCR | [4] |
| MDA-MB-231 | Breast Cancer | Endogenous expression, experimentally modulated | Western Blot | [2][3] |
| A549 | Lung Carcinoma | Endogenous expression | Proteomics, RNA-Seq | [6][8][9] |
| HEK293 | Embryonic Kidney | Endogenous expression | Proteomics | [8][10] |
| HeLa | Cervical Cancer | Endogenous expression | Proteomics, RNA-Seq | [6][8] |
Note: "Relative Expression Level" is based on direct comparisons made within the cited studies. Direct comparison of absolute levels between different studies may not be possible due to variations in experimental protocols and normalization controls.
Signaling Pathways and Workflows
ADAM17 Activation and Downstream Signaling
Experimental Workflow: Western Blotting for ADAM17
Troubleshooting Guide: Weak or No Signal in Western Blot
Troubleshooting Guides
Guide 1: Western Blotting Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Protein Expression: The cell line may have low endogenous ADAM17 levels. 2. Inefficient Protein Transfer: Poor transfer from gel to membrane. 3. Suboptimal Antibody Concentration: Primary or secondary antibody dilution is too high. 4. Inactive Reagents: Expired or improperly stored secondary antibody or ECL substrate. | 1. Increase the amount of protein loaded per lane (e.g., 30-100 µg). Include a positive control lysate from a cell line known to express high levels of ADAM17 (e.g., DBTRG-05MG).[1] 2. Confirm transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage. 3. Titrate the primary antibody to find the optimal concentration. Try incubating overnight at 4°C. 4. Use fresh reagents and ensure antibodies have been stored correctly. |
| High Background | 1. Insufficient Blocking: Blocking step is too short or the blocking agent is not optimal. 2. Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. 3. Inadequate Washing: Wash steps are too short or infrequent. | 1. Increase blocking time to 1-2 hours at room temperature. Consider switching between 5% non-fat milk and 5% BSA. 2. Reduce the antibody concentrations. 3. Increase the number and duration of washes with TBST (e.g., three to five washes of 5-10 minutes each). |
| Non-specific Bands | 1. Antibody Cross-reactivity: The primary antibody may be recognizing other proteins. 2. Protein Degradation: Samples were not handled properly, leading to breakdown products. 3. Excess Protein Loaded: Overloading the gel can cause artifacts. | 1. Use a more specific (e.g., monoclonal) antibody. Check the antibody datasheet for validated applications. 2. Always use fresh lysis buffer containing protease inhibitors. Keep samples on ice. 3. Reduce the amount of protein loaded onto the gel. |
Guide 2: Flow Cytometry Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Surface Expression: ADAM17 is primarily localized to the membrane, but surface levels can be low and are tightly regulated. 2. Antibody Not Suitable for Flow Cytometry: The antibody may not recognize the native, extracellular epitope of ADAM17. 3. Cell Viability is Low: High percentage of dead cells in the sample. | 1. Consider stimulating cells with an agent like PMA to potentially increase surface ADAM17 activity, though this can also induce internalization.[4] 2. Ensure the anti-ADAM17 antibody is validated for flow cytometry and targets an extracellular domain. 3. Use a viability dye (e.g., PI, 7-AAD) to gate on live cells. Use fresh, healthy cells and handle them gently. |
| High Background / Non-specific Staining | 1. Fc Receptor Binding: Antibodies are binding non-specifically to Fc receptors on the cell surface. 2. Insufficient Washing: Unbound antibody remains in the sample. 3. Inappropriate Antibody Titration: Antibody concentration is too high. | 1. Block Fc receptors using an Fc blocking reagent prior to staining. 2. Ensure adequate washing steps with an appropriate buffer (e.g., PBS with 1-2% BSA). 3. Titrate the antibody to determine the optimal concentration that gives the best signal-to-noise ratio. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for ADAM17 Detection
-
Sample Preparation (Cell Lysis):
-
Aspirate culture medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the culture dish.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples and a molecular weight marker onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane in TBST and check transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Destain the membrane with TBST and block with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary anti-ADAM17 antibody at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Protocol 2: Flow Cytometry for Surface ADAM17 Detection
-
Cell Preparation:
-
Harvest cells using a non-enzymatic dissociation buffer (e.g., EDTA-based) to preserve surface proteins. Avoid harsh trypsinization.
-
Wash cells once with ice-cold Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS or BSA).
-
Resuspend cells to a concentration of 1x10^6 cells/mL in staining buffer.
-
-
Fc Receptor Blocking:
-
(Optional but recommended) Add an Fc blocking reagent and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of cell suspension (1x10^5 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-ADAM17 antibody (validated for flow cytometry) at a pre-titrated optimal concentration.
-
Include an isotype control in a separate tube.
-
Incubate for 30-45 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant. Repeat the wash step twice.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
If needed, add a viability dye just before analysis.
-
Analyze the samples on a flow cytometer, ensuring correct laser and filter settings for the chosen fluorochrome. Gate on the live, single-cell population for analysis.
-
References
- 1. ADAM17 Confers Temozolomide Resistance in Human Glioblastoma Cells and miR-145 Regulates Its Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased expression of ADAM family members in human breast cancer and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM-17 expression in breast cancer correlates with variables of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
ADAM17 siRNA Experiments: A Guide to Selecting the Right Negative Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using appropriate negative controls for ADAM17 siRNA experiments. Accurate interpretation of gene silencing data relies on distinguishing sequence-specific effects from non-specific cellular responses, making proper control selection paramount.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an ADAM17 siRNA experiment?
A successful and interpretable siRNA experiment requires a panel of controls to monitor for off-target effects, transfection efficiency, and non-specific cellular stress. At a minimum, every ADAM17 siRNA experiment should include:
-
Mock-Transfected Cells: This control consists of cells treated with the transfection reagent alone, without any siRNA. It is crucial for identifying any effects caused by the delivery method itself, such as cytotoxicity or changes in gene expression.[3]
Q2: What is the difference between a non-targeting siRNA and a scrambled siRNA control? Which is recommended?
While both are used as negative controls, they are designed differently:
Q3: Why is a mock-transfected control essential if I'm already using a non-targeting siRNA?
A non-targeting siRNA controls for effects related to the introduction of a double-stranded RNA molecule into the cell. However, it does not account for the effects of the transfection reagent itself. Cationic lipids and other reagents used for transfection can cause cellular stress, alter gene expression profiles, and impact cell viability, independent of the siRNA.[3][13] The mock-transfected control isolates these effects, allowing you to confidently attribute any observed phenotype in your ADAM17-knockdown cells to the silencing of ADAM17, rather than to the transfection process.
Q4: How do off-target effects complicate siRNA experiments, and how do negative controls help?
Off-target effects occur when the ADAM17 siRNA unintentionally silences other genes due to sequence similarity.[13][14] This is often mediated by a "seed region" (nucleotides 2-7 of the siRNA antisense strand) which can bind to the 3' UTR of unintended mRNAs, mimicking microRNA activity.[1][15] These effects can lead to misinterpretation of results, attributing a phenotype to ADAM17 knockdown when it was actually caused by the silencing of an unrelated gene.[13]
Proper negative controls are your primary tool for detecting these issues:
-
If both the ADAM17 siRNA and the non-targeting control siRNA produce the same phenotype, it suggests an off-target effect or a non-specific response to the siRNA molecule or delivery.
Troubleshooting Guide
Q5: My cells show high toxicity and death after transfection with the negative control siRNA. What should I do?
This issue points to a problem with either the transfection conditions or the siRNA concentration, rather than a sequence-specific effect.
-
Optimize Transfection Conditions: You may need to re-optimize your experiment by:
-
Decreasing the concentration of the transfection reagent.
-
Reducing the concentration of the siRNA (both control and target).
-
Ensuring your cells are healthy and at the optimal confluency for transfection.
-
Q6: I'm observing a slight reduction in ADAM17 mRNA in my non-targeting control sample. What does this indicate?
While unexpected, this can occasionally occur. Here are possible reasons and next steps:
-
Contamination: Ensure there was no cross-contamination between your ADAM17 siRNA and your negative control siRNA during experimental setup.
-
Inherent Activity of Control: Some commercially available transfection reagents and negative control siRNAs have been shown to be not completely inert, sometimes causing minor perturbations in gene expression.[3]
-
Validation: If the effect is consistent, consider testing a different non-targeting control siRNA from another supplier. The key is that the knockdown of ADAM17 by your specific siRNA should be significantly greater than any minor reduction seen with the negative control.
Q7: My positive control siRNA (e.g., targeting GAPDH) is not showing efficient knockdown. What's wrong?
-
Reagent or siRNA Quality: Ensure your transfection reagent has not expired and your siRNA stocks have not degraded.
Data and Experimental Parameters
For successful and reproducible ADAM17 knockdown experiments, it is crucial to maintain key experimental parameters within acceptable ranges.
Table 1: Key Experimental Controls for ADAM17 siRNA Experiments
| Control Type | Description | Primary Purpose |
| Untreated Cells | Cells in culture medium, not exposed to transfection reagent or siRNA. | Establish baseline ADAM17 expression and cell health.[1] |
| Mock-Transfected | Cells treated with transfection reagent only (no siRNA). | Control for effects of the delivery method on cell viability and gene expression.[2] |
| Non-Targeting siRNA | An siRNA designed to not target any known gene in the organism. | Control for non-specific effects of introducing an siRNA molecule into the cell.[1][4][11] |
| Positive Control siRNA | A validated siRNA targeting a housekeeping gene (e.g., GAPDH, PPIB). | Verify transfection efficiency and the competence of the RNAi machinery.[1][5][6] |
| ADAM17 siRNA | The experimental siRNA designed to silence the ADAM17 gene. | To specifically reduce ADAM17 mRNA and protein levels. |
Table 2: Recommended Thresholds for a Valid siRNA Experiment
| Parameter | Recommended Threshold | Assessment Method |
| Transfection Efficiency | >80% | qPCR analysis of positive control siRNA knockdown.[1] |
| Cell Viability | >80% | Cell viability assay (e.g., MTT, Trypan Blue) compared to untreated cells.[1] |
| Target Knockdown (ADAM17) | ≥70% | qPCR or Western Blot, compared to negative control. |
Visual Guides and Protocols
Logical Workflow for Control Selection in siRNA Experiments
Caption: A flowchart for selecting controls in an siRNA experiment.
ADAM17 Signaling Pathway: TNF-α Shedding
ADAM17 is a critical "sheddase" that cleaves the extracellular domain of various transmembrane proteins, including the pro-inflammatory cytokine TNF-α.
Caption: ADAM17-mediated shedding of TNF-α.
Standard Protocol for ADAM17 siRNA Transfection and Analysis
This protocol provides a general framework. Specific details such as cell type, seeding density, and reagent volumes should be optimized for your experimental system.
Materials:
-
Target cells (e.g., HeLa, A549)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
ADAM17 siRNA (target-specific)
-
Non-targeting control siRNA
-
Positive control siRNA (e.g., GAPDH)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, and Western Blotting
Day 1: Cell Seeding
-
Seed cells in antibiotic-free complete medium in 6-well plates.
-
Adjust the number of cells so they reach 50-70% confluency at the time of transfection (typically 24 hours later).
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
Day 2: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute 30 pmol of siRNA (ADAM17, non-targeting, or positive control) into 100 µL of serum-free medium. Mix gently.
-
Tube B (Lipid): Dilute 5 µL of transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
During incubation, gently aspirate the culture medium from the cells and replace it with 800 µL of fresh, pre-warmed complete medium.
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours. The optimal time for harvest depends on the stability of the ADAM17 mRNA and protein. A 48-hour time point is a common starting point.
Day 4: Harvest and Analysis
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
-
Wash cells once with cold PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using primers specific for ADAM17 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ADAM17 using the ΔΔCt method, normalizing the ADAM17 siRNA-treated samples to the non-targeting control siRNA-treated samples.
B. Western Blot for Protein Analysis
-
Wash cells once with cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for ADAM17.
-
Probe with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensity and normalize the ADAM17 signal to the loading control. Compare the normalized signal in the ADAM17 siRNA-treated sample to the non-targeting control.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Performing appropriate RNAi control experiments [qiagen.com]
- 3. Commercially available transfection reagents and negative control siRNA are not inert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Controls for RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Controls for RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 15. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of ADAM10 and ADAM17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of two closely related metalloproteases, ADAM10 and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme). Understanding their distinct and overlapping substrate repertoires is critical for research into their physiological roles and for the development of specific therapeutic inhibitors. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their functional differences.
Introduction to ADAM10 and ADAM17
ADAM10 and ADAM17 are members of the ADAM (A Disintegrin and Metalloproteinase) family of transmembrane proteins. They act as "molecular scissors," cleaving the extracellular domains of a wide variety of cell surface proteins in a process known as ectodomain shedding. This shedding can activate or inactivate substrates, releasing soluble factors that mediate cell-cell communication, signaling, and adhesion. Despite their structural similarities, ADAM10 and ADAM17 exhibit distinct substrate preferences, which underpins their different and non-redundant roles in development and disease.
Data Presentation: Quantitative Comparison of Substrate Cleavage
While direct comparative kinetic data for the cleavage of full-length protein substrates by ADAM10 and ADAM17 is limited in the literature, studies using fluorogenic peptide substrates provide a quantitative measure of their intrinsic enzymatic activity and specificity. The following tables summarize key kinetic parameters.
Table 1: Kinetic Parameters for Fluorogenic Peptide Substrates
| Substrate (Fluorophore/Quencher) | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Substrate 4 (TNFα-based) | ADAM10 | 1.8 ± 0.2 | 0.28 ± 0.03 | 1.56 x 10⁵ | [1] |
| ADAM17 | 10.0 ± 1.0 | 0.14 ± 0.01 | 1.40 x 10⁴ | [1] | |
| Substrate 5 (TNFα-based with P5' Pro) | ADAM10 | 1.9 ± 0.3 | 0.03 ± 0.004 | 1.58 x 10⁴ | [1] |
| ADAM17 | 7.2 ± 0.6 | 0.2 ± 0.02 | 2.78 x 10⁴ | [1] | |
| PEPDAB010 (TNFα-based) | ADAM10 | - | - | 7.3 x 10² | [2] |
| ADAM17 | - | - | 6.3 x 10⁴ | [2] | |
| PEPDAB005 | ADAM10 | - | - | 6.2 x 10³ | [3] |
| ADAM17 | - | - | Excellent Substrate | [3] |
Note: The specific sequences of the peptide substrates can be found in the cited literature. A higher k_cat_/K_m_ value indicates greater catalytic efficiency.
Table 2: Overview of Key Substrate Differences
| Substrate | Predominant Sheddase | Context/Stimulus | Key Outcome | References |
| Notch1 | ADAM10 | Ligand-dependent signaling | Activation of Notch pathway, crucial for development | [4][5][6] |
| ADAM17 | Ligand-independent signaling (e.g., EDTA stimulation) | Non-physiological activation | [4][5][7] | |
| TNF-α | ADAM17 | Phorbol ester (PMA) and other inflammatory stimuli | Release of pro-inflammatory cytokine | [8][9][10] |
| ADAM10 | Can cleave in the absence of ADAM17, but not the principal sheddase | Minor contribution to TNF-α shedding | [8] | |
| EGFR Ligands | ||||
| TGF-α, Amphiregulin, HB-EGF, Epiregulin | ADAM17 | Constitutive and PMA-stimulated shedding | EGFR pathway activation | [8] |
| EGF, Betacellulin | ADAM10 | Constitutive shedding | EGFR pathway activation | |
| Amyloid Precursor Protein (APP) | ADAM10 | Constitutive α-secretase activity | Non-amyloidogenic processing, generation of sAPPα | [11][12][13] |
| ADAM17 | Can contribute to α-secretase activity | Minor role compared to ADAM10 | [11] | |
| L-selectin | ADAM17 | Constitutive and stimulated shedding | Regulation of leukocyte adhesion | [8][10] |
Experimental Protocols
A variety of experimental approaches are employed to determine the substrate specificity of ADAM10 and ADAM17. Below are summaries of key methodologies.
In Vitro Fluorogenic Peptide Cleavage Assay
This assay provides a direct measure of the enzymatic activity of purified ADAM10 and ADAM17 against a synthetic peptide substrate.
Principle: A short peptide containing the cleavage site of a known substrate is synthesized with a fluorescent reporter molecule at one end and a quencher molecule at the other. In the intact peptide, the quencher suppresses the fluorescence of the reporter. Upon cleavage by the enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.
Methodology:
-
Reagents:
-
Recombinant, purified ADAM10 or ADAM17 ectodomain.
-
Fluorogenic peptide substrate (e.g., based on the TNFα cleavage site) dissolved in DMSO.[14]
-
Assay Buffer: 25mM Tris, pH 8, with 6 x 10⁻⁴% Brij-35. For some applications, 10mM CaCl₂ is included, though it may not be required for ADAM10 and ADAM17.[14]
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the ADAM enzyme to the wells.
-
To initiate the reaction, add the fluorogenic peptide substrate to the wells. The final concentration of DMSO should be kept below 1%.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a Dabcyl/FAM pair).[3][14]
-
Measure the increase in fluorescence intensity at regular intervals over a set period.
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the linear phase of the fluorescence curve.
-
By varying the substrate concentration, kinetic parameters such as K_m_ and V_max_ can be determined using Michaelis-Menten kinetics.[15] The catalytic efficiency (k_cat_/K_m_) can then be calculated.
-
Cell-Based Shedding Assays
These assays assess the ability of ADAM10 and ADAM17 to cleave their substrates in a more physiological, cellular context.
Principle: The shedding of a specific substrate from the cell surface is measured in cells with normal, reduced (via siRNA), or absent (from knockout mice) expression of ADAM10 or ADAM17. The amount of shed ectodomain in the cell culture supernatant is quantified.
Methodology:
-
Cell Culture:
-
Use cell lines that endogenously express the substrate of interest. Mouse Embryonic Fibroblasts (MEFs) from ADAM10 or ADAM17 knockout mice are commonly used.[8]
-
Alternatively, transiently transfect cells with a plasmid encoding the substrate, often tagged with a reporter like alkaline phosphatase (AP).
-
For knockdown experiments, transfect cells with specific siRNAs targeting ADAM10 or ADAM17.[16]
-
-
Stimulation and Inhibition:
-
Cells can be treated with stimuli to induce shedding, such as phorbol-12-myristate-13-acetate (PMA) to activate ADAM17, or ionomycin (B1663694) to activate ADAM10.
-
Specific inhibitors can also be used to block the activity of one or both proteases.
-
-
Sample Collection and Analysis:
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the amount of the shed ectodomain in the supernatant using methods such as:
-
ELISA: For specific quantification of the shed protein.
-
Western Blot: To detect the shed protein.
-
AP Activity Assay: If the substrate is AP-tagged, the enzymatic activity of AP in the supernatant is measured.
-
-
-
Data Analysis:
-
Compare the amount of shed substrate in the different experimental conditions (e.g., wild-type vs. knockout cells, or control siRNA vs. ADAM-specific siRNA) to determine the contribution of each protease to the shedding of the substrate.
-
Proteomic Identification of Substrates
Unbiased, large-scale approaches are used to identify the full spectrum of substrates for ADAM10 and ADAM17.
Principle: The secretome (the collection of all proteins released by cells) of cells with and without active ADAM10 or ADAM17 is compared using mass spectrometry. Proteins that are less abundant in the secretome of ADAM-deficient cells are considered potential substrates.
Methodology (e.g., SPECS - Secretome Protein Identification with Click Sugars):
-
Metabolic Labeling:
-
Culture cells (e.g., wild-type and ADAM10 knockout neurons) in the presence of a modified sugar (e.g., an azide-containing sialic acid precursor) that is incorporated into glycoproteins.[17]
-
-
Enrichment of Glycoproteins:
-
Collect the cell culture supernatant.
-
Use click chemistry to attach biotin (B1667282) to the azide-modified sugars on the secreted glycoproteins.
-
Enrich the biotinylated glycoproteins using streptavidin beads.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify the proteins in the secretomes of the different cell populations.
-
Proteins that show a significant decrease in abundance in the secretome of ADAM-deficient cells are identified as candidate substrates.
-
Mandatory Visualization
Signaling Pathways
The differential substrate specificity of ADAM10 and ADAM17 has profound consequences for key signaling pathways.
Caption: Ligand-dependent Notch signaling is primarily mediated by ADAM10.
Caption: Differential shedding of EGFR ligands by ADAM10 and ADAM17.
Experimental Workflows
Caption: Workflow for an in vitro fluorogenic peptide cleavage assay.
Conclusion
ADAM10 and ADAM17, while closely related, have distinct substrate specificities that are fundamental to their unique biological roles. ADAM10 is the primary sheddase for ligand-dependent Notch signaling and the constitutive shedding of certain EGFR ligands, while ADAM17 is the key enzyme for shedding TNF-α and another subset of EGFR ligands, often in response to cellular stimulation. The choice of experimental system is crucial for accurately dissecting their individual contributions. A thorough understanding of their differential substrate preferences, supported by quantitative data and robust experimental design, is essential for the development of selective inhibitors for therapeutic intervention in diseases such as cancer, inflammation, and neurodegenerative disorders.
References
- 1. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biozyme-inc.com [biozyme-inc.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Use of ADAM10 and ADAM17 in Activation of Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective use of ADAM10 and ADAM17 in activation of Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Conditions That Affect the Selective Processing of Endogenous Notch1 by ADAM10 and ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the contribution of different ADAMs to tumor necrosis factor alpha (TNFalpha) shedding and of the function of the TNFalpha ectodomain in ensuring selective stimulated shedding by the TNFalpha convertase (TACE/ADAM17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADAM17 but not ADAM10 mediates tumor necrosis factor-alpha and L-selectin shedding from leukocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Putative function of ADAM9, ADAM10, and ADAM17 as APP alpha-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of APP, ADAM10 and ADAM17 in the denervated mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upregulation of APP, ADAM10 and ADAM17 in the Denervated Mouse Dentate Gyrus | PLOS One [journals.plos.org]
- 14. biozyme-inc.com [biozyme-inc.com]
- 15. mdpi.com [mdpi.com]
- 16. Differential Surface Expression of ADAM10 and ADAM17 on Human T Lymphocytes and Tumor Cells | PLOS One [journals.plos.org]
- 17. Systematic substrate identification indicates a central role for the metalloprotease ADAM10 in axon targeting and synapse function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of membrane proteins regulated by ADAM15 by SUSPECS proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
Validating ADAM17 as a Therapeutic Target in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). This guide provides a comprehensive comparison of preclinical data validating A Disintegrin and Metalloproteinase 17 (ADAM17) as a promising therapeutic target in TNBC. We objectively compare the performance of ADAM17 inhibitors with alternative therapeutic strategies and provide detailed experimental protocols and supporting data to aid in the evaluation and design of future research.
Executive Summary
ADAM17, a cell-surface sheddase, is frequently overexpressed in TNBC and plays a crucial role in tumor progression by releasing epidermal growth factor receptor (EGFR) ligands, thereby activating pro-survival and proliferative signaling pathways. Inhibition of ADAM17 has demonstrated significant anti-tumor effects in preclinical models of TNBC, including reduced cell proliferation, invasion, and migration. This guide summarizes the key findings, compares ADAM17 inhibitors to other targeted therapies, and provides the necessary methodological details to replicate and build upon these findings.
Data Presentation: Performance of ADAM17 Inhibitors in TNBC Models
The efficacy of ADAM17 inhibitors has been evaluated in various TNBC cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of ADAM17 Inhibitors in TNBC Cell Lines
| Inhibitor | Type | TNBC Cell Line | Assay | Endpoint | Result | Citation |
| PF-5480090 | Small Molecule | MDA-MB-231 | Proliferation | Growth Inhibition | Ranged from 15-49% in a panel of TNBC cells | [1] |
| MDA-MB-468 | Proliferation | Growth Inhibition | Ranged from 15-49% in a panel of TNBC cells | [1] | ||
| HCC1143 | TGFα Release | Inhibition of Release | 83.6% reduction | [2] | ||
| HCC1937 | TGFα Release | Inhibition of Release | 74% reduction | [2] | ||
| D1(A12) | Monoclonal Antibody | HCC1143 | TGFα Release | Inhibition of Release | 17.6% reduction | [2] |
| HCC1937 | TGFα Release | Inhibition of Release | 27.7% reduction | [2] | ||
| HCC1937 | Invasion | Reduction in Invasion | 43.2% reduction | [2] | ||
| HCC1143 | Migration | Reduction in Migration | 48.5% reduction | [2] | ||
| D8P1C1 | Monoclonal Antibody | MDA-MB-231 | Proliferation | IC50 | 0.037 µg/ml | [3] |
| D5P2A11 | Monoclonal Antibody | MDA-MB-231 | Proliferation | IC50 | 0.069 µg/ml | [3] |
Table 2: In Vivo Efficacy of ADAM17 Inhibitors in TNBC Xenograft Models
| Inhibitor | TNBC Model | Dosing | Outcome | Citation |
| D8P1C1 | MDA-MB-231 xenograft | 15 mg/kg | 78% tumor growth inhibition | [3] |
Comparison with Alternative Therapeutic Strategies
While ADAM17 inhibition shows promise, it is crucial to consider its potential advantages and disadvantages in the context of other targeted therapies for TNBC.
Table 3: Comparison of Targeted Therapies for Triple-Negative Breast Cancer
| Therapeutic Strategy | Target | Mechanism of Action | Key Efficacy Data (Preclinical/Clinical) | Biomarker for Patient Selection |
| ADAM17 Inhibition | ADAM17 | Prevents shedding of EGFR ligands, inhibiting downstream signaling. | Up to 78% tumor growth inhibition in TNBC xenografts.[3] | High ADAM17 expression. |
| PARP Inhibition | PARP1/2 | Induces synthetic lethality in tumors with deficient DNA damage repair. | Improved progression-free survival in patients with germline BRCA mutations.[4][5] | Germline or somatic BRCA1/2 mutations; "BRCAness" phenotype. |
| Immune Checkpoint Blockade | PD-1/PD-L1 | Blocks inhibitory signals to T cells, enhancing anti-tumor immunity. | Improved overall survival in patients with PD-L1-positive metastatic TNBC.[6] | PD-L1 expression on tumor or immune cells. |
Experimental Protocols
Detailed methodologies are provided for key experiments cited in this guide to ensure reproducibility.
Western Blot Analysis for Phosphorylated EGFR and AKT
This protocol is for assessing the inhibition of ADAM17-mediated EGFR signaling.
-
Cell Lysis:
-
Culture TNBC cells (e.g., MDA-MB-231, HCC1937) to 70-80% confluency.
-
Treat cells with ADAM17 inhibitors or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cell lysates, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
TGF-α Release ELISA
This assay quantifies the shedding of the ADAM17 substrate, TGF-α.
-
Sample Preparation:
-
Seed TNBC cells in a 24-well plate and grow to near confluency.
-
Wash cells and replace the medium with serum-free medium.
-
Treat cells with ADAM17 inhibitors or vehicle control for the desired time.
-
Collect the conditioned medium and centrifuge to remove cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Add assay diluent to each well of a 96-well plate pre-coated with a TGF-α capture antibody.
-
Add standards and samples to the appropriate wells and incubate.
-
Wash the wells.
-
Add a conjugated detection antibody and incubate.
-
Wash the wells.
-
Add substrate solution and incubate to allow for color development.
-
Add stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of TGF-α in the samples.
-
Matrigel Invasion Assay
This assay assesses the invasive potential of TNBC cells.
-
Preparation of Inserts:
-
Thaw Matrigel on ice.
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of diluted Matrigel.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest TNBC cells and resuspend in serum-free medium.
-
Seed cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Clonogenic Assay
This assay evaluates the long-term proliferative capacity of single cells.
-
Cell Seeding:
-
Harvest TNBC cells and prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of ADAM17 inhibitors or vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of ADAM17 as a therapeutic target in TNBC.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajmc.com [ajmc.com]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
comparative analysis of different ADAM17 small molecule inhibitors
A Comparative Guide to Small Molecule Inhibitors of ADAM17
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical transmembrane protease involved in the shedding of a wide array of cell surface proteins.[1][2][3] Its substrates include cytokines like TNF-α, cytokine receptors such as IL-6R, and ligands for the epidermal growth factor receptor (EGFR), making it a key regulator in inflammation, immunity, and cancer.[2][4][5] Consequently, ADAM17 has emerged as a significant therapeutic target.[2][6] The development of small molecule inhibitors has been a major focus, but achieving selectivity over related metalloproteinases, particularly other ADAMs and Matrix Metalloproteinases (MMPs), has been a significant challenge, with early broad-spectrum inhibitors leading to toxicity in clinical trials.[7][8]
This guide provides a comparative analysis of various small molecule inhibitors of ADAM17, focusing on their potency, selectivity, and cellular activity, supported by experimental data and protocols.
ADAM17 Signaling Pathway
ADAM17's primary function is to cleave and release the extracellular domains of membrane-anchored proteins. This "shedding" process can either activate a signaling pathway by releasing a soluble ligand or inactivate a receptor. Key pathways initiated by ADAM17 include the activation of TNFα, IL-6 trans-signaling, and EGFR signaling.[4] For instance, ADAM17-mediated cleavage of EGFR ligands like Amphiregulin (AREG) leads to the activation of EGFR and downstream pro-survival pathways, which can contribute to tumor cell proliferation and resistance to therapy.[5][9] Similarly, the shedding of the IL-6 receptor (IL-6R) is a prerequisite for pro-inflammatory IL-6 trans-signaling.[4][10]
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an ADAM17 inhibitor is determined by its potency (IC50 value) against ADAM17 and its selectivity against other metalloproteinases. High selectivity is crucial to avoid off-target effects, such as the musculoskeletal syndrome observed with broad-spectrum MMP inhibitors.[8] The following table summarizes the biochemical data for several representative small molecule inhibitors.
| Inhibitor | Type | ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | MMPs Selectivity Profile (IC50) | Reference |
| DPC-333 (BMS-561392) | Zinc-Binding Hydroxamate | 0.2 | 1100 | Selective vs. most MMPs | [7][11] |
| TMI-005 (Apratastat) | Zinc-Binding Hydroxamate | 5 | 270 | Also inhibits MMP-13 (5 nM) | [7][11] |
| INCB3619 | Zinc-Binding Hydroxamate | 14 | 22 | Low activity on other ADAMs and MMPs | [7][11] |
| GW280264X | Zinc-Binding Carboxylate | Potent | Potent | Dual ADAM10/17 inhibitor | [12] |
| Compound 17 | Exosite-Binding | 2,700 (2.7 µM) | >100,000 (>100 µM) | Highly selective; limited inhibition of MMP-2, -9, -14 at 100 µM | [13] |
| Compound 2b | Novel Small Molecule | Lower than Apratastat* | Not specified | Specificity confirmed via point-mutation | [6][14][15] |
| TAPI-1 | Zinc-Binding Hydroxamate | Potent | Potent | Broad-spectrum ADAM/MMP inhibitor | [16] |
Note: Specific IC50 values for Compound 2b against purified ADAM17 were not detailed in the provided results, but its inhibitory activity was reported to be superior to Apratastat in cellular assays.[6]
Performance in Cell-Based Assays
Biochemical potency does not always translate to cellular efficacy. Cell-based assays are critical for evaluating an inhibitor's ability to penetrate cell membranes and engage with ADAM17 to block the shedding of its physiological substrates.
| Inhibitor | Cell Line | Assay | Key Findings | Reference |
| DPC-333 | Various | Substrate Shedding | Quickly binds to ADAM17 in stimulated, but not quiescent, cells. | [17] |
| Compound 17 | A549 (Lung Cancer) | Heregulin Shedding | Completely inhibited heregulin shedding at 40 µM. | [13] |
| THP-1 (Monocytes) | TNFα Shedding | Inhibited TNFα shedding with an IC50 of ~100 µM. | [13] | |
| A549 (Lung Cancer) | Synergy with Gefitinib | Potentiated Gefitinib activity, decreasing its IC50 value 4-fold. | [13] | |
| INCB3619 | A549 (Lung Cancer) | Heregulin Shedding | Abrogated heregulin shedding, potentiating Gefitinib activity. | [13] |
| Compound 2b | NSCLC cell lines | Notch Pathway Inhibition | Inhibited cleavage and activation of the Notch pathway, enhancing sensitivity to anti-cancer drugs. | [14][15] |
Experimental Methodologies
Standardized protocols are essential for the accurate comparison of inhibitor performance. Below are detailed methodologies for key assays cited in the evaluation of ADAM17 inhibitors.
Workflow for Inhibitor Screening and Characterization
The process of identifying and validating a selective ADAM17 inhibitor typically follows a multi-stage workflow, progressing from broad initial screens to specific cellular and in vivo models.
ADAM17 Fluorogenic Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the catalytic activity of recombinant ADAM17.
-
Principle: The assay utilizes a quenched fluorogenic substrate. When cleaved by active ADAM17, a fluorophore is released from its quencher, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.[18]
-
Protocol Outline:
-
Recombinant human ADAM17 enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) in an assay buffer (e.g., 50 mM Tricine, 50 mM NaCl, 10 mM CaCl2, 0.005% Brij-35, pH 7.5) in a 96-well plate.[13]
-
The enzymatic reaction is initiated by adding a fluorogenic ADAM17 substrate.
-
The plate is incubated at 37°C, protected from light.
-
Fluorescence is measured over time using a fluorimeter with appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm or Ex/Em = 485/530 nm, depending on the substrate).[3][18]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular TNFα Shedding Assay
This assay assesses an inhibitor's ability to block ADAM17-mediated cleavage of its canonical substrate, TNFα, in a cellular context.
-
Principle: In cell lines like the human monocytic line THP-1, stimulation with agents like lipopolysaccharide (LPS) or phorbol-12-myristate-13-acetate (PMA) activates ADAM17, leading to the shedding of TNFα. The amount of soluble TNFα released into the cell culture medium is quantified, typically by ELISA.
-
Protocol Outline:
-
THP-1 cells are seeded in a multi-well plate and pre-treated with various concentrations of the ADAM17 inhibitor for a defined period (e.g., 1 hour).[13]
-
ADAM17-mediated shedding is induced by adding a stimulant (e.g., LPS).
-
Cells are incubated for a further period (e.g., 4 hours) to allow for TNFα cleavage and release.
-
The cell culture supernatant is collected.
-
The concentration of soluble TNFα in the supernatant is measured using a commercially available ELISA kit.
-
The percentage of inhibition is calculated relative to stimulated cells treated with vehicle control, and IC50 values are determined.
-
Cell Viability Assay
It is crucial to ensure that the observed inhibition of shedding is not due to general cellular toxicity.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with cell viability.
-
Protocol Outline:
-
Cells (e.g., A549, CHO-K1) are plated and allowed to adhere.[13]
-
Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).[13]
-
A reagent (e.g., MTT) is added to the wells and incubated, allowing viable cells to convert it into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is read on a plate reader.
-
Cell viability is expressed as a percentage relative to vehicle-treated control cells.
-
Conclusion and Future Outlook
The development of ADAM17 inhibitors has evolved from broad-spectrum, zinc-binding hydroxamates with significant off-target effects to highly selective molecules. Recent efforts have focused on non-zinc-binding, exosite-targeting inhibitors, which offer a promising strategy for achieving high selectivity and avoiding the toxicity that plagued earlier compounds.[13][19] The data show that while compounds like DPC-333 are highly potent biochemically, newer classes of inhibitors like Compound 17 demonstrate superior selectivity, a critical attribute for clinical success.[13] Furthermore, inhibitors such as Compound 2b highlight the potential of targeting the ADAM17/Notch axis to overcome drug resistance in cancer.[14][15]
Future research will likely continue to focus on improving the selectivity and pharmacokinetic properties of ADAM17 inhibitors. The development of these targeted agents as standalone or combination therapies holds significant promise for treating a range of inflammatory diseases and cancers.[5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumour Effects of a Specific Anti-ADAM17 Antibody in an Ovarian Cancer Model In Vivo | PLOS One [journals.plos.org]
- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 15. Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibodies targeting ADAM17 reverse neurite outgrowth inhibition by myelin-associated inhibitors | Life Science Alliance [life-science-alliance.org]
- 17. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the ADAM17 Antibody Landscape: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount for generating reliable and reproducible data. This guide provides a comparative assessment of commercially available antibodies targeting A Disintegrin and Metalloproteinase 17 (ADAM17), with a focus on their cross-reactivity with other ADAM family members. The information presented herein is compiled from publicly available datasheets and peer-reviewed publications to aid in the selection of the most appropriate antibody for your research needs.
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key sheddase involved in the processing of a wide array of cell surface proteins, including cytokines like TNFα, growth factor receptors such as the Epidermal Growth Factor Receptor (EGFR) ligands, and adhesion molecules. Its central role in various signaling pathways makes it a crucial target in studies of inflammation, cancer, and developmental biology. Given the high degree of structural homology among the ADAM family of metalloproteases, the potential for antibody cross-reactivity is a significant concern that can lead to misinterpretation of experimental results.
Comparative Analysis of Commercial ADAM17 Antibodies
To facilitate an informed decision, the following tables summarize the key features and available cross-reactivity data for several commercially available ADAM17 antibodies. It is important to note that direct head-to-head comparative studies are limited, and much of the available data is generated by the manufacturers or in studies focused on a single antibody.
| Antibody (Supplier, Cat. No.) | Type | Host | Immunogen | Validated Applications | Known Cross-Reactivity Data |
| MAB9301-100 (R&D Systems) | Monoclonal (Clone 111633) | Mouse | Recombinant human TACE/ADAM17 ectodomain (Pro18-Asn671) | Western Blot, ELISA, Flow Cytometry, Immunocytochemistry, Immunoprecipitation | <5% cross-reactivity with recombinant human ADAM8, ADAM9, ADAM15, and recombinant mouse ADAM10 in direct ELISA. |
| ab39162 (Abcam) | Polyclonal | Rabbit | Synthetic peptide within Human ADAM17 | Western Blot, Immunoprecipitation, IHC-P, ICC/IF | States that it "does not react with other ADAMs," but specific supporting data is not provided on the datasheet. |
| D8 and D5 clones (Described in Research) | Monoclonal (Fab) | - | Recombinant human ADAM17 ectodomain | ELISA | Did not bind to ADAM10 or ADAM19 in ELISA-based screening.[1] |
| PA5-27395 (Thermo Fisher Scientific) | Polyclonal | Rabbit | Recombinant protein encompassing a sequence within the intracellular domain of human ADAM17 | Western Blot, IHC-P | Specific cross-reactivity data with other ADAM family members is not provided. |
| 24620-1-AP (Proteintech) | Polyclonal | Rabbit | Recombinant human ADAM17 protein (amino acids 215-564) | Western Blot, IHC, ELISA | Specific cross-reactivity data with other ADAM family members is not provided. |
| 29948-1-AP (Proteintech) | Polyclonal | Rabbit | Recombinant human ADAM17 protein (amino acids 693-824) | Western Blot, IF, ELISA | Specific cross-reactivity data with other ADAM family members is not provided. |
Note: The absence of specific cross-reactivity data for some polyclonal antibodies necessitates a cautious approach. While these antibodies are validated for various applications, their specificity against other ADAM family members has not been explicitly published by the manufacturers.
Understanding ADAM17 Signaling Pathways
ADAM17 plays a critical role in regulating multiple signaling cascades by cleaving and releasing the ectodomains of various transmembrane proteins. This shedding event can either activate or inactivate signaling pathways, depending on the substrate. The diagram below illustrates some of the key signaling pathways initiated by ADAM17 activity.
Experimental Workflow for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of an ADAM17 antibody, a multi-faceted approach employing several standard laboratory techniques is recommended. The following diagram outlines a logical workflow for such an assessment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow for assessing ADAM17 antibody cross-reactivity.
Western Blot Protocol for Specificity Screening
This protocol is designed to assess the binding of an ADAM17 antibody to a panel of recombinant ADAM family proteins or cell lysates overexpressing individual ADAMs.
a. Sample Preparation:
-
Recombinant Proteins: Reconstitute recombinant human ADAM10, ADAM12, ADAM15, ADAM17, and ADAM19 proteins according to the manufacturer's instructions. Prepare working solutions at a concentration of 100 ng/µL in a suitable buffer.
-
Cell Lysates: Culture HEK293T cells and transiently transfect them with expression vectors for individual human ADAM family members. After 48 hours, lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Load 20-30 µg of each cell lysate or 100 ng of each recombinant protein per well onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 150V for 1-1.5 hours until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary ADAM17 antibody at the manufacturer's recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system. A specific antibody should only produce a band at the expected molecular weight for ADAM17.
ELISA Protocol for Quantitative Cross-Reactivity Assessment
This direct ELISA protocol quantifies the binding of the ADAM17 antibody to a panel of immobilized ADAM family proteins.
a. Plate Coating:
-
Dilute recombinant human ADAM10, ADAM12, ADAM15, ADAM17, and ADAM19 to a final concentration of 1 µg/mL in PBS.
-
Add 100 µL of each protein solution to separate wells of a 96-well high-binding microplate.
-
Incubate the plate overnight at 4°C.
b. Blocking:
-
Wash the plate three times with 200 µL of PBS with 0.05% Tween-20 (PBST) per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 2 hours at room temperature.
c. Antibody Incubation and Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of the primary ADAM17 antibody, serially diluted in blocking buffer, to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound. Cross-reactivity can be calculated as a percentage of the signal obtained for the target protein (ADAM17).
Immunoprecipitation (IP) Protocol for Target Confirmation
This protocol is used to confirm that the antibody can specifically pull down endogenous or overexpressed ADAM17 from a complex protein mixture.
a. Lysate Preparation:
-
Prepare cell lysates from a cell line known to express ADAM17 (e.g., U-937 or transfected HEK293T cells) using a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS with protease inhibitors).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
b. Immunoprecipitation:
-
Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the ADAM17 antibody (or a corresponding isotype control antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.
d. Analysis:
-
Analyze the eluted proteins by Western blot using the same or a different ADAM17 antibody. A specific antibody will show a band for ADAM17 in the IP lane but not in the isotype control lane.
By employing these rigorous experimental procedures, researchers can confidently assess the cross-reactivity of commercially available ADAM17 antibodies and select the most suitable reagent for their specific research applications, thereby ensuring the accuracy and validity of their findings.
References
A Researcher's Guide to Confirming ADAM17-Mediated Substrate Cleavage
A comprehensive comparison of methodologies for validating the proteolytic activity of A Disintegrin and Metalloproteinase 17 (ADAM17) on a novel substrate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of key experimental approaches, supported by protocols and comparative data.
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of extracellular protein domains.[1][2][3] This process, known as ectodomain shedding, plays a pivotal role in various physiological and pathological processes, including inflammation, development, and cancer.[2][4][5] Consequently, confirming whether a novel protein is a substrate of ADAM17 is a crucial step in understanding its biological function and in the development of therapeutic interventions.
This guide provides a comparative analysis of established and cutting-edge techniques to validate ADAM17-mediated cleavage, complete with experimental workflows and data presentation to aid in experimental design and interpretation.
Comparative Analysis of Key Methodologies
The confirmation of a novel ADAM17 substrate typically involves a multi-pronged approach, combining in vitro and cell-based assays. Below is a comparative summary of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| In Vitro Cleavage Assay | Recombinant ADAM17 is incubated with the purified putative substrate. Cleavage is assessed by analyzing the protein fragments. | Directly demonstrates the enzymatic activity of ADAM17 on the substrate in a controlled environment. | May not fully recapitulate the cellular context (e.g., co-factors, membrane association). Requires purified proteins. | Band intensity of cleaved vs. uncleaved substrate on SDS-PAGE/Western blot. |
| Cell-Based Shedding Assay | The levels of the putative substrate in the conditioned media (shed ectodomain) and on the cell surface are measured in cells with modulated ADAM17 activity (e.g., knockdown, knockout, overexpression, or stimulation). | Provides evidence of cleavage in a physiological context. Can be performed with endogenous or overexpressed substrate. | Indirect evidence; other proteases could be involved. Cellular responses can be complex. | ELISA, Western blot, or mass spectrometry quantification of the shed ectodomain. Flow cytometry for cell surface levels. |
| Inhibitor Studies | Cells expressing the substrate are treated with specific ADAM17 inhibitors (e.g., TAPI-2, Marimastat) to observe if cleavage is blocked. | Relatively simple and can be applied to various cell-based assays. Commercially available inhibitors are readily accessible. | Inhibitors may have off-target effects on other metalloproteinases, such as ADAM10.[5] | Reduction in the amount of shed ectodomain as measured by ELISA, Western blot, or mass spectrometry. |
| Mass Spectrometry-Based Proteomics | Unbiased identification of proteins released into the cell culture medium (secretome) following ADAM17 activation or inhibition. Can also be used to pinpoint the exact cleavage site. | High-throughput and unbiased approach to identify novel substrates and their cleavage sites.[2][4][6] | Technically demanding and requires specialized equipment and bioinformatics expertise. | Relative quantification of spectral counts or peptide intensities between different experimental conditions. |
| Fluorogenic Peptide Assay | A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage by ADAM17 separates the pair, leading to a fluorescent signal. | High-throughput and suitable for screening ADAM17 inhibitors and characterizing enzyme kinetics.[7][8][9] | Uses an artificial substrate, which may not fully reflect the cleavage of a full-length protein substrate. | Fluorescence intensity measured over time. |
Experimental Protocols
In Vitro Cleavage Assay
This protocol outlines the basic steps for assessing the direct cleavage of a putative substrate by recombinant ADAM17.
Materials:
-
Recombinant active human ADAM17 (e.g., R&D Systems, Cat# 930-ADB)[10]
-
Purified putative substrate protein
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0[10]
-
SDS-PAGE gels and Western blot reagents
-
Antibody specific to the putative substrate
Procedure:
-
Dilute recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer.[10]
-
In a microcentrifuge tube, combine the diluted ADAM17 with the purified substrate (e.g., 1 µg).
-
As a negative control, prepare a reaction mixture without ADAM17.
-
Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 1, 4, and 16 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody that recognizes the substrate. Cleavage is indicated by the appearance of smaller molecular weight bands in the presence of ADAM17.
Cell-Based Shedding Assay with ADAM17 Knockdown
This protocol describes how to determine if reducing ADAM17 expression affects the shedding of a putative substrate from the cell surface.
Materials:
-
Mammalian cell line endogenously expressing the putative substrate
-
ADAM17-specific shRNA or siRNA and a non-targeting control
-
Transfection reagent
-
Opti-MEM or serum-free medium
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating shedding (optional)[11]
-
ELISA kit or antibodies for detecting the shed ectodomain
-
Flow cytometer and antibody against the extracellular domain of the substrate
Procedure:
-
Transfect the cells with ADAM17-targeting shRNA/siRNA or a non-targeting control.
-
After 48-72 hours, wash the cells and replace the growth medium with serum-free medium.
-
(Optional) Stimulate shedding by treating the cells with PMA (e.g., 100 nM) for a defined period (e.g., 30 minutes to 4 hours).[12]
-
Collect the conditioned medium and prepare cell lysates.
-
Quantify the amount of the shed ectodomain in the conditioned medium using a specific ELISA or by Western blotting.[2]
-
Analyze the cell surface levels of the substrate in the corresponding cell populations by flow cytometry.
-
A significant reduction in the shed ectodomain and a corresponding increase in the cell surface level of the substrate in ADAM17 knockdown cells compared to the control indicate ADAM17-mediated cleavage.[1]
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: A simplified workflow for in vitro and cell-based validation of ADAM17 substrates.
Caption: Logical flow for confirming a novel ADAM17 substrate.
Signaling Pathway Context
ADAM17 activity is tightly regulated by various signaling pathways. For instance, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Protein Kinase C (PKC), which in turn can stimulate ADAM17-mediated shedding.[12] Understanding this context is crucial for designing stimulation experiments.
Caption: A simplified signaling pathway leading to ADAM17 activation and substrate cleavage.
By employing a combination of the methodologies outlined in this guide, researchers can confidently determine whether a novel protein is a bona fide substrate of ADAM17, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target.
References
- 1. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based proteomics revealed Glypican-1 as a novel ADAM17 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS based cleavage site profiling of the proteases ADAM10 and ADAM17 using proteome-derived peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biozyme-inc.com [biozyme-inc.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
The Double-Edged Sword: Validating ADAM17's Role in Chemotherapy Resistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of chemotherapy resistance is paramount in the quest for more effective cancer therapies. A key player that has emerged in this complex landscape is ADAM17 (A Disintegrin and Metalloproteinase 17), a cell surface protease. This guide provides a comprehensive comparison of experimental data validating the role of ADAM17 in chemotherapy resistance, details the methodologies used in these pivotal studies, and explores alternative strategies to counteract this resistance.
ADAM17, also known as TACE (Tumor Necrosis Factor-α Converting Enzyme), is a sheddase responsible for the cleavage and release of the extracellular domains of a wide array of membrane-bound proteins. This shedding activity is a critical cellular process, but in the context of cancer, it can have dire consequences. Chemotherapy, a cornerstone of cancer treatment, can paradoxically activate ADAM17, leading to the release of growth factors and cytokines that promote cancer cell survival, proliferation, and ultimately, resistance to the very drugs designed to eliminate them.
Unraveling the Mechanism: ADAM17-Mediated Signaling Pathways in Chemoresistance
The role of ADAM17 in promoting chemotherapy resistance is primarily attributed to its ability to shed ligands for the Epidermal Growth Factor Receptor (EGFR). Upon chemotherapy-induced cellular stress, ADAM17 activity increases, leading to the cleavage and release of EGFR ligands such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α).[1] These soluble ligands then bind to and activate EGFR on the cancer cell surface or neighboring cells in a paracrine fashion.
This activation triggers downstream pro-survival signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, which inhibit apoptosis and promote cell proliferation, effectively counteracting the cytotoxic effects of chemotherapy.[1]
Beyond the EGFR axis, ADAM17 has also been implicated in the activation of the Notch signaling pathway.[1] The cleavage of Notch receptors by ADAM17 is a crucial step in the activation of this pathway, which is known to be involved in cell survival and resistance to anti-cancer drugs in various malignancies, including non-small cell lung cancer (NSCLC).
dot
Experimental Validation: Quantifying the Impact of ADAM17 Inhibition
The central role of ADAM17 in chemotherapy resistance has been validated through numerous in vitro and in vivo studies. These experiments typically involve the inhibition of ADAM17 activity, either through pharmacological inhibitors or genetic knockdown, in combination with standard chemotherapeutic agents. The key outcome measured is the sensitization of cancer cells to the chemotherapy, often quantified by a decrease in the half-maximal inhibitory concentration (IC50) of the drug.
Performance of ADAM17 Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line | Chemotherapeutic Agent | ADAM17 Inhibitor | Effect on IC50 | Reference |
| Ovarian Cancer | HEY | Cisplatin (B142131) | GW280264X (3 µM) | Significant decrease | [2] |
| Ovarian Cancer | SKOV-3 | Cisplatin | GW280264X (3 µM) | Significant decrease | [2] |
| Ovarian Cancer | OVCAR-8 | Cisplatin | GW280264X (3 µM) | Significant decrease | [2] |
| Cervical Cancer | C33A | Cisplatin | GW280264X (3 µM) | IC50 decreased from 9.595 µM to 1.388 µM | [2] |
| Cervical Cancer | CaSki | Cisplatin | GW280264X (3 µM) | IC50 decreased from 3.943 µM to 0.173 µM | [2] |
| Cervical Cancer | SIHA | Cisplatin | GW280264X (3 µM) | IC50 decreased from 17.37 µM to 10.52 µM | [2] |
These data clearly demonstrate that inhibiting ADAM17 can significantly enhance the efficacy of cisplatin in various cancer cell lines.
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments used to validate the role of ADAM17 in chemotherapy resistance.
siRNA-Mediated Knockdown of ADAM17 followed by Apoptosis Assay
This experiment aims to determine if genetically reducing ADAM17 expression increases chemotherapy-induced apoptosis.
dot
Detailed Steps:
-
Cell Seeding: One day prior to transfection, seed non-small cell lung cancer (NSCLC) cells, such as A549, in 12-well plates at a density that will result in 50-70% confluency at the time of transfection.[3]
-
siRNA Preparation: On the day of transfection, dilute ADAM17-specific siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 50 nM) in serum-free medium.[3] In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for effective gene knockdown.
-
Chemotherapy Treatment: After the initial incubation, replace the medium with fresh medium containing the desired chemotherapeutic agent (e.g., cisplatin) at a range of concentrations.
-
Apoptosis Assay: Following a further 24 to 48-hour incubation with the chemotherapeutic agent, assess apoptosis using a standard method such as a Caspase-3/7 activity assay or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells or caspase activity and compare the results between cells treated with ADAM17 siRNA and control siRNA to determine if ADAM17 knockdown sensitizes the cells to chemotherapy.
In Vivo Xenograft Model for Validating ADAM17 Inhibition
This experiment assesses the in vivo efficacy of combining an ADAM17 inhibitor with chemotherapy in a tumor model.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., ovarian cancer cell line SKOV-3) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, chemotherapy alone (e.g., cisplatin), ADAM17 inhibitor alone (e.g., GW280264X), and the combination of chemotherapy and the ADAM17 inhibitor. Administer treatments according to a predetermined schedule (e.g., intraperitoneal injections of cisplatin and oral gavage of the ADAM17 inhibitor for a specified number of weeks).[5]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Analyze the tumor weights and volumes to compare the efficacy of the different treatment regimens. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can also be performed on the tumor tissues.
Alternative Strategies to Overcome Chemotherapy Resistance
While targeting ADAM17 shows significant promise, it is not the only avenue for overcoming chemotherapy resistance. Several other cellular mechanisms contribute to this phenomenon, and targeting these offers alternative or complementary therapeutic strategies.
dot
-
Inhibition of Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove chemotherapeutic drugs from the cell.[6] Inhibitors of these pumps can restore intracellular drug concentrations and re-sensitize resistant cells.
-
Targeting Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 and Inhibitor of Apoptosis (IAP) families, is a common mechanism of chemoresistance.[7][8][9][10] Small molecule inhibitors that target these proteins can promote apoptosis in cancer cells, especially when used in combination with chemotherapy.
-
Combination with Immunotherapy: Emerging evidence suggests that combining chemotherapy with immunotherapy can be a powerful strategy to overcome resistance. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response that can be enhanced by immune checkpoint inhibitors.
Conclusion
The validation of ADAM17's role in chemotherapy resistance is supported by a robust body of experimental evidence. The shedding of EGFR ligands and subsequent activation of pro-survival signaling pathways is a key mechanism by which ADAM17 promotes resistance. Pharmacological and genetic inhibition of ADAM17 has consistently demonstrated the ability to re-sensitize cancer cells to various chemotherapeutic agents in both preclinical models. While targeting ADAM17 presents a promising therapeutic strategy, it is important for researchers and drug development professionals to also consider alternative and potentially synergistic approaches, such as the inhibition of efflux pumps and anti-apoptotic proteins, to develop more durable and effective cancer treatments. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and validation of these critical anti-cancer strategies.
References
- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New basic approach to treat non-small cell lung cancer based on RNA-interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Inhibitor of Apoptosis Proteins to Overcome Chemotherapy Resistance—A Marriage between Targeted Therapy and Cytotoxic Chemotherapy | MDPI [mdpi.com]
- 8. Inhibiting the inhibitors: Targeting anti-apoptotic proteins in cancer and therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. Targeting Apoptosis to Overcome Chemotherapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADAM17 Activity Assay Kits for Researchers and Drug Development Professionals
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical sheddase involved in the release of a wide array of cell surface proteins, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[1][2] Its central role in inflammation, cancer progression, and other pathological processes has made it a prime target for therapeutic intervention.[3] For researchers and drug development professionals studying ADAM17 activity and screening for its inhibitors, selecting the right assay kit is a crucial first step. This guide provides an objective, data-driven comparison of commercially available ADAM17 activity assay kits to aid in this selection process.
Overview of ADAM17 Signaling
ADAM17 is a transmembrane metalloproteinase that, upon activation, cleaves the extracellular domains of its substrates, a process known as "shedding".[4][5] This shedding can have profound effects on cell signaling. For instance, the release of TNF-α from the cell surface is a key step in mediating inflammatory responses.[3] Similarly, by shedding EGFR ligands such as amphiregulin (AREG) and transforming growth factor-alpha (TGF-α), ADAM17 can trigger the activation of the EGFR signaling pathway, which is implicated in cell proliferation, migration, and tumorigenesis.[1][2] ADAM17 is also involved in the Notch signaling pathway, further highlighting its diverse roles in cellular regulation.[1][2]
Comparison of ADAM17 Activity Assay Kits
Several commercially available kits are designed to measure the enzymatic activity of ADAM17. The majority of these are based on the principle of Förster Resonance Energy Transfer (FRET). In these assays, a synthetic peptide substrate containing a fluorophore and a quencher is cleaved by ADAM17. This cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to ADAM17 activity.
This guide focuses on a head-to-head comparison of three such fluorogenic assay kits:
-
BPS Bioscience ADAM17 Fluorogenic Assay Kit (Catalog # 78000)
-
Anaspec SensoLyte® 520 TACE (ADAM17) Activity Assay Kit (Catalog # AS-72085)
-
Creative BioMart ADAM17 Inhibitor Screening Assay Kit (Catalog # Kit-0049)
| Feature | BPS Bioscience ADAM17 Fluorogenic Assay Kit | Anaspec SensoLyte® 520 TACE (ADAM17) Activity Assay Kit | Creative BioMart ADAM17 Inhibitor Screening Assay Kit |
| Catalog Number | 78000 | AS-72085 | Kit-0049 |
| Assay Principle | Fluorogenic (FRET) | Fluorogenic (FRET) | Fluorogenic (FRET) |
| Excitation (nm) | 485 | 490 | 318 |
| Emission (nm) | 530 | 520 | 449 |
| Fluorophore/Quencher | Not specified | 5-FAM / QXL™ 520 | Not specified |
| Assay Format | 96-well plate | 96-well plate | Not specified, suitable for HTS |
| Kit Components | Recombinant ADAM17, Fluorogenic Substrate, Assay Buffer, 96-well black plate.[6] | TACE Substrate (QXL™ 520/5-FAM), Fluorescence Reference Standard (5-FAM), Assay Buffer, TACE Inhibitor, Stop Solution.[7] | Assay Buffer, Substrate, TACE Enzyme, Inhibitor Control (GM6001).[8] |
| Sensitivity (LOD) | Not specified | 3.1 ng/mL active TACE.[7] Can detect subnanogram amounts of enzyme.[9] | Not specified |
| Specificity | Not specified | Substrate designed to reduce cross-reactivity with ADAM10. | Not specified |
| Reproducibility | Not specified | Not specified | Not specified |
Experimental Protocols
While the exact protocols for each kit may have minor variations, the general workflow for these FRET-based ADAM17 activity assays is similar. Below is a generalized experimental protocol that can be adapted for each of the compared kits. For precise details, always refer to the manufacturer's instructions provided with the specific kit.
General Experimental Workflow
Key Experimental Steps:
-
Reagent Preparation: All kit components should be thawed on ice. The assay buffer is prepared according to the kit's instructions.
-
Enzyme Preparation: The recombinant ADAM17 enzyme is diluted to the working concentration in assay buffer. It is crucial to handle the enzyme on ice to maintain its activity.
-
Plate Setup: A 96-well black plate is typically used to minimize light scattering. The diluted enzyme solution is added to the "positive control" and "test inhibitor" wells. Assay buffer is added to the "blank" wells.
-
Compound Addition: Test compounds or a known inhibitor (often provided in the kit) are added to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubation: The plate is incubated for a specified period (e.g., 30 minutes at room temperature) to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: The fluorogenic substrate is diluted in assay buffer and added to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the excitation and emission wavelengths specific to the kit's fluorophore. Readings can be taken kinetically over time or as a single endpoint measurement.
-
Data Analysis: The fluorescence values from the blank wells are subtracted from all other readings. The enzyme activity is then calculated from the rate of fluorescence increase. For inhibitor screening, the percentage of inhibition is determined, and IC50 values can be calculated.
Concluding Remarks
The choice of an ADAM17 activity assay kit will depend on the specific needs of the researcher. All three kits compared here offer a convenient and rapid method for measuring ADAM17 activity based on the well-established FRET principle.
-
The Anaspec SensoLyte® 520 TACE (ADAM17) Activity Assay Kit provides a specified limit of detection and claims reduced cross-reactivity with ADAM10, which could be an advantage for studies requiring high sensitivity and specificity.
-
The BPS Bioscience ADAM17 Fluorogenic Assay Kit is a widely cited option that provides all the essential components for a straightforward activity assay.
-
The Creative BioMart ADAM17 Inhibitor Screening Assay Kit is specifically marketed for high-throughput screening of inhibitors and includes a known inhibitor control.
Due to the lack of comprehensive, independent comparative data, it is recommended that researchers evaluate the kits based on their specific experimental requirements and, if possible, perform a small-scale pilot experiment to validate the chosen kit's performance in their hands. Careful consideration of the technical specifications and the intended application will ensure the selection of the most appropriate tool for advancing research and drug discovery efforts targeting ADAM17.
References
- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The shedding activity of ADAM17 is sequestered in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. ADAM17 Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 9. A Novel Fluorimetric Assay for the Detection of TACE (a-Secretase) | Technology Networks [technologynetworks.com]
correlation of ADAM17 expression with clinical outcomes in cancer patients
New York, NY – The expression of A Disintegrin and Metalloproteinase 17 (ADAM17), a cell surface enzyme, is increasingly correlated with poorer clinical outcomes across a spectrum of cancers, positioning it as a significant prognostic biomarker and a compelling therapeutic target.[1][2][3] A comprehensive review of recent studies reveals that elevated ADAM17 levels are frequently associated with increased tumor growth, metastasis, and reduced overall and progression-free survival in cancer patients.[1][4][5][6] This guide provides an objective comparison of these findings, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Correlation with Clinical Outcomes: A Pan-Cancer Perspective
A meta-analysis encompassing 1816 patients across twelve studies demonstrated a significant association between high ADAM17 expression and adverse clinical outcomes.[1] Specifically, elevated ADAM17 was linked to a higher incidence of lymph node metastasis and distant metastasis.[1] Furthermore, patients with high ADAM17 expression exhibited shorter overall survival (OS) and progression-free survival (PFS).[1][7]
The prognostic significance of ADAM17 has been investigated in various cancer types, with consistent findings pointing towards its role in tumor progression.
| Cancer Type | Key Findings | References |
| Non-Small Cell Lung Cancer (NSCLC) | High ADAM17 expression is significantly correlated with poor tumor grade, larger tumor size, advanced clinical stage, and lymph node metastases. It is an independent prognostic indicator for worse OS and PFS. | [5][6][8] |
| Breast Cancer | Elevated ADAM17 expression is associated with high-grade tumors and shorter overall survival, independent of traditional prognostic factors. The active form of ADAM17 is more frequent in node-positive tumors. | [4][9][10][11][12] |
| Colorectal Cancer (CRC) | ADAM17 is upregulated in primary and metastatic CRC tumors compared to normal tissue. Its expression is linked to tumor growth, invasion, and resistance to chemotherapy. | [7][13][14] |
| Gastric Cancer | High ADAM17 expression is an independent prognostic factor for poor survival and is positively correlated with the depth of invasion and TNM stage. | [2][15] |
| Ovarian Cancer | ADAM17 is highly expressed in ovarian cancer and is associated with a worse prognosis. It may also serve as a potential blood-based biomarker for early detection. | [16][17][18] |
| Melanoma | ADAM17 is overexpressed in advanced-stage melanomas and its expression correlates with plasma levels of TNF-α, a key inflammatory cytokine. | [19] |
The Molecular Mechanisms: ADAM17's Role in Signaling Pathways
ADAM17 exerts its pro-tumorigenic effects by "shedding" the extracellular domains of a wide array of transmembrane proteins, including growth factor precursors, cytokines, and their receptors.[20][21][22][23] This shedding activity unleashes potent signaling molecules that drive cancer cell proliferation, survival, migration, and invasion. Two of the most well-characterized pathways influenced by ADAM17 in cancer are the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) signaling cascades.
ADAM17-Mediated EGFR Pathway Activation
ADAM17 is a key activator of the EGFR pathway through the cleavage of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG).[23][24][25] The release of these soluble ligands leads to the autocrine and paracrine activation of EGFR, which in turn stimulates downstream pro-survival and proliferative pathways like PI3K/AKT and MAPK/ERK.[20][23]
Involvement of ADAM17 in the TGF-β/Smad Signaling Pathway
Recent studies have also implicated ADAM17 in the regulation of the TGF-β/Smad signaling pathway, which plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in late-stage disease.[7] Knocking down ADAM17 has been shown to decrease the expression of proteins related to the TGF-β/Smad pathway, thereby inhibiting cancer cell migration and invasion.[7]
Experimental Methodologies: A Guide to Measurement and Analysis
The assessment of ADAM17 expression in clinical studies relies on a variety of well-established laboratory techniques. The choice of method can influence the specific aspect of ADAM17 being measured (e.g., protein level, mRNA level, or enzymatic activity).
Key Experimental Protocols
| Technique | Description |
| Immunohistochemistry (IHC) | IHC is the most commonly used method to assess ADAM17 protein expression in tumor tissues.[2][5][6][7][18] Formalin-fixed, paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody specific for ADAM17, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogen is added to visualize the antigen-antibody complex. The intensity and percentage of stained tumor cells are typically scored to generate a semi-quantitative measure of expression. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | ELISA is employed to quantify the amount of total ADAM17 protein in tissue lysates or biological fluids like plasma.[4][10][12][19] In this assay, a capture antibody specific for ADAM17 is coated onto a microplate. The sample is added, and any ADAM17 present binds to the antibody. A detection antibody, also specific for ADAM17 and linked to an enzyme, is then added. The addition of a substrate results in a color change that is proportional to the amount of ADAM17 in the sample. |
| Western Blotting | Western blotting is used to detect and semi-quantify the precursor and active forms of ADAM17 protein in tissue or cell lysates.[4][9][10][11][12] Proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then incubated with a primary antibody against ADAM17, followed by a secondary antibody conjugated to an enzyme for detection. This technique can distinguish between the higher molecular weight pro-form and the lower molecular weight mature, active form of the enzyme. |
| Quantitative Real-Time PCR (qRT-PCR) | qRT-PCR is utilized to measure the mRNA expression level of the ADAM17 gene.[5][7][19] Total RNA is extracted from tissues or cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the ADAM17 gene. The amplification of the gene is monitored in real-time using a fluorescent dye, allowing for the quantification of the initial amount of mRNA. |
Statistical Analysis
The correlation between ADAM17 expression and clinical outcomes is typically evaluated using standard statistical methods. Kaplan-Meier survival analysis is used to compare the survival curves of patients with high and low ADAM17 expression, with the log-rank test assessing the statistical significance of the differences.[5][6] Univariate and multivariate Cox proportional hazards regression models are employed to determine if ADAM17 expression is an independent prognostic factor after adjusting for other clinicopathological variables.[2][5][6]
Conclusion
The available evidence strongly supports the role of ADAM17 as a significant prognostic biomarker in a multitude of cancers. Its overexpression is consistently linked to more aggressive disease and poorer patient outcomes. The well-defined role of ADAM17 in activating key oncogenic signaling pathways, such as the EGFR cascade, underscores its potential as a therapeutic target. The development of specific ADAM17 inhibitors could offer a promising strategy to impede tumor progression and improve the prognosis for cancer patients.[13][20][21][22][23] Further research, including prospective clinical trials, is warranted to validate the clinical utility of ADAM17 as both a biomarker for patient stratification and a target for novel anti-cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Upregulated expression of ADAM17 is a prognostic marker for patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ADAM-17 predicts adverse outcome in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the association of ADAM17 expression with survival in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADAM17 promotes colorectal cancer migration and invasion by regulating the TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ADAM-17 expression in breast cancer correlates with variables of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting ADAM17 inhibits human colorectal adenocarcinoma progression and tumor-initiating cell frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prognostic Significance of ADAM17 for Gastric Cancer Survival: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 18. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular profiling of ADAM12 and ADAM17 genes in human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of ADAM17 inhibitors against other metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical regulator of diverse physiological and pathological processes. Its role in the shedding of various cell surface proteins, including cytokines and growth factors, makes it a compelling therapeutic target for a range of diseases, from inflammation to cancer. However, the structural similarity between the catalytic domains of ADAM17 and other metalloproteinases, particularly matrix metalloproteinases (MMPs) and other ADAM family members, presents a significant challenge in the development of selective inhibitors. Off-target inhibition can lead to undesirable side effects, underscoring the importance of thorough selectivity profiling.
This guide provides a comparative analysis of the selectivity profiles of prominent ADAM17 inhibitors against other metalloproteinases, supported by experimental data and detailed methodologies.
Selectivity Profiles of ADAM17 Inhibitors: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several ADAM17 inhibitors against a panel of metalloproteinases. Lower IC50 values indicate higher potency. This data is crucial for assessing the selectivity of each compound.
| Inhibitor | ADAM17 | ADAM10 | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 | MMP-14 |
| INCB3619 | 14 nM[1] | 22 nM[1] | - | - | - | - | - | - | - | - |
| GW280264X | 8.0 nM[2] | 11.5 nM[2] | - | - | - | - | - | - | - | - |
| Marimastat | 3.8 nM (TACE)[3] | - | 5 nM[4][5] | 6 nM[4][5] | 230 nM[3] | 13 nM[4] | - | 3 nM[4][5] | - | 9 nM[4][5] |
| Batimastat | - | - | 3 nM[6] | 4 nM[6] | 20 nM[6] | 6 nM[6] | 10 nM[6] | 4 nM[6] | - | - |
| KP-457 | 11.1 nM[7] | 748 nM[7] | - | 717 nM[7] | 9760 nM[7] | - | 2200 nM[7] | 5410 nM[7] | - | - |
| TAPI-1 | 8.09 µM[7] | - | - | - | - | - | - | - | - | - |
| GI254023X | 541 nM | 5.3 nM | - | - | - | - | - | 2.5 nM | - | - |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for two common assays used to profile ADAM17 inhibitors against other metalloproteinases.
In Vitro Fluorogenic Substrate-Based Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified metalloproteinases.
Materials:
-
Recombinant human metalloproteinases (e.g., ADAM17, MMPs)
-
Fluorogenic peptide substrate specific for each enzyme. These are often FRET (Förster Resonance Energy Transfer) peptides that fluoresce upon cleavage.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant metalloproteinases in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted inhibitor solutions to the respective wells. Include wells with solvent only as a positive control (100% enzyme activity) and wells with a known broad-spectrum inhibitor as a negative control. c. Add the diluted enzyme solution to all wells except for the substrate-only blank. d. Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 490/520 nm)[8][9]. Readings are typically taken at regular intervals for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Determine the percentage of inhibition for each inhibitor concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Substrate Shedding Assay
This assay measures the ability of an inhibitor to block the shedding of a specific ADAM17 substrate from the surface of cultured cells.
Materials:
-
Cell line expressing the ADAM17 substrate of interest (e.g., HEK293 cells transfected to express TNF-α)
-
Cell culture medium and supplements
-
Stimulant for shedding (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for the shed substrate
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulation of Shedding: Add a stimulant (e.g., PMA) to the cell culture medium to induce substrate shedding and incubate for a specific duration (e.g., 30 minutes to a few hours)[10].
-
Sample Collection: a. Collect the cell culture supernatant, which contains the shed substrate. b. Wash the cells with PBS and lyse them to obtain the cell lysate.
-
Quantification of Shed Substrate: a. Measure the concentration of the shed substrate in the collected supernatant using a specific ELISA kit.
-
Normalization: a. Measure the total protein concentration in the cell lysates to normalize the amount of shed substrate to the number of cells.
-
Data Analysis: a. Calculate the percentage of inhibition of substrate shedding for each inhibitor concentration compared to the stimulated vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in selectivity profiling and the biological context of ADAM17 inhibition, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Matrix Metalloproteinase (MMP) | DC Chemicals [dcchemicals.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Chemical Compound A,17: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of the hypothetical substance A,17, drawing upon established principles of hazardous waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the compound's specific hazards, handling precautions, and required personal protective equipment (PPE). In the absence of an SDS, a risk assessment should be conducted to determine the potential hazards.
Personal Protective Equipment (PPE):
When handling this compound, appropriate PPE is mandatory to ensure personal safety. This typically includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious laboratory coat or gown
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[2] Under no circumstances should this compound or its containers be disposed of in standard laboratory or municipal waste streams, nor should it be released into the environment.[1]
-
Waste Identification and Classification: The first step is to classify the this compound waste. Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] This classification will determine the appropriate disposal route.
-
Waste Segregation: this compound waste must be segregated from other waste streams to prevent accidental mixing of incompatible substances.[3][4] Store this compound waste in dedicated, clearly labeled, and sealed containers.[4][5]
-
Container Management:
-
Use containers that are compatible with this compound to prevent leaks or reactions.
-
Ensure containers are tightly sealed to prevent the release of vapors.[4]
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., flammable, toxic).[3][5]
-
-
Accumulation and Storage:
-
Arranging for Disposal:
Quantitative Data Summary for Disposal Considerations
To facilitate a quick assessment of potential hazards and corresponding disposal requirements for a substance like this compound, the following table summarizes key hazard classifications and their implications for waste management.
| Hazard Characteristic | Description | Disposal Consideration |
| Ignitability | Liquids with a flash point less than 140°F (60°C).[2] | Store away from heat, sparks, and open flames. Do not mix with oxidizers.[4][7] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2] | Store in corrosion-resistant containers. Segregate acids from bases.[3] |
| Reactivity | Unstable under normal conditions; may react violently with water or form explosive mixtures.[2] | Store in a stable environment. Keep away from water and incompatible materials.[3] |
| Toxicity | Harmful or fatal if ingested or absorbed; may release toxic gases.[2] | Handle with extreme caution, using appropriate PPE and ventilation.[1] |
Experimental Protocol: Waste Characterization
Prior to disposal, it may be necessary to perform a basic characterization of the this compound waste stream, particularly if it is a mixture.
Objective: To determine the pH and identify any immediate incompatibilities of the this compound waste.
Materials:
-
Sample of this compound waste
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE)
-
Small, clean, and compatible test containers
Procedure:
-
Don appropriate PPE (safety goggles, gloves, lab coat).
-
Work within a chemical fume hood.
-
Carefully obtain a small, representative sample of the this compound waste.
-
Using a pH strip or meter, determine the pH of the waste sample. Record the result.
-
Observe the sample for any signs of reactivity, such as fuming, gas evolution, or temperature change.
-
Consult a chemical compatibility chart to cross-reference the known or suspected components of the waste with other chemicals stored in the laboratory.
-
Document all observations. This information will be crucial for the EHS department and the waste disposal vendor.
References
- 1. benchchem.com [benchchem.com]
- 2. odu.edu [odu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. centralmastormwater.org [centralmastormwater.org]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
